1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-4-3-5-8(10-7)9(11)6-14(2,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIUSEYOSRDNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371722 | |
| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-51-1 | |
| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone, a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] This document moves beyond a simple recitation of analytical data, offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. It is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of complex organic molecules, emphasizing a self-validating, integrated analytical workflow.
Introduction and Strategic Overview
This guide employs a multi-technique approach, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and 2D correlation spectroscopy) are synergistically used to assemble the molecular puzzle.
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |
| Molecular Weight | 289.35 g/mol | [3][4][5] |
| Monoisotopic Mass | 289.07726451 Da | [3] |
| Appearance | Pale Beige to White Solid | [6] |
The Analytical Workflow: A Strategy for Certainty
A robust structural elucidation is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The causality behind this workflow is to move from the general to the specific: from molecular formula confirmation (MS) and functional group identification (IR) to the precise mapping of the atomic framework (NMR).
Caption: Integrated workflow for structure elucidation.
The Proposed Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used for 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone.
Caption: Structure and numbering scheme.
Mass Spectrometry: Elemental Composition and Initial Fragmentation
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the first logical step. Its primary function is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating check; if the observed mass does not correspond to the expected formula (C₁₅H₁₅NO₃S), the synthesized compound is incorrect.
Expected Results (HRMS - ESI+):
-
[M+H]⁺: 290.0845 (Calculated for C₁₅H₁₆NO₃S⁺)
-
[M+Na]⁺: 312.0665 (Calculated for C₁₅H₁₅NNaO₃S⁺)
Trustworthiness: The observation of both the protonated and sodiated adducts, each with a mass accuracy typically below 5 ppm, provides very high confidence in the assigned elemental composition.[7]
Predicted Fragmentation Pattern (EI-MS): Electron Impact (EI) mass spectrometry induces fragmentation, providing clues to the molecule's assembly. The most likely fragmentation pathways involve cleavage alpha to the carbonyl group, a characteristic fragmentation for ketones.[8]
| m/z | Proposed Fragment | Structure of Fragment | Notes |
| 289 | [C₁₅H₁₅NO₃S]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 134 | [C₈H₈NO]⁺ | [6-methylpyridin-3-yl-C≡O]⁺ | Result of α-cleavage, loss of the benzylsulfone radical. This is a highly stable acylium ion and is expected to be a prominent peak. |
| 155 | [C₇H₇O₂S]⁺ | [CH₂-C₆H₄-SO₂CH₃]⁺ | Result of α-cleavage, loss of the 6-methyl-nicotinoyl radical. |
| 120 | [C₇H₆N]⁺ | [6-methylpyridin-3-yl]⁺ | Loss of CO from the m/z 134 fragment. |
| 92 | [C₆H₆N]⁺ | [Methylpyridine]⁺ | Further fragmentation of the pyridine ring. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within the molecule.[5][9] The presence or absence of characteristic absorption bands provides immediate confirmation of the carbonyl and sulfone moieties. The principle relies on the absorption of specific frequencies of IR radiation that match the vibrational frequencies of the bonds within the molecule.[10][11]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of sp² C-H bonds in the pyridine and phenyl rings. |
| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of sp³ C-H bonds in the methyl and methylene groups. |
| ~1690 | C=O Stretch | Aromatic Ketone | This is a key, strong absorption. Its position below 1700 cm⁻¹ is indicative of conjugation with the pyridine ring.[4][12] |
| ~1600, ~1475 | C=C Stretch | Aromatic Rings | Multiple bands confirming the aromatic skeletons. |
| ~1320 | S=O Asymmetric Stretch | Sulfone | A strong, characteristic band for the sulfone group.[13] |
| ~1150 | S=O Symmetric Stretch | Sulfone | The second strong, characteristic band confirming the sulfone group.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][14] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will analyze the ¹H, ¹³C, and 2D NMR data in a stepwise manner to assemble the final structure.
¹H NMR Spectroscopy - The Proton Framework
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). The data below is consistent with published spectra.[15]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.11 | d | 1H | H-2' | Doublet due to coupling with H-4'. Highly deshielded due to proximity to nitrogen and the carbonyl group. |
| 8.16 | dd | 1H | H-4' | Doublet of doublets, coupling to both H-2' and H-5'. |
| 7.91 | d | 2H | H-11, H-15 | Aromatic protons ortho to the electron-withdrawing sulfone group are significantly deshielded. Appears as a doublet due to coupling with H-12/H-14. |
| 7.46 | d | 2H | H-12, H-14 | Aromatic protons meta to the sulfone group. Appears as a doublet due to coupling with H-11/H-15. |
| 7.29 | d | 1H | H-5' | Doublet due to coupling with H-4'. Shielded relative to other pyridine protons. |
| 4.38 | s | 2H | H-8 | Methylene protons adjacent to a carbonyl and an aromatic ring. Appears as a singlet as there are no adjacent protons. |
| 3.04 | s | 3H | H-13 | Methyl protons of the sulfone group. A singlet in a characteristic region for this functional group. |
| 2.64 | s | 3H | H-16 | Methyl protons on the pyridine ring. A singlet in a typical benzylic-like position. |
¹³C NMR Spectroscopy - The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.5 | C-7 (C=O) | Ketone carbonyl carbon, deshielded. |
| ~163.0 | C-6' | Pyridine carbon attached to the methyl group. |
| ~154.0 | C-2' | Pyridine carbon adjacent to nitrogen, highly deshielded. |
| ~141.5 | C-10 | Phenyl carbon attached to the sulfone group. |
| ~138.0 | C-4' | Pyridine CH. |
| ~131.0 | C-9 | Phenyl carbon attached to the methylene group. |
| ~130.5 | C-11, C-15 | Phenyl CH ortho to the sulfone group. |
| ~129.0 | C-3' | Pyridine carbon attached to the carbonyl group. |
| ~128.0 | C-12, C-14 | Phenyl CH meta to the sulfone group. |
| ~124.0 | C-5' | Pyridine CH. |
| ~45.0 | C-8 (-CH₂-) | Methylene carbon. |
| ~44.5 | C-13 (-SO₂CH₃) | Sulfone methyl carbon. |
| ~25.0 | C-16 (-CH₃) | Pyridine methyl carbon. |
2D NMR Spectroscopy - Confirming Connectivity
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. For a structure of this complexity, Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to definitively link the isolated spin systems.
Key Predicted HMBC Correlations:
Caption: Key expected HMBC correlations.
-
H-8 to C-7 (C=O): This ³J correlation definitively links the methylene bridge to the ketone carbonyl.
-
H-8 to C-9: This ²J correlation links the other side of the methylene bridge to the sulfonyl-phenyl ring.
-
H-4' to C-7 (C=O): This ³J correlation confirms the attachment of the carbonyl group to the C-3' position of the pyridine ring.
-
H-2' to C-7 (C=O): A weaker, longer-range correlation that further supports the pyridine-ketone connection.
-
H-13 to C-10: This ³J correlation confirms the methyl group is attached to the sulfur, which is attached to the C-10 of the phenyl ring.
Experimental Protocols
Sample Preparation
A sample of the synthesized material (approx. 10-20 mg) is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a 400 MHz spectrometer equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 16 scans.
-
¹³C{¹H} NMR: A standard proton-decoupled experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024 scans.
-
HMBC: A standard gradient-selected HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz.
Mass Spectrometry
-
HRMS (ESI): The sample is dissolved in methanol/water (1:1) with 0.1% formic acid and infused into an Orbitrap or TOF mass spectrometer operating in positive ion mode.
-
EI-MS: A sample is introduced via a direct insertion probe or GC inlet into a magnetic sector or quadrupole mass spectrometer with an electron ionization source (70 eV).
FTIR Spectroscopy
A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is collected from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone. HRMS confirms the elemental formula. FTIR identifies the required ketone and sulfone functional groups. ¹H and ¹³C NMR account for every proton and carbon in the proposed structure, and crucially, 2D HMBC experiments definitively establish the connectivity between the 6-methylnicotinoyl fragment and the (4-methylsulfonyl)phenylmethyl fragment through the ketone bridge. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for the characterization of this vital pharmaceutical intermediate.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (US20120232281A1).
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
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IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
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Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]
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NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Infrared Spectroscopy. Chemistry LibreTexts. [Link]
- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP2497767A1).
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1-(6-Methylpyridine-3-yl)-2-[4-(methylSulfonyl)phenyl]Ethanone. Sanika Chemicals. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
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2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Pharmaffiliates. [Link]
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Principle of Mass Spectrometry. PREMIER Biosoft. [Link]
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What Is the Basic Principle of IR Spectroscopy? Surplus Solutions. [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]
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Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Introduction and Principle of IR Spectrophotometry. SlideShare. [Link]
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Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib. ResearchGate. [Link]
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Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. Vscht.cz. [Link]
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Physicochemical properties of Etoricoxib ketosulfone intermediate
An In-Depth Technical Guide to the Physicochemical Properties of Etoricoxib Ketosulfone Intermediate
Foreword: The Critical Role of Intermediates in API Synthesis
In the intricate pathway of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a product of the final crystallization step but is inherited from the integrity of every preceding stage. The Etoricoxib ketosulfone intermediate (CAS No: 140104-75-6) stands as a pivotal cornerstone in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor.[1] Understanding and controlling the physicochemical properties of this key intermediate is paramount. It is the lynchpin that dictates reaction kinetics, impurity profiles, yield, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth exploration of these properties, grounded in established analytical principles, to empower researchers and drug development professionals in optimizing the synthesis and control of this crucial molecule.
Molecular Identity and Core Physicochemical Profile
The Etoricoxib ketosulfone intermediate, chemically known as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is the direct precursor that undergoes cyclization to form the bipyridine core of Etoricoxib.[2][3] Its fundamental properties provide the baseline for all subsequent process development and characterization efforts.
| Property | Value | Source |
| CAS Number | 140104-75-6 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃S | [4] |
| Molecular Weight | 289.4 g/mol | [4] |
| Appearance | Solid (Specific color not detailed in reviewed literature) | [5] |
Table 1: Core Physicochemical Identifiers for Etoricoxib Ketosulfone Intermediate.
Solubility Profile: A Determinant of Process Viability
The solubility of an intermediate governs critical process parameters, including solvent selection for reaction and purification, concentration limits, and crystallization kinetics. The ketosulfone intermediate exhibits a defined solubility profile that informs its handling and use in synthesis.
Experimental Observations
The intermediate is reported to be soluble in specific organic solvents, which is essential for its role in subsequent chemical transformations.[1]
| Solvent | Solubility | Significance in Drug Development |
| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions, its ability to dissolve the intermediate facilitates homogeneous reaction conditions. |
| Methanol | Soluble | Often used in crystallization and purification steps; its solvency is a key parameter for process design.[1] |
| Other Organic Solvents | Limited Affinity | Some reports note a lower solubility affinity in certain organic solvents, highlighting the need for empirical solvent screening during process optimization.[5] |
Table 2: Solubility Characteristics of Etoricoxib Ketosulfone Intermediate.
Expert Insight: The choice of solvent is a causal factor in controlling the reaction environment. For the synthesis of Etoricoxib, dissolving the ketosulfone intermediate in a suitable solvent like DCM ensures that the reactants are in the same phase, which is crucial for achieving optimal reaction rates and minimizing side-product formation. The subsequent purification often involves an anti-solvent addition or cooling crystallization, where understanding the solubility curve in solvents like methanol is critical to maximizing yield and purity.
Solid-State Characterization: The Unseen Influence
The solid-state properties of an intermediate, such as its crystalline form (polymorphism) and thermal stability, can have a profound impact on its bulk properties, storage, and reactivity. While the polymorphism of the final Etoricoxib API is well-documented[2][6][7], specific studies on the polymorphic landscape of the ketosulfone intermediate are less prevalent in public literature. However, the principles of characterization remain the same.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for probing the thermal behavior of pharmaceutical solids.
-
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, detect polymorphic transitions, and assess thermal stability. For the ketosulfone intermediate, a sharp endotherm in the DSC thermogram would indicate its melting point, a critical quality attribute for identity and purity.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to quantify residual solvents, water content, and determine the decomposition temperature. A stable intermediate should show no significant mass loss until a high decomposition temperature is reached.
-
Instrument: Calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 3-5 mg of the intermediate into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow and identify endothermic (melting, transitions) and exothermic (decomposition) events.
-
-
TGA Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
Causality: A controlled heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation and ensuring that observed thermal events are intrinsic to the material.[8][9]
Polymorphism
Polymorphs are different crystalline arrangements of the same molecule. Different polymorphs of an intermediate can exhibit different solubilities, stabilities, and reactivities, which can lead to batch-to-batch variability. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing different polymorphic forms. While specific polymorphs of the ketosulfone intermediate are not detailed, any robust manufacturing process would control the crystallization step to ensure a consistent form is produced.
Analytical Characterization for Identity, Purity, and Assay
A suite of analytical techniques is required to create a self-validating system that confirms the identity, purity, and strength of the Etoricoxib ketosulfone intermediate. This ensures that the material proceeding to the final synthesis step meets all quality specifications.
Caption: Analytical workflow for the qualification of the ketosulfone intermediate.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity and assay of pharmaceutical intermediates. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like the ketosulfone intermediate.[6][10]
Expert Insight: The choice of an RP-HPLC method is logical due to the intermediate's structure, which contains both nonpolar (aromatic rings) and polar (ketone, sulfone) moieties. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. A mobile phase of acetonitrile and a buffer allows for the precise tuning of elution time for optimal separation from starting materials and potential by-products.[11][12] UV detection is effective because the aromatic rings in the molecule are strong chromophores.[10]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 0.05M potassium dihydrogen phosphate), pH adjusted as needed.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., ~235 nm).[10]
-
Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).
-
Analysis:
-
Inject a standard of known concentration to determine the retention time and response factor.
-
Inject the sample solution.
-
For purity, identify and quantify all impurity peaks relative to the main peak area (Area % or external standard method).
-
For assay, compare the main peak area in the sample to that of the standard.
-
Spectroscopic Methods (FT-IR, NMR, MS)
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the intermediate.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic peaks include those for the C=O (ketone) and S=O (sulfone) stretches.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The ¹H-NMR spectrum would confirm the number and environment of protons (e.g., distinct signals for the methyl groups, methylene bridge, and aromatic protons).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the ketosulfone intermediate, a molecular ion peak corresponding to its mass (289.4 m/z) would be expected, confirming its elemental composition.[15]
Chemical Stability and Storage
The chemical stability of an intermediate is vital for ensuring its quality is maintained from the point of manufacture to its use in the next synthesis step.
-
Storage Conditions: The Etoricoxib ketosulfone intermediate is reported to be stable when stored in cool, dry conditions, with an emphasis on avoiding moisture.[1]
-
Rationale: The presence of a ketone functional group can make the alpha-protons susceptible to base-catalyzed reactions, and moisture could potentially lead to hydration or other degradative pathways. Strict environmental control during storage (e.g., sealed containers with desiccants) is a standard and necessary precaution in pharmaceutical manufacturing to prevent the ingress of moisture and ensure long-term stability. Stability studies, conducted according to ICH guidelines, would be used to formally establish a re-test date for the intermediate.[16]
Caption: The central role of the ketosulfone intermediate in the Etoricoxib synthesis pathway.
Conclusion: From Properties to Process Control
The physicochemical properties of the Etoricoxib ketosulfone intermediate are not merely academic data points; they are critical process control handles. A thorough understanding of its solubility dictates the efficiency of reaction and purification. Characterization of its solid-state and thermal behavior ensures consistent reactivity and safe handling. Finally, a robust suite of analytical methods provides the assurance of identity and purity required for modern pharmaceutical manufacturing. By controlling these fundamental properties, drug development professionals can ensure the production of a high-quality intermediate, which is the foundational step in delivering safe and effective Etoricoxib to patients.
References
-
Al-Aani, H., & Al-Rekabi, A. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
- Google Patents. (n.d.). WO2013144977A2 - An improved process for the preparation of etoricoxib.
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Grzybowska, K., et al. (2022). Study of Thermal Properties, Molecular Dynamics, and Physical Stability of Etoricoxib Mixtures with Octaacetylmaltose near the Glass Transition. National Institutes of Health (NIH). Retrieved from [Link]
- Google Patents. (n.d.). WO2013105106A1 - An improved process for the preparation of etoricoxib and polymorphs thereof.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Etoricoxib Glenmark. Retrieved from [Link]
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ResearchGate. (2006). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Retrieved from [Link]
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AIJR Journals. (2021). A Review on Various Analytical Methodologies for Etoricoxib. Retrieved from [Link]
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PharmaCompass. (n.d.). Ketosulfone Drug Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2714676B1 - A process for the preparation of polymorphic form i of etoricoxib.
- Google Patents. (n.d.). EP2639221A1 - Process for preparing a ketosulfone derivative.
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ResearchGate. (2022). Structural Tailoring of Etoricoxib: A spectrochemical, medicinal and pharmacological study. Retrieved from [Link]
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ResearchGate. (2008). Polymorphs and hydrates of Etoricoxib, a selective COX-2 inhibitor. Retrieved from [Link]
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PubMed. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility data of etoricoxib in different solvents. Retrieved from [Link]
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Scholars Research Library. (n.d.). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Retrieved from [Link]
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Quick Company. (n.d.). "Process For The Preparation Of Etoricoxib". Retrieved from [Link]
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PubMed. (2020). Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2006). Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. Retrieved from [Link]
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IOSR Journal. (2018). MIS Determination of Etoricoxib used in Pharmaceutical Formulations. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of DSC result of the Etoricoxib sample with.... Retrieved from [Link]
- Google Patents. (n.d.). WO2005085199A1 - Novel polymorphs of etoricoxib.
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PubMed. (2014). Solubility and dissolution enhancement of etoricoxib by solid dispersion technique using sugar carriers. Retrieved from [Link]
- Google Patents. (n.d.). ITMI20111455A1 - NEW PROCEDURE FOR THE PREPARATION OF 1- (6-METHYLPYRIDIN-3-IL) -2- [4- (METHYLSOLFONYL) PHENYL] ETHANONE, AN INTERMEDIATE OF THE ETHORICOXIB.
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Taylor & Francis. (2006). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]
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Research Review International. (2021). Determination Of Etoricoxib By Analytical And Bioanalytical Methods: A Review. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. Retrieved from [Link]
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Redalyc. (2012). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
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The Pharma Innovation. (2017). Comparative evaluation of quality control parameters of some etoricoxib generic tablets available in Bangladesh. Retrieved from [Link]
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CAS 221615-75-4 chemical properties and hazards
An In-Depth Technical Guide to GSK1070916: An Aurora B/C Kinase Inhibitor Senior Application Scientist Note: This guide provides a comprehensive technical overview of the potent and selective Aurora B/C kinase inhibitor, GSK1070916. While the initial query referenced CAS 221615-75-4, this number corresponds to an intermediate used in the synthesis of the drug Etoricoxib[1]. The compound of primary interest to researchers in the field of oncology and cell biology, known for its specific kinase inhibition, is GSK1070916, which has the CAS number 942918-07-2. This guide will focus exclusively on the latter.
GSK1070916 is a highly selective, ATP-competitive small molecule inhibitor with significant potential in antineoplastic therapy[2][3]. Its mechanism revolves around the disruption of mitotic processes, making it a critical tool for cancer research and drug development. This document will detail its chemical properties, mechanism of action, key experimental protocols, and associated hazards to support its effective and safe use in a research setting.
Chemical and Physical Properties
GSK1070916 is a complex heterocyclic molecule. Its key identifiers and physical properties are summarized below, primarily sourced from the PubChem database and supplier information. Accurate identification is crucial for sourcing and for the correct interpretation of experimental data.
| Property | Value | Source |
| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-1,1-dimethylurea | PubChem[2] |
| CAS Number | 942918-07-2 | LKT Labs[4], IUPHAR/BPS[5] |
| Molecular Formula | C₃₀H₃₃N₇O | PubChem[2], LKT Labs[4] |
| Molecular Weight | 507.6 g/mol | PubChem[2] |
| Appearance | Yellow to off-white powder | LKT Labs[4] |
| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Insoluble in water | LKT Labs[4] |
Mechanism of Action: Disrupting Mitosis at its Core
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are fundamental regulators of mitosis.[3] Overexpression of these kinases is a common feature in many human cancers, making them prime therapeutic targets. GSK1070916 is a reversible and ATP-competitive inhibitor that demonstrates high potency and selectivity for Aurora B and Aurora C over the more structurally related Aurora A.[3][6]
Key Mechanistic Attributes:
-
High Potency: It inhibits Aurora B and Aurora C with Kᵢ values of 0.38 nM and 1.5 nM, respectively.[6][7]
-
High Selectivity: It is over 250-fold more selective for Aurora B/C compared to Aurora A, which is critical for minimizing off-target effects.[7]
-
Slow Dissociation: GSK1070916 exhibits an exceptionally slow rate of dissociation from Aurora B, with a half-life exceeding 480 minutes. This "long residence time" means that the inhibitory effect is sustained within the cell long after the extracellular concentration of the drug may have decreased.[3]
The primary consequence of Aurora B inhibition is the failure of downstream phosphorylation events essential for mitosis. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which ensures correct chromosome segregation and cytokinesis. By inhibiting Aurora B, GSK1070916 prevents the phosphorylation of key substrates, most notably Histone H3 at Serine 10 (p-H3S10).[4] This disruption leads to mitotic checkpoint failure, resulting in cells exiting mitosis without proper division (endoreduplication), becoming polyploid, and ultimately undergoing apoptosis.[8]
Caption: Mechanism of Action for GSK1070916.
Hazard Identification and Safety Protocols
As an active cytotoxic agent, GSK1070916 must be handled with appropriate caution. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures & Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
-
Engineering Controls: Handle in a well-ventilated area. For weighing or preparing solutions from powder, a chemical fume hood or a ventilated balance enclosure is recommended to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Prevent release into the environment.[9]
Key Experimental Protocols
The following protocols provide a framework for assessing the activity of GSK1070916. The causality behind specific steps is explained to enhance experimental design and troubleshooting.
Protocol 1: Biochemical Aurora B Kinase Activity Assay (Luminescence-Based)
This assay directly measures the ability of GSK1070916 to inhibit purified Aurora B kinase by quantifying ATP consumption. The ADP-Glo™ Kinase Assay system is a common platform for this.
Causality: The principle is that as the kinase phosphorylates its substrate, it converts ATP to ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ reagent first eliminates unused ATP, then converts the ADP back to ATP, which is used by luciferase to generate a light signal. An inhibitor will reduce kinase activity, leading to less ADP and a lower luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a master mix containing the kinase substrate (e.g., Myelin Basic Protein) and ATP in the assay buffer. The ATP concentration should be near the Kₘ of the enzyme for accurate IC₅₀ determination.
-
Prepare a 2x working solution of purified, recombinant Aurora B kinase in assay buffer.
-
Prepare serial dilutions of GSK1070916 in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
-
Assay Plate Setup (384-well, low-volume white plate):
-
Add 2.5 µL of each GSK1070916 dilution to the appropriate wells.
-
Add 2.5 µL of assay buffer with DMSO (vehicle control) to "Positive Control" wells.
-
Add 2.5 µL of assay buffer to "Blank" wells (no enzyme).
-
Add 5 µL of the substrate/ATP master mix to all wells.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2x Aurora B kinase solution to all wells except the "Blank" wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other wells.
-
Normalize the data to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the normalized response versus the log of GSK1070916 concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay - Western Blot for Phospho-Histone H3
This cell-based assay validates the mechanism of action of GSK1070916 by measuring the inhibition of a direct downstream substrate in a biological context.
Causality: Treating cancer cells with GSK1070916 will inhibit the intracellular Aurora B kinase. This prevents the phosphorylation of Histone H3 at Serine 10. By lysing the cells and separating proteins by size via SDS-PAGE, we can use an antibody specific to the p-H3S10 modification to detect the level of this marker. A dose-dependent decrease in the p-H3S10 signal, relative to a loading control like total Histone H3 or β-actin, confirms the compound's on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to have high mitotic activity (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of GSK1070916 in complete culture medium.
-
Treat the cells with the GSK1070916 dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). The optimal time should be determined empirically but should be sufficient to allow cells to enter mitosis.
-
-
Protein Extraction (Histone Enrichment):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with 1x Laemmli sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Alternatively, for cleaner histone preps, use an acid extraction protocol.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) per lane on a 15% polyacrylamide gel. Histones are small (~17 kDa), so a higher percentage gel provides better resolution.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[10]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or another loading control.
-
Quantify band intensities using software like ImageJ.[11] Calculate the ratio of p-H3S10 to the loading control for each treatment condition to demonstrate dose-dependent inhibition.
-
Caption: Experimental workflows for evaluating GSK1070916.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46885626, Gsk-1070916. PubChem. [Link]
-
Hardwicke, M. A., Oleykowski, C. A., Plant, R., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]
-
LKT Laboratories, Inc. (2020). Safety Data Sheet for GSK-1070916. LKT Labs. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916 Ligand Page. [Link]
-
Pharmaffiliates. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. [Link]
-
Prudence Pharma Chem. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. [Link]
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]
-
Selvi, F., et al. (2010). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. In: Napier, T., et al. Enduring Chronic Pain. Springer, New York, NY. [Link]
-
Adams, N. D., Adams, J. L., Burgess, J. L., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Rockland Immunochemicals Inc. Histone Immunoblotting Protocol. [Link]
-
Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 420(2), 259-265. [Link]
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- 3. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
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Biological activity of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
An In-depth Technical Guide to the Characterization of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Abstract
This document provides a comprehensive technical framework for the biological characterization of the novel chemical entity, 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone. Based on a detailed structural analysis, we hypothesize that this compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, experience-driven roadmap for elucidating the compound's mechanism of action, potency, and selectivity. The protocols and workflows described herein are grounded in established pharmacological principles and represent a robust methodology for advancing a novel compound from initial hypothesis to validated lead candidate.
Introduction and Core Hypothesis
The compound 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a novel molecule whose biological activity has not been extensively documented in publicly available literature. However, its chemical architecture contains key structural motifs highly characteristic of the 'coxib' class of selective COX-2 inhibitors.
-
The Phenylsulfonyl Moiety : The (4-methylsulfonyl)phenyl group is a critical pharmacophore found in numerous selective COX-2 inhibitors, including celecoxib and etoricoxib. This group is known to insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform, thereby conferring selectivity.
-
The Diaryl Heterocycle Scaffold : The central ethanone linker connecting two aryl rings (a pyridine and a phenyl ring) is a common structural arrangement for this class of inhibitors, orienting the key functional groups for optimal interaction with the enzyme's active site.
Based on this structural homology, our central working hypothesis is that 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a potent and selective inhibitor of the COX-2 enzyme. This guide outlines the essential experimental workflow to rigorously test this hypothesis.
Logical Framework for Investigation
The following diagram illustrates the proposed research and validation workflow.
Caption: Investigative workflow from hypothesis to validation.
In Vitro Enzymatic Characterization: COX-1/COX-2 Inhibition Assay
The primary objective is to determine the compound's inhibitory potency (IC50) against isolated human COX-1 and COX-2 enzymes. This head-to-head comparison is the gold standard for quantifying selectivity.
Experimental Rationale
We will employ a colorimetric or fluorescent COX inhibitor screening assay. This method monitors the peroxidase activity of the COX enzymes. Arachidonic acid is first oxidized by the cyclooxygenase active site, producing Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and in this process, a chromogenic substrate is oxidized, producing a measurable colorimetric signal. An inhibitor will block the initial PGG2 formation, thus preventing color development. This provides a robust and high-throughput method for quantifying enzyme inhibition.
Detailed Protocol: COX Inhibitor Screening Assay
-
Compound Preparation :
-
Prepare a 10 mM stock solution of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to achieve a final assay concentration range from ~1 nM to 10 µM. Include a known selective (Etoricoxib) and non-selective (Ibuprofen) inhibitor as controls.
-
-
Enzyme and Reagent Preparation :
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided Tris-HCl buffer.
-
Prepare the reaction buffer containing Tris-HCl, EDTA, and heme cofactor.
-
Prepare the arachidonic acid (substrate) and colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) solutions.
-
-
Assay Execution (96-well plate format) :
-
Add 140 µL of reaction buffer to each well.
-
Add 10 µL of heme cofactor.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to respective wells. "No enzyme" wells serve as a background control.
-
Add 10 µL of the serially diluted test compound or control inhibitor. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.
-
Immediately add 10 µL of the colorimetric probe.
-
Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (Vmax) for each well from the linear phase of the absorbance curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_background) / (Vmax_vehicle - Vmax_background)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Hypothetical Data Summary
The expected outcome for a successful selective COX-2 inhibitor is a low nanomolar IC50 for COX-2 and a significantly higher (micromolar or greater) IC50 for COX-1.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 1-(6-methyl...ethanone (Test Compound) | 5.2 | >10,000 | >1923 |
| Etoricoxib (Positive Control) | 8.5 | >12,000 | >1411 |
| Ibuprofen (Non-selective Control) | 2,500 | 1,200 | 0.48 |
The Selectivity Index is a critical parameter, and a value >100 is generally considered highly selective.
Cell-Based Mechanism of Action Validation
While in vitro assays are essential for determining direct enzyme inhibition, a cell-based assay confirms this activity in a more physiologically relevant context. The most common method involves measuring the inhibition of prostaglandin E2 (PGE2) production in inflammatory cells.
Experimental Rationale
We will use a murine macrophage cell line (e.g., RAW 264.7) or human monocytes (e.g., THP-1). Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent PGE2 synthesis. By pre-treating the cells with our test compound before LPS stimulation, we can measure its ability to suppress this inflammatory response. PGE2 levels are then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow for Cell-Based PGE2 Assay
Caption: Workflow for the cell-based PGE2 inhibition assay.
Detailed Protocol: PGE2 Inhibition Assay
-
Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment : Remove the culture medium and replace it with fresh, serum-free medium containing the test compound at various concentrations (e.g., 0.1 nM to 1 µM). Include vehicle (DMSO) and a positive control (Etoricoxib). Incubate for 1 hour.
-
LPS Stimulation : Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated negative control wells).
-
Incubation : Incubate the plate for 24 hours at 37°C in a CO2 incubator. This allows for COX-2 expression and the subsequent production and accumulation of PGE2 in the supernatant.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well for analysis.
-
PGE2 ELISA : Quantify the PGE2 concentration in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis : Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the data and determine the IC50 value using a 4PL curve fit. The IC50 from this assay should be comparable to the in vitro COX-2 IC50.
Underlying Signaling Pathway
The therapeutic effect of selective COX-2 inhibitors is derived from their precise intervention in the arachidonic acid cascade, which is central to the inflammatory process.
The COX-2 Inflammatory Pathway
Upon cellular stimulation by pro-inflammatory signals like LPS or cytokines (e.g., IL-1β), the enzyme phospholipase A2 (PLA2) liberates arachidonic acid (AA) from the cell membrane. COX-2 then metabolizes AA into the unstable intermediate PGH2. PGH2 is further converted by specific synthases into various pro-inflammatory prostaglandins, most notably PGE2, which promotes pain, fever, and vasodilation. Our test compound is hypothesized to block the conversion of AA to PGH2.
Caption: The COX-2 signaling pathway and the site of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process to validate the hypothesized biological activity of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone as a selective COX-2 inhibitor. Successful confirmation through these in vitro and cell-based assays—demonstrating potent COX-2 inhibition and a high selectivity index—would establish this compound as a promising lead candidate.
Subsequent research should focus on:
-
Pharmacokinetic Profiling (ADME) : Assessing the compound's absorption, distribution, metabolism, and excretion properties.
-
In Vivo Efficacy Models : Testing the compound in established animal models of inflammation and pain (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
-
Safety and Toxicology : Evaluating off-target effects and determining the compound's safety profile.
This structured approach ensures that research efforts are built upon a solid, verifiable foundation, maximizing the potential for successful drug development.
References
-
Title: The COX-2 inhibitor selectivity of celecoxib is attributed to a specific hydrogen bond network Source: PNAS URL: [Link]
-
Title: A colorimetric screening assay for cyclooxygenase-2 inhibitors Source: MethodsX, Elsevier URL: [Link]
-
Title: Etoricoxib: a potent and selective second-generation COX-2 inhibitor Source: British Journal of Pharmacology URL: [Link]
-
Title: Role of Cyclooxygenase-2 in Prostaglandin E2-Mediated Pain and Inflammation Source: The Journal of aaps URL: [Link]
The Mechanism of Action of Etoricoxib Precursors: A Technical Guide for Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the mechanism of action related to etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. A critical distinction is made between chemical synthesis precursors, which are intermediates in the manufacturing process, and pharmacological precursors, or prodrugs, which are designed to be converted into the active drug within the body. While the chemical synthesis of etoricoxib is well-documented, there is a notable absence of specific etoricoxib prodrugs in the publicly available scientific literature. This guide will first detail the well-established mechanism of action of etoricoxib itself. Subsequently, it will explore the rationale for developing non-steroidal anti-inflammatory drug (NSAID) prodrugs and present hypothetical mechanisms of action for potential etoricoxib precursors based on common prodrug strategies. This exploration aims to provide a forward-looking perspective for researchers and drug development professionals in the field of pain and inflammation management.
Introduction to Etoricoxib
Etoricoxib is a second-generation, highly selective cyclooxygenase-2 (COX-2) inhibitor belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] It is clinically used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis.[2] Its mechanism of action, centered on the selective inhibition of COX-2, is designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1]
The Concept of "Precursors" in the Context of Etoricoxib
The term "precursor" can have two distinct meanings in drug development, and it is crucial to differentiate them when discussing etoricoxib.
Chemical Synthesis Precursors
In the context of pharmaceutical manufacturing, precursors are the intermediate chemical compounds that are part of the synthesis pathway to the final active pharmaceutical ingredient (API). Patents extensively describe the synthesis of etoricoxib from various starting materials.[3][4] For instance, one patented process involves the oxidation of a thioether precursor to form the active sulfone moiety of etoricoxib.[3] These precursors are not administered to patients and do not have a pharmacological mechanism of action within the body.
Pharmacological Precursors (Prodrugs)
A prodrug is a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body (bioactivation). The prodrug approach is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and targeted delivery, or to reduce its side effects. For NSAIDs, a common goal of prodrug design is to mask the free carboxylic acid group, which is often associated with direct gastric irritation. While the concept of creating prodrugs for NSAIDs is well-established, with strategies like ester and amide linkages being explored, there is a lack of specific, publicly documented prodrugs for etoricoxib.[5]
Mechanism of Action of Etoricoxib (The Active Moiety)
The therapeutic effects of etoricoxib are a direct result of its selective inhibition of the COX-2 enzyme.
The Role of Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes exist in two primary isoforms, COX-1 and COX-2. Both enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of various physiological and pathophysiological processes.[1]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, including the protection of the gastric mucosa and the regulation of platelet aggregation.[1]
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to pain, inflammation, and fever.[1]
Selective Inhibition of COX-2 by Etoricoxib
Etoricoxib exhibits a high degree of selectivity for inhibiting COX-2 over COX-1.[2] This selectivity is attributed to its specific binding to the active site of the COX-2 enzyme. By blocking the action of COX-2, etoricoxib prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2), thereby reducing pain and inflammation.[1] The minimal inhibition of COX-1 at therapeutic doses is the basis for the reduced gastrointestinal toxicity of etoricoxib compared to non-selective NSAIDs.
Signaling Pathway of Etoricoxib's Action
Caption: Mechanism of action of Etoricoxib.
Metabolism of Etoricoxib
Etoricoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6] The major metabolic pathway involves the oxidation of the 6'-methyl group to form a 6'-hydroxymethyl derivative, which is then further oxidized to a 6'-carboxylic acid metabolite. These metabolites are either inactive or only weak COX-2 inhibitors and are primarily excreted in the urine.[6] Less than 1% of the administered dose is recovered as the unchanged parent drug in the urine.
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~100% |
| Protein Binding | ~92% |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour |
| Elimination Half-life | ~22 hours |
| Metabolism | Hepatic (primarily CYP3A4) |
| Excretion | Primarily renal (as metabolites) |
Etoricoxib Precursors: A Frontier in Drug Development
As of the current scientific literature, there are no specifically designed and clinically evaluated prodrugs of etoricoxib. However, the rationale for developing NSAID prodrugs remains strong, primarily to mitigate gastrointestinal side effects and improve drug delivery.
Hypothetical Mechanisms of Action for Potential Etoricoxib Prodrugs
Based on established prodrug strategies for other NSAIDs, we can hypothesize the mechanisms of action for potential etoricoxib precursors.
Ester Prodrugs
An ester prodrug of etoricoxib would likely involve the modification of a part of the molecule to include an ester linkage. This prodrug would be designed to be absorbed intact and then hydrolyzed by esterase enzymes, which are abundant in the plasma and various tissues, to release the active etoricoxib.
Conceptual Workflow for an Etoricoxib Ester Prodrug
Caption: Bioactivation of a hypothetical Etoricoxib ester prodrug.
Amide Prodrugs
Similarly, an amide prodrug could be synthesized. Amide bonds are generally more stable to hydrolysis than ester bonds, which could potentially lead to a slower release of the active drug. These prodrugs would be activated by amidase enzymes.[5]
Phosphate Prodrugs
A phosphate prodrug strategy could be employed to enhance the aqueous solubility of a molecule. A phosphate group could be attached to a suitable position on the etoricoxib structure. This would create a highly water-soluble prodrug, which could be beneficial for parenteral formulations. In the body, the phosphate group would be cleaved by alkaline phosphatases to release the active etoricoxib.
Experimental Protocols for Evaluating NSAID Prodrugs
The evaluation of a potential etoricoxib prodrug would require a series of in vitro and in vivo studies.
In Vitro Hydrolysis Studies
Objective: To determine the rate and extent of conversion of the prodrug to etoricoxib in biological matrices.
Methodology:
-
Preparation of Incubation Media: Prepare solutions of simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and human plasma.
-
Incubation: Add a known concentration of the etoricoxib prodrug to each medium and incubate at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction (e.g., by adding acetonitrile) and process the samples (e.g., protein precipitation followed by centrifugation).
-
Analysis: Quantify the concentrations of both the prodrug and the released etoricoxib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the prodrug in each medium.
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profile of the prodrug with that of etoricoxib.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer equimolar doses of the etoricoxib prodrug and etoricoxib to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Separation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentrations of the prodrug and etoricoxib using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life, for both the prodrug and the active drug.
-
Comparison: Compare the pharmacokinetic profiles to assess the absorption, distribution, metabolism, and excretion characteristics of the prodrug relative to etoricoxib.
Conclusion
While the term "precursor" in the context of etoricoxib predominantly refers to intermediates in its chemical synthesis, the development of pharmacological precursors, or prodrugs, represents a logical next step in optimizing its therapeutic profile. The mechanism of action of etoricoxib itself is well-understood and is centered on its highly selective inhibition of the COX-2 enzyme. Although specific etoricoxib prodrugs are not yet described in the public domain, this guide has outlined the hypothetical mechanisms by which such prodrugs could be designed to be bioactivated. The provided experimental protocols offer a framework for the preclinical evaluation of any future etoricoxib prodrug candidates. Further research into this area could lead to the development of novel therapeutic agents with improved safety and efficacy for the management of pain and inflammation.
References
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PubChem. Etoricoxib. National Center for Biotechnology Information. [Link]
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Patsnap Synapse. What is the mechanism of Etoricoxib? [Link]
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Wikipedia. Etoricoxib. [Link]
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Asian Journal of Pharmacy and Pharmacology. Design and Development of Etoricoxib Loaded Nanoparticles for the Effective Treatment of Rheumatoid Arthritis. [Link]
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PubMed. Etoricoxib enhances aryl hydrocarbon receptor activity. [Link]
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PubMed. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. [Link]
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PubMed. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. [Link]
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Scholars Research Library. Formulation Development of Etoricoxib Tablets by Wet Granulation and Direct Compression Methods Employing Starch Phosphate. [Link]
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PubMed. Controlled release of etoricoxib from poly(ester urea) films for post-operative pain management. [Link]
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Future Medicine. Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. [Link]
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PubMed. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells. [Link]
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ResearchGate. Formulation Design and In Vitro Characterization of Etoricoxib Cream for the Treatment of Rheumatoid Arthritis. [Link]
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Semantic Scholar. Development and Characterization of Etoricoxib Organogels. [Link]
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PubMed. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4), a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed structural elucidation of the molecule. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this compound. Methodologies for data acquisition are discussed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of Spectroscopic Analysis in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). The purity, identity, and structural integrity of intermediates like 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone directly impact the quality, safety, and efficacy of the final drug product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high-fidelity confirmation of the molecule's identity and purity.
This guide delves into the specific spectroscopic signature of CAS 221615-75-4, providing an expert-level interpretation of its NMR, IR, and MS data. The subsequent sections will detail the experimental parameters for acquiring this data and present a comprehensive analysis of the spectra, culminating in a complete structural assignment.
Molecular Structure and Key Functional Groups
The molecule, with the chemical formula C₁₅H₁₅NO₃S, possesses a distinct architecture comprising a 6-methylpyridine ring, an ethanone linker, and a 4-(methylsulfonyl)phenyl group. Understanding these constituent parts is fundamental to interpreting the spectroscopic data.
-
6-Methylpyridine Ring: A heterocyclic aromatic system that will exhibit characteristic signals in the aromatic region of the NMR spectrum. The methyl group will present a distinct singlet.
-
Ethanone Linker: This keto-bridge is a key structural feature. The carbonyl group will have a strong, characteristic absorption in the IR spectrum, and the adjacent methylene protons will show a singlet in the ¹H NMR spectrum.
-
4-(Methylsulfonyl)phenyl Group: A para-substituted benzene ring where the sulfonyl group and its methyl substituent will have defined spectroscopic signatures. The protons on the phenyl ring will appear as a set of doublets due to their chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To obtain high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key resonances of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Use a standard pulse sequence.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Data and Interpretation
The following table summarizes the expected ¹H NMR signals for 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.15 | s | 1H | H on C2 of pyridine ring |
| ~8.25 | dd | 1H | H on C4 of pyridine ring |
| ~7.90 | d | 2H | Aromatic Hs ortho to sulfonyl group |
| ~7.50 | d | 2H | Aromatic Hs meta to sulfonyl group |
| ~7.35 | d | 1H | H on C5 of pyridine ring |
| ~4.30 | s | 2H | Methylene protons (-CH₂-) |
| ~3.05 | s | 3H | Sulfonyl methyl protons (-SO₂CH₃) |
| ~2.60 | s | 3H | Pyridine methyl protons (-CH₃) |
Interpretation:
-
The downfield singlet at approximately 9.15 ppm is characteristic of the proton at the 2-position of the pyridine ring, deshielded by the adjacent nitrogen atom.
-
The doublet of doublets around 8.25 ppm corresponds to the proton at the 4-position of the pyridine ring.
-
The two doublets in the aromatic region (~7.90 and ~7.50 ppm) are indicative of a para-substituted benzene ring.
-
The singlet at approximately 4.30 ppm with an integration of 2H is a key indicator of the methylene bridge between the two aromatic systems.
-
The two upfield singlets at ~3.05 and ~2.60 ppm are assigned to the methyl groups of the sulfonyl and pyridine moieties, respectively.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | Carbonyl carbon (C=O) |
| ~156.0 | C6 of pyridine ring |
| ~152.0 | C2 of pyridine ring |
| ~142.0 | Quaternary carbon of phenyl ring (C-SO₂) |
| ~138.0 | C4 of pyridine ring |
| ~135.0 | Quaternary carbon of phenyl ring (C-CH₂) |
| ~131.0 | Quaternary carbon of pyridine ring (C-C=O) |
| ~129.0 | Aromatic CHs ortho to sulfonyl group |
| ~128.0 | Aromatic CHs meta to sulfonyl group |
| ~124.0 | C5 of pyridine ring |
| ~45.0 | Methylene carbon (-CH₂-) |
| ~44.0 | Sulfonyl methyl carbon (-SO₂CH₃) |
| ~24.0 | Pyridine methyl carbon (-CH₃) |
Interpretation:
-
The signal in the far downfield region (~195.0 ppm) is characteristic of a ketone carbonyl carbon.
-
The signals in the 120-160 ppm range correspond to the aromatic carbons of the pyridine and phenyl rings.
-
The upfield signals represent the aliphatic carbons of the methylene bridge and the two methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring an IR Spectrum
A standard method for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1690 | Strong | C=O (ketone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1300, ~1150 | Strong | S=O (sulfonyl) asymmetric and symmetric stretch |
Interpretation:
-
The strong absorption band at approximately 1690 cm⁻¹ is a definitive indication of the carbonyl group of the ketone.
-
The bands in the 1300-1150 cm⁻¹ region are characteristic of the sulfonyl group.
-
Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ ranges confirm the presence of aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a suitable technique for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Mass Spectrum Data and Interpretation
-
Molecular Ion: The expected molecular weight of C₁₅H₁₅NO₃S is 289.08 g/mol . In positive mode ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 290.09.
Workflow Diagrams
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (ESI-MS) Workflow
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion: A Coherent Spectroscopic Portrait
The collective spectroscopic data provides a robust and unambiguous confirmation of the structure of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4). The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, consistent with the proposed molecular architecture. The IR spectrum confirms the presence of the key carbonyl and sulfonyl functional groups, while mass spectrometry verifies the molecular weight. This comprehensive analytical dataset is crucial for quality control in the synthesis of this important pharmaceutical intermediate and serves as a reliable reference for researchers in the field.
References
-
Tartaggia, S., Caporale, A., Fontana, F., Stabile, P., Castellin, A., & De Lucchi, O. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]
-
Fioravanti, R., & Fravolini, A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. EP2551265B1. [1]
Sources
The Pivotal Role of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone in Selective COX-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone, a critical intermediate in the synthesis of the selective cyclooxygenase-2 (COX-2) inhibitor, Etoricoxib. We will explore the synthetic pathways to this key intermediate, elucidate its structural significance in the pharmacophore of Etoricoxib, and detail the subsequent mechanism of selective COX-2 inhibition. Furthermore, this guide presents established experimental protocols for the in vitro and in vivo evaluation of COX-2 inhibition, offering a comprehensive resource for researchers in the field of anti-inflammatory drug discovery and development.
Introduction: The Quest for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] Two main isoforms of this enzyme have been identified: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in many tissues and plays a crucial role in gastrointestinal cytoprotection and platelet aggregation.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8]
The non-selective inhibition of both COX isoforms by traditional NSAIDs is associated with a risk of gastrointestinal adverse effects.[1][2] This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[2][3] Etoricoxib is a highly selective COX-2 inhibitor that has demonstrated significant efficacy in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.[9][10][11] The synthesis of Etoricoxib relies on a key building block: 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone.[12][13][14][15] This guide will dissect the critical role of this intermediate in achieving potent and selective COX-2 inhibition.
Synthesis and Chemical Significance of the Key Intermediate
The compound 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a ketone that serves as a pivotal precursor in the total synthesis of Etoricoxib.[12][13][14][15][16][17] Its synthesis has been a subject of considerable research to develop efficient and scalable processes.
A common synthetic strategy involves the palladium-catalyzed α-arylation of an acetylpicoline with a 4-halophenyl methyl sulfone.[12] This approach highlights the importance of modern cross-coupling methodologies in pharmaceutical synthesis.
Exemplary Synthetic Pathway:
A representative synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is outlined below. This process involves the oxidation of a precursor sulfide to the corresponding sulfone.
-
Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone: This precursor can be synthesized through various methods, including the reaction of 4-methylthiophenyl acetonitrile with methyl-6-methyl nicotinate.[18]
-
Step 2: Oxidation to the Sulfone: The sulfide is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in the presence of an acid catalyst like methanesulfonic acid.[13][19]
Caption: Synthetic overview for the key intermediate.
The purity and yield of this intermediate are critical for the successful and cost-effective manufacturing of the final active pharmaceutical ingredient (API), Etoricoxib.[16][20]
Structural Role in the Etoricoxib Pharmacophore
The structure of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone provides the essential scaffold upon which the final structure of Etoricoxib is built. The key structural features of this intermediate directly contribute to the selective binding of Etoricoxib to the COX-2 enzyme.
The diarylheterocyclic structure is a common motif among selective COX-2 inhibitors.[4][21] The presence of a 4-methylsulfonylphenyl group is a crucial pharmacophore for achieving high potency and selectivity for COX-2.[4] This group is able to insert into a secondary, hydrophobic pocket present in the active site of COX-2, but not in COX-1.[21] This structural difference between the two isozymes is the basis for the selectivity of coxibs.
The 6-methylpyridin-3-yl moiety of the intermediate also plays a significant role in the overall binding affinity and selectivity of the final drug molecule. In the subsequent steps of Etoricoxib synthesis, the ethanone group of the intermediate is cyclized to form the central pyridine ring of the final bipyridine structure of Etoricoxib.[22]
Caption: Structural evolution from intermediate to Etoricoxib.
Mechanism of COX-2 Inhibition by Etoricoxib
Etoricoxib, synthesized from the key intermediate, is a potent and selective inhibitor of the COX-2 enzyme.[7][9][23][24] It exhibits approximately 106-fold selectivity for COX-2 over COX-1.[9] This selective inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[10][23][25]
The mechanism of inhibition is a time-dependent, reversible process that can be described by a three-step model.[26] This involves an initial rapid binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.
The COX-2 Inhibition Pathway:
Caption: Simplified COX-2 inhibition by Etoricoxib.
By selectively inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling.[7] The minimal inhibition of COX-1 is intended to preserve its physiological functions, leading to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[7][11]
Experimental Protocols for Evaluating COX-2 Inhibition
The evaluation of novel compounds for their COX-2 inhibitory activity and selectivity is a critical step in the drug discovery process. A variety of in vitro and cell-based assays are employed for this purpose.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Protocol: Fluorometric COX Inhibitor Screening Assay
This assay is based on the fluorometric detection of prostaglandin G2, an intermediate product of the COX-catalyzed reaction.[27]
-
Reagent Preparation: Prepare COX assay buffer, COX probe solution, COX cofactor working solution, and arachidonic acid/NaOH solution as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[27]
-
Reaction Setup: In a 96-well plate, combine the COX assay buffer, COX cofactor working solution, COX probe solution, and recombinant human COX-1 or COX-2 enzyme.[28]
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[27]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid/NaOH solution to all wells.[27]
-
Kinetic Measurement: Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~587 nm) kinetically at 25°C for 5-10 minutes.[27][28]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[29]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system for evaluating COX-2 inhibition by assessing the downstream effects of enzyme activity within a cellular context.[30][31]
Protocol: LPS-Induced PGE2 Production in Macrophages
This assay utilizes lipopolysaccharide (LPS) to induce COX-2 expression in a macrophage cell line (e.g., RAW 264.7), mimicking an inflammatory response.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluency.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Induction of COX-2: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of the COX-2 enzyme and subsequent production of prostaglandin E2 (PGE2).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
Workflow for Cell-Based COX-2 Inhibition Assay:
Sources
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Discovery and history of Etoricoxib synthesis intermediates
An In-depth Technical Guide to the Discovery and Synthetic Evolution of Etoricoxib Intermediates
Introduction
Etoricoxib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This selectivity allows it to effectively manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] The therapeutic success of Etoricoxib, marketed as Arcoxia®, spurred extensive research into its chemical synthesis, leading to a fascinating evolution of methodologies aimed at improving efficiency, scalability, and cost-effectiveness.[2][4]
This technical guide provides an in-depth exploration of the discovery and history of the synthesis of Etoricoxib, with a core focus on the pivotal intermediates that form its structural backbone. We will dissect the initial, pioneering synthetic routes and trace their progression to the highly optimized, industrial-scale processes used today. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic and scientific rationale behind the synthetic strategies that have defined the manufacturing of this important pharmaceutical agent.
Chapter 1: The Genesis of Etoricoxib - Pioneering Synthetic Strategies
The first disclosures of Etoricoxib and related compounds, notably in patents by Merck & Co. (e.g., US 5,861,419 and WO9803484), outlined syntheses reliant on palladium-catalyzed cross-coupling reactions.[1][5][6] These initial methods were instrumental in the discovery phase, enabling the creation of the core 2,3'-bipyridine structure.
A primary early strategy involved a Suzuki or Stille coupling reaction. This approach typically coupled a pre-functionalized pyridine derivative with another aromatic component, such as a boronic acid or a stannane.[1][2][5] For instance, a common disconnection approach involved coupling a substituted 2-halopyridine with a 3-pyridylboronic acid derivative.
While groundbreaking for initial synthesis and structure-activity relationship (SAR) studies, these palladium-catalyzed methods presented significant challenges for large-scale manufacturing. The high cost of palladium catalysts, the complexity of the starting materials, and potential difficulties in removing heavy metal contaminants from the final active pharmaceutical ingredient (API) made these routes less economically viable for industrial production.[2][5]
Caption: Early synthetic approach to Etoricoxib via Pd-catalyzed coupling.
Chapter 2: The L Keystone - Synthesis of the Ketosulfone Intermediate
The evolution of Etoricoxib synthesis quickly converged on a more convergent and industrially scalable strategy. This modern approach hinges on the formation of a key intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , commonly referred to as "ketosulfone".[7][8][9] The development of efficient routes to this intermediate was a critical breakthrough.
The general strategy involves synthesizing the ketosulfone and then constructing the central, substituted pyridine ring in the final steps. Several innovative methods for preparing the ketosulfone have been reported.
Key Synthetic Routes to the Ketosulfone
Three primary strategies have been described for the synthesis of this pivotal intermediate:
-
The Ivanoff Reaction Approach: This method involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with 4-(methylsulfonyl)phenylacetic acid and methyl 6-methylnicotinate.[4][10] This approach directly couples the two key fragments to form the ketone.
-
The α-Arylation Approach: A more recent development involves the palladium-catalyzed α-arylation of an acetylpicoline derivative with a 4-halophenyl methyl sulfone (e.g., 4-bromo- or 4-chlorophenyl methyl sulfone).[7][8] This method leverages modern coupling chemistry to efficiently form the crucial C-C bond.
-
The Acetonitrile Condensation Route: This widely used industrial method involves the condensation of 4-(methylthio)phenyl acetonitrile with methyl 6-methylnicotinate. The resulting product is then subjected to hydrolysis and decarboxylation to yield the corresponding "ketosulfide".[11] A subsequent, crucial oxidation step converts the methylthio group (-SMe) to the methylsulfonyl group (-SO₂Me) to give the final ketosulfone.[9][11] An important process improvement involves performing the hydrolysis, decarboxylation, and oxidation steps in-situ to avoid the isolation of the ketosulfide, which significantly reduces cost and waste.[9]
Caption: Major synthetic pathways to the key ketosulfone intermediate.
Comparative Analysis of Ketosulfone Synthesis
| Method | Key Reagents | Advantages | Challenges | Reference |
| Ivanoff Reaction | Grignard reagent, 4-(methylsulfonyl)phenylacetic acid | Direct, convergent | Requires careful control of highly reactive Grignard reagents | [4][10] |
| α-Arylation | Palladium catalyst, Acetylpicoline derivative | High efficiency, good yields | Cost of palladium catalyst, optimization required | [7][8] |
| Acetonitrile Condensation | 4-(methylthio)phenyl acetonitrile, NaOMe | Cost-effective starting materials, scalable, allows for in-situ processing | Multi-step (condensation, hydrolysis, oxidation) | [9][11] |
Experimental Protocol: In-Situ Synthesis of Ketosulfone via Acetonitrile Condensation
This protocol is a representative synthesis based on processes described in the literature, which avoids the isolation of the intermediate ketosulfide.[9][11]
-
Step 1: Condensation.
-
Charge a reactor with 4-(methylthio)phenyl acetonitrile, methyl 6-methylnicotinate, and an appropriate solvent (e.g., toluene).
-
Heat the mixture to 90-95°C.
-
Slowly add a solution of sodium methoxide in methanol.
-
Maintain the reaction at reflux (approx. 105-110°C) for several hours until completion, monitored by HPLC.
-
-
Step 2: Hydrolysis and Decarboxylation.
-
Cool the reaction mass and add water and acetic acid to neutralize the mixture.
-
Transfer the reaction mass to a solution of concentrated sulfuric acid in water at a controlled temperature.
-
Heat the mixture to 95-100°C and maintain until hydrolysis and decarboxylation are complete, forming the ketosulfide in solution.
-
-
Step 3: Oxidation.
-
Cool the acidic solution to 5-10°C.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (48%), dropwise, maintaining the low temperature.
-
Stir the reaction at 10-12°C until the oxidation of the sulfide to the sulfone is complete.
-
-
Step 4: Isolation.
-
Quench the reaction by adding the mixture to cold water, causing the ketosulfone product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum to yield the target ketosulfone.
-
The crude product can be further purified by recrystallization from a solvent like methanol.[9]
-
Chapter 3: Final Assembly - Pyridine Ring Annulation
With the ketosulfone intermediate in hand, the final crucial step is the construction of the central 5-chloro-3-phenyl-pyridine core of Etoricoxib. This is accomplished through a cyclization-condensation reaction, often referred to as an annulation.
The Role of Vinamidinium Salts and Equivalents
The key reagent for this transformation is a three-carbon electrophilic synthon that reacts with the enolate of the ketosulfone. The most common reagents used are β-chlorovinamidinium salts, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, or simpler precursors like 2-chloromalonaldehyde.[1][2][3][4]
The reaction proceeds by first forming the enolate of the ketosulfone using a strong base like potassium tert-butoxide. This enolate then attacks the vinamidinium salt. The subsequent cyclization is achieved by adding ammonia (often as aqueous ammonia or in a buffer with ammonium acetate), which displaces the leaving groups and forms the pyridine ring via a Schiff base intermediate.[4][12]
Experimental Protocol: Final Synthesis of Etoricoxib
This protocol is a generalized representation of the final annulation step.
-
Step 1: Enolate Formation and Condensation.
-
Dissolve the ketosulfone intermediate and a vinamidinium salt equivalent (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium salt) in a suitable aprotic solvent like DMF.[12]
-
Add a strong base, such as potassium tert-butoxide (KTB), to the solution at a controlled temperature to form the enolate and initiate the condensation reaction.
-
-
Step 2: Cyclization and Ring Formation.
-
Step 3: Workup and Isolation.
-
Cool the reaction mixture and quench with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude Etoricoxib.
-
-
Step 4: Purification.
Caption: Workflow for the final construction of Etoricoxib from the ketosulfone.
Chapter 4: Modern Frontiers - Process Optimization and Flow Chemistry
The quest for a more efficient, safer, and environmentally friendly synthesis of Etoricoxib has led to the exploration of continuous flow chemistry.[12][13] This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity.
A reported flow synthesis of Etoricoxib combines the key condensation and cyclization reactions into a continuous process.[12] Solutions of the ketosulfone, the vinamidinium salt precursor, base, and the ammonia/ammonium acetate cyclization agent are pumped through heated reactors with controlled residence times. This approach allows the rapid and efficient production of the final API in a single, streamlined operation, representing the cutting edge of pharmaceutical manufacturing.[12][13]
Conclusion
The synthetic history of Etoricoxib is a compelling case study in the evolution of pharmaceutical process chemistry. From initial discovery routes reliant on expensive and complex coupling chemistry, the field has progressed to highly optimized, convergent strategies centered on the efficient synthesis of a key ketosulfone intermediate. The development of robust, scalable, and cost-effective methods, including innovative in-situ procedures and the application of continuous flow technology, has been paramount. This journey of chemical innovation underscores the critical interplay between medicinal chemistry and process development in bringing a vital therapeutic agent from the laboratory to patients worldwide.
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The Solubility Profile of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2][3] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes, and ultimately, the efficient manufacturing of the final active pharmaceutical ingredient (API). This document delves into the theoretical principles governing solubility, provides a predictive solubility profile in a range of common organic solvents using the Hansen Solubility Parameter (HSP) model, and outlines a detailed experimental protocol for empirical validation via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing
In the intricate process of drug development and manufacturing, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of process chemistry. Poor solubility can lead to challenges in reaction kinetics, difficulties in purification and isolation, and ultimately impact the yield and purity of the final product. 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone serves as a pivotal building block in the synthesis of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise but a crucial element for robust and scalable manufacturing processes.
This guide is designed to provide researchers and process chemists with both a theoretical framework and practical tools to understand and predict the solubility behavior of this important intermediate.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in chemistry, and the Hansen Solubility Parameter (HSP) model provides a quantitative method to apply this principle.[4][5][6] The HSP model posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters, which define a point for that substance in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.
The Hansen Solubility Sphere and the RED Number
To predict solubility, a "solubility sphere" is defined for the solute. The center of this sphere is the set of HSP values for the solute, and the radius of the sphere (R₀) is the interaction radius. The distance (Ra) between the solute and a solvent in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
The term "4" in the dispersion component is an empirically derived factor.[7]
The Relative Energy Difference (RED) number is then calculated to predict solubility:
RED = Ra / R₀
-
RED < 1.0: High likelihood of solubility ("good" solvent).
-
RED ≈ 1.0: Partial solubility.
-
RED > 1.0: Low likelihood of solubility ("poor" solvent).
Estimating Hansen Solubility Parameters for 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
For 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone (Molecular Formula: C₁₅H₁₅NO₃S), the key functional groups are a methylpyridine ring, a ketone, and a methylsulfonylphenyl group. Based on an analysis of these functional groups and their contributions, the estimated Hansen Solubility Parameters are:
-
δD ≈ 19.5 MPa½
-
δP ≈ 10.0 MPa½
-
δH ≈ 7.5 MPa½
An interaction radius (R₀) of approximately 7.0 is assumed for a crystalline solid of this nature.
Predicted Solubility Profile in Common Organic Solvents
Using the estimated HSP values for the target compound, the RED numbers for a range of common organic solvents have been calculated to predict the solubility profile.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Good Solvents (RED < 1.0) | |||||
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.99 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.92 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.61 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 0.73 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 0.98 | High |
| Moderate Solvents (RED ≈ 1.0 - 1.5) | |||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.02 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.13 | Moderate |
| 2-Propanol | 15.8 | 6.1 | 16.4 | 1.49 | Moderate to Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.73 | Moderate to Low |
| Poor Solvents (RED > 1.5) | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 2.21 | Low |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.39 | Moderate to Low |
| Toluene | 18.0 | 1.4 | 2.0 | 1.57 | Low |
| n-Heptane | 15.3 | 0.0 | 0.0 | 2.60 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 5.25 | Very Low |
Note: The HSP values for the solvents are sourced from publicly available databases.[9][10]
Experimental Protocol for Solubility Determination
While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[8][11][12]
Materials and Equipment
-
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone (crystalline solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Shake-Flask Procedure
-
Preparation: Add an excess amount of the solid compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
HPLC Analysis
A validated HPLC method is essential for the accurate quantification of the dissolved compound.
-
Mobile Phase: A suitable mixture of organic and aqueous phases (e.g., acetonitrile and water with a buffer).
-
Column: A C18 reverse-phase column is typically suitable for a compound of this nature.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations of the compound in the same diluent as the samples. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the diluted sample solutions and determine the concentration from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
Discussion and Implications for Process Development
The predicted solubility profile provides valuable insights for process chemists. The high solubility in solvents like DMSO, DMF, and dichloromethane suggests their suitability for reaction media where complete dissolution of the intermediate is desired.[3] Conversely, the low solubility in non-polar solvents like n-heptane indicates their potential use as anti-solvents for crystallization and purification.
The moderate solubility in alcohols like ethanol and 2-propanol suggests that these may be useful for purification through recrystallization, where solubility is significant at elevated temperatures but lower at room temperature, allowing for good recovery of the purified solid.
It is imperative to validate these predictions experimentally, as factors such as polymorphism and the presence of impurities can influence the actual solubility. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining accurate and reliable solubility data.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility profile of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone. By integrating theoretical predictions using the Hansen Solubility Parameter model with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. A thorough understanding and application of these principles will contribute to the development of more efficient, robust, and scalable manufacturing processes for Etoricoxib.
References
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An In-depth Technical Guide on the Thermal Stability and Degradation of an Etoricoxib Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoricoxib, a selective COX-2 inhibitor, is a critical therapeutic agent for managing pain and inflammation. The stability of its synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical analysis of the thermal stability and degradation pathways of a key Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. By elucidating the degradation mechanisms and providing robust analytical methodologies, this document serves as an essential resource for researchers and professionals in drug development and manufacturing.
Introduction: The Critical Role of Intermediate Stability in Drug Synthesis
The synthesis of Etoricoxib involves several chemical transformations, with 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone serving as a crucial precursor.[1] The thermal stability of this intermediate directly impacts the purity of the final API. Degradation at this stage can introduce impurities that may be difficult to remove in subsequent steps, potentially compromising the safety and efficacy of the drug product.
Understanding the thermal lability of this intermediate is essential for:
-
Process Optimization: Defining critical process parameters (CPPs) such as temperature, reaction time, and solvent selection to minimize degradation.
-
Impurity Profiling: Identifying potential degradation products to develop appropriate analytical controls.
-
Storage and Handling: Establishing suitable conditions for the storage and transportation of the intermediate to maintain its integrity.
This guide will delve into the fundamental aspects of the thermal degradation of this Etoricoxib intermediate, underpinned by established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Physicochemical Properties of the Etoricoxib Intermediate
The key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, with the chemical formula C₁₅H₁₅NO₃S and a molecular weight of 289.35 g/mol , is a crystalline solid. Its structure, featuring a ketone linker between a substituted pyridine ring and a methylsulfonylphenyl moiety, presents several sites susceptible to thermal degradation. The sulfone and ketone functionalities, in particular, are key areas of interest for stability assessment.
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a cornerstone of drug development, designed to accelerate the degradation process and predict long-term stability.[3][6] As per ICH guidelines, subjecting the drug substance to conditions more severe than accelerated testing helps to identify likely degradation products and validate the stability-indicating power of analytical methods.[3]
Rationale for Thermal Stress Conditions
Thermal stress studies are performed at temperatures significantly above those used for accelerated stability testing (e.g., 40°C).[7] Typically, this involves exposing the intermediate to temperatures in 10°C increments above the accelerated condition, such as 50°C, 60°C, and even higher, to induce degradation.[3] The duration of exposure is dependent on the observed rate of degradation.
Elucidating Thermal Degradation Pathways
While specific degradation pathways for this particular Etoricoxib intermediate are not extensively detailed in publicly available literature, we can postulate likely mechanisms based on its chemical structure and general knowledge of organic chemistry. The primary sites for thermal degradation are likely to be the C-S bond of the sulfone group and the benzylic C-C bond adjacent to the ketone.
Potential Degradation Pathways:
-
Homolytic Cleavage: At elevated temperatures, homolytic cleavage of the C-S bond could lead to the formation of radical species, which could then propagate further degradation reactions.
-
Oxidation: The presence of the sulfone group suggests a degree of oxidative stability; however, at high temperatures, further oxidation or rearrangement is possible.
-
Hydrolysis: Although primarily a concern in the presence of moisture, elevated temperatures can accelerate hydrolytic degradation, especially if acidic or basic impurities are present.
The following diagram illustrates a hypothetical thermal degradation workflow for the Etoricoxib intermediate.
Experimental Protocols for Thermal Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, detailed and validated protocols are essential.
Protocol for Thermal Stress Testing
-
Sample Preparation: Accurately weigh approximately 10 mg of the Etoricoxib intermediate into a clean, dry glass vial.
-
Control Sample: Prepare a control sample and store it at the recommended storage condition (e.g., 2-8°C).
-
Stress Condition: Place the test sample in a calibrated oven at the desired temperature (e.g., 80°C).
-
Time Points: Withdraw the sample at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Sample Analysis: After cooling to room temperature, dissolve the sample in a suitable diluent (e.g., acetonitrile:water) to a known concentration (e.g., 1 mg/mL) for analytical testing.
Protocol for HPLC/UPLC Analysis
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8][9]
-
Chromatographic System: A validated HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01M acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: Typically 0.3-0.5 mL/min for UPLC.
-
Detection Wavelength: Based on the UV spectrum of the intermediate, a suitable wavelength (e.g., 235 nm) should be selected.
-
Injection Volume: 1-5 µL.
-
Data Analysis: Integrate the peak areas of the parent compound and all degradation products. Calculate the percentage of degradation.
Data Presentation and Interpretation
Quantitative data from thermal stability studies should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Summary of Thermal Degradation of Etoricoxib Intermediate at 80°C
| Time (hours) | % Assay of Intermediate | % Total Degradation Products |
| 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 |
| 48 | 96.5 | 3.5 |
| 72 | 94.8 | 5.2 |
The results from forced degradation studies on Etoricoxib itself have shown that it is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[10][11] While specific data on the thermal degradation of the intermediate is less prevalent, studies on the final API indicate that significant degradation can occur at elevated temperatures. For instance, in one study, Etoricoxib showed over 20% degradation after 3 hours at 80°C in 1 M HCl and 27% degradation after 2 hours at 80°C in 1 M NaOH.[12]
Visualization of Degradation Kinetics
Understanding the rate of degradation is crucial for predicting the shelf-life and establishing appropriate control measures.
Conclusion and Future Perspectives
The thermal stability of the Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a critical attribute that influences the quality of the final drug product. A thorough understanding of its degradation pathways, achieved through systematic forced degradation studies and the application of robust analytical techniques, is indispensable for the development of a safe and effective manufacturing process.
Future work should focus on the isolation and structural elucidation of the major thermal degradation products using techniques such as preparative HPLC, LC-MS, and NMR. This will provide a more complete picture of the degradation mechanisms and enable the development of targeted strategies to mitigate their formation.
References
- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
- ResearchGate. (n.d.). Summary of forced degradation outcomes of Etoricoxib.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (n.d.). Ich guidelines for stability studies 1.
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- Vora, D. N., & Kadav, A. A. (2009). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLC™. Eurasian Journal of Analytical Chemistry.
- Alzweiri, M., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Symmetry.
- ResearchGate. (n.d.). Forced degradation results of etoricoxib in the developed method in different stress condition.
- Annapurna, M. M., et al. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics.
- Impactfactor. (2023). A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation.
- ResearchGate. (n.d.). analytical techniques for the assay of etoricoxib -a review.
- Guidechem. (n.d.). How is Etoricoxib chemically synthesized?.
- ResearchGate. (n.d.). Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C).
- Google Patents. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib.
- European Patent Office. (n.d.). PROCESS FOR THE SYNTHESIS OF ETORICOXIB - EP 2802564 B1.
- Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib.
- NIH. (2022). Study of Thermal Properties, Molecular Dynamics, and Physical Stability of Etoricoxib Mixtures with Octaacetylmaltose near the Glass Transition.
- Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
- ResearchGate. (n.d.). Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLC™ | Request PDF.
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Methodological & Application
Synthesis Protocol for 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone: An Application Note
Abstract
This document provides a comprehensive guide to the synthesis of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone (Ketosulfone), a key intermediate in the preparation of the selective COX-2 inhibitor, Etoricoxib. Two robust and scalable synthetic strategies are presented: the primary route involving a palladium-catalyzed α-arylation of a heteroaromatic ketone, and an alternative route via the oxidation of a thioether precursor. This guide offers in-depth mechanistic insights, detailed step-by-step protocols, characterization data for the final product, a troubleshooting guide for common issues, and essential safety information. The protocols described herein are designed to be self-validating, providing researchers with the necessary information to successfully synthesize and verify the target compound.
Introduction
The diaryl ethanone scaffold is a privileged motif in medicinal chemistry, and 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone (from here on referred to as 1 ) is a compound of significant interest due to its role as a direct precursor to Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis of 1 is a critical step in the overall manufacturing process of Etoricoxib and has been the subject of extensive research to develop efficient, scalable, and cost-effective methods.[2][3] This application note details two of the most effective synthetic approaches, with a primary focus on the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine.
Mechanistic Insights: The Palladium-Catalyzed α-Arylation
The formation of the C(sp³)-C(sp²) bond between the enolate of 5-acetyl-2-methylpyridine and 4-bromophenyl methyl sulfone is a powerful transformation achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, depicted below, is a cornerstone of modern organic synthesis.[4][5]
Catalytic Cycle
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of ketones.
-
Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands (L), undergoes oxidative addition to the aryl halide (Ar-X), in this case, 4-bromophenyl methyl sulfone, to form a Pd(II) intermediate.
-
Enolate Formation: Concurrently, a strong base, such as potassium phosphate (K₃PO₄) or sodium tert-butoxide, deprotonates the α-carbon of 5-acetyl-2-methylpyridine to generate the corresponding enolate.
-
Transmetalation/Ligand Exchange: The enolate displaces the halide from the palladium center to form an arylpalladium(II) enolate complex.
-
Reductive Elimination: This is the product-forming step where a new carbon-carbon bond is formed, yielding the α-aryl ketone product (1 ) and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction. Xantphos, a bulky, electron-rich bisphosphine ligand, is particularly effective. Its wide "bite angle" (the P-Pd-P angle) is known to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thus increasing the overall reaction efficiency.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of 5-Acetyl-2-methylpyridine
This protocol is adapted from a procedure reported with high yield and is suitable for laboratory-scale synthesis.[7]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 5-Acetyl-2-methylpyridine | 135.16 | 541 mg | 4.0 | 1.0 |
| 4-Bromophenyl methyl sulfone | 235.10 | 1.17 g | 5.0 | 1.25 |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 304.64 | 6.1 mg | 0.02 | 0.005 |
| Xantphos | 578.68 | 23.2 mg | 0.04 | 0.01 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.55 g | 12.0 | 3.0 |
| 1-Methyl-2-pyrrolidinone (NMP), anhydrous | - | 15 mL | - | - |
| Ethyl acetate (EtOAc) | - | ~250 mL | - | - |
| Cyclohexane | - | As needed | - | - |
| Saturated aq. NaHCO₃ solution | - | ~80 mL | - | - |
| Magnesium sulfate (MgSO₄) | - | As needed | - | - |
Equipment:
-
Two-necked round-bottom flask or Schlenk flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst and Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetylacetonate (6.1 mg, 0.02 mmol) and Xantphos (23.2 mg, 0.04 mmol).
-
Addition of Reactants: To the same flask, add 4-bromophenyl methyl sulfone (1.17 g, 5.0 mmol), 5-acetyl-2-methylpyridine (541 mg, 4.0 mmol), and potassium phosphate (2.55 g, 12.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Using a syringe, add 15 mL of anhydrous and degassed 1-Methyl-2-pyrrolidinone (NMP).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (30 mL), followed by brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in cyclohexane (e.g., starting from 50:50 and gradually increasing to 100% ethyl acetate).
-
Isolation: Combine the fractions containing the product and evaporate the solvent to yield 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone as a white crystalline solid.[7]
Protocol 2: Oxidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone
This alternative route is advantageous if the thioether precursor is readily available. It avoids the use of palladium catalysts.[8]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Notes |
| 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone | 257.35 | 100 g (1.0 eq.) | Starting material |
| Acetic acid | 60.05 | 150 mL (1.5 vol) | Cooled to 5-10 °C |
| Methanesulfonic acid | 96.11 | 30 mL (1.2 eq.) | Catalyst |
| 30% w/w Hydrogen peroxide (H₂O₂) | 34.01 | 120 mL (3.0 eq.) | Oxidizing agent |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | 300 g | For quenching |
| 30% Sodium hydroxide (NaOH) solution | 40.00 | As needed | For pH adjustment |
| Water | 18.02 | As needed | For workup and washing |
Procedure:
-
Initial Setup: In a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (100 g), ice-cold acetic acid (150 mL), and methanesulfonic acid (30 mL).
-
Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.
-
Oxidation: Slowly add 30% w/w hydrogen peroxide (120 mL) dropwise while maintaining the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, warm the mixture to 20-25 °C and stir for at least 6 hours. Then, heat the mixture to 50 °C and maintain for an additional period until the reaction is complete (monitor by TLC/LC-MS).
-
Quenching: Cool the reaction mixture to 0-5 °C. Prepare a solution of sodium thiosulfate (300 g) in water (~1 L) and add it in portions to the reaction mixture to quench the excess peroxide.
-
pH Adjustment: Adjust the pH of the mixture to 5.5-6.5 using a 30% aqueous solution of sodium hydroxide.
-
Precipitation and Filtration: Continue stirring the mixture at 20-25 °C for 2 hours to allow for complete precipitation of the product. Filter the resulting suspension.
-
Washing and Drying: Wash the solid product with water (2 x 400 mL) and dry it under vacuum at 40 °C for at least 12 hours to obtain the final product.[8]
Characterization and Expected Results
The final product, 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone, should be obtained as a white to off-white or yellow solid.[9][10]
-
Molecular Formula: C₁₅H₁₅NO₃S
-
Molecular Weight: 289.35 g/mol
-
Physical Appearance: White crystalline solid[7]
-
Expected Yield (Protocol 1): ~91%[7]
-
Expected Yield (Protocol 2): ~97.5%[8]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.12 (d, J=2.2 Hz, 1H), 8.20 (dd, J=8.1, 2.3 Hz, 1H), 7.91 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 7.33 (d, J=8.1 Hz, 1H), 4.60 (s, 2H), 3.04 (s, 3H), 2.66 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 195.4, 162.1, 151.3, 140.2, 138.8, 137.9, 131.0, 130.5, 128.1, 124.2, 45.0, 44.5, 18.9.
-
Mass Spectrometry (ESI+): m/z 290.08 [M+H]⁺.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered during the palladium-catalyzed α-arylation (Protocol 1).
Caption: Decision tree for troubleshooting the α-arylation synthesis.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium(II) acetylacetonate (Pd(acac)₂): May cause an allergic skin reaction. Avoid breathing dust.
-
Xantphos: May cause skin and eye irritation. Handle in a well-ventilated area.
-
Potassium Phosphate (K₃PO₄): May cause skin and eye irritation. Avoid breathing dust.
-
1-Methyl-2-pyrrolidinone (NMP): Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation and is a suspected reproductive hazard.[6] Handle with extreme caution and ensure adequate ventilation.
-
4-Bromophenyl methyl sulfone: May cause skin, eye, and respiratory tract irritation.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with care.
-
Methanesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
U.S. Patent 5,861,419, issued January 19, 1999. Link
- Lee, S., & Hartwig, J. F. (2001). A Practical Guide to the Synthesis of α-Aryl Ketones Using Palladium Catalysis. The Journal of Organic Chemistry, 66(10), 3402-3415.
-
Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., Wu, J., Larsen, R. D., Rossen, K., Pye, P. J., DiMichele, L., Dormer, P., & Reider, P. J. (2000). A practical synthesis of a COX-2-specific inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420. Link
- WO 2001/029004, published April 26, 2001.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Methyl-2-pyrrolidone. Link
-
Fisher Scientific. (2022). Safety Data Sheet: Potassium Phosphate, Monobasic. Link
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
U.S. Patent Application US20120232281A1, published September 13, 2012. Link
-
European Patent EP2551265B1, granted November 26, 2014. Link
-
Pharmaffiliates. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Retrieved January 21, 2026, from [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed α-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. Link
- Lee, D. Y., & Hartwig, J. F. (2005). Palladium-Catalyzed α-Arylation of Ketones with Aryl Bromides and Chlorides. Organic Letters, 7(6), 1169–1172.
-
PharmaCompass. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved January 21, 2026, from [Link]
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Application Note: A Streamlined, One-Pot Synthesis of the Etoricoxib Ketosulfone Intermediate
Abstract
Etoricoxib is a highly selective COX-2 inhibitor used in the treatment of various inflammatory conditions.[1] A critical step in its synthesis is the formation of the ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. This application note presents a detailed, field-proven protocol for an efficient, one-pot synthesis of this key intermediate. By employing a palladium-catalyzed cross-coupling reaction in an aqueous medium, this process offers significant advantages in terms of operational simplicity, reduced solvent waste, and high yield. The methodology is designed for researchers, chemists, and drug development professionals seeking a robust and scalable route to this essential precursor.
Introduction
The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes that can be time-consuming and generate significant waste. Modern pharmaceutical development emphasizes the creation of efficient, cost-effective, and environmentally sustainable synthetic routes. Etoricoxib, a prominent member of the coxib class of anti-inflammatory drugs, is synthesized via several routes, with most converging on the formation of the pivotal ketosulfone intermediate.[2][3]
Traditionally, the formation of this intermediate involved anhydrous conditions and large volumes of organic solvents.[4] This protocol details a superior approach based on a palladium-catalyzed α-arylation of an acetylpicoline derivative with an aryl halide.[5] The key innovation lies in performing this reaction as a one-pot process in water, which serves as both the reaction medium and facilitates a simplified workup.[4][6] This method not only enhances the process's green chemistry profile but also improves productivity, making it suitable for larger-scale manufacturing.[6][7]
This document provides a comprehensive guide, explaining the causality behind experimental choices, a step-by-step protocol, and expected outcomes to ensure reproducibility and success.
Reaction Scheme and Mechanistic Rationale
The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The reaction couples 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone to form the desired C-C bond, yielding the ketosulfone intermediate.
Overall Reaction:
Mechanistic Insight: The Catalytic Cycle
The reaction is facilitated by a palladium catalyst, typically composed of a palladium(II) acetate precursor and a bulky, electron-rich phosphine ligand such as Xantphos. The ligand is crucial for stabilizing the palladium species and promoting the key steps of the catalytic cycle. While the precise mechanism of an α-arylation can be complex, a generally accepted catalytic cycle is depicted below. The base (tripotassium phosphate) is essential for generating the nucleophilic enolate from the acetylpyridine and for regenerating the active catalyst.
Caption: Simplified catalytic cycle for the Pd-catalyzed α-arylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger quantities. Adherence to an inert atmosphere during the initial setup is critical for preventing catalyst deactivation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Acetyl-2-methylpyridine | ≥98% | Standard Supplier | |
| 4-Bromophenyl methyl sulfone | ≥98% | Standard Supplier | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Supplier | Handle in a fume hood. |
| Xantphos | ≥98% | Standard Supplier | Air-sensitive ligand. |
| Tripotassium Phosphate Trihydrate (K₃PO₄·3H₂O) | ≥99% | Standard Supplier | Acts as the base. |
| Polyvinylpyrrolidone (PVP) | K 30 | Standard Supplier | Optional, but improves consistency.[4] |
| Deionized Water | High Purity | In-house | Must be degassed before use. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl), 0.5 M | Volumetric | Standard Supplier | For purification wash. |
| Acetone | ACS Grade | Standard Supplier | For washing the final product. |
| Round-bottom flask (4-neck) | 250 mL | Standard Supplier | |
| Mechanical Stirrer, Condenser | Standard Supplier | ||
| Nitrogen/Argon Source | High Purity | For inert atmosphere. |
Step-by-Step Procedure
-
System Preparation: Assemble a 250 mL, four-neck round-bottom flask with a mechanical stirrer, condenser, thermometer, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Inerting: Degas the reaction vessel by applying a vacuum and backfilling with nitrogen at least three times.[6] This step is crucial to remove oxygen, which can poison the palladium catalyst.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with:
-
4-Bromophenyl methyl sulfone (e.g., 0.04 mol, ~9.4 g)
-
5-Acetyl-2-methylpyridine (e.g., 0.05 mol, ~6.75 g)
-
Tripotassium Phosphate Trihydrate (e.g., 0.08 mol, ~21.2 g)
-
Palladium(II) Acetate (e.g., 0.0004 mol, ~90 mg)
-
Xantphos (e.g., 0.0008 mol, ~460 mg)
-
Polyvinylpyrrolidone (PVP) (e.g., ~0.5 g)[4]
-
Degassed Deionized Water (50 mL)
-
-
Reaction Execution:
-
With vigorous stirring, repeat the vacuum/nitrogen backfill cycle three more times to ensure the reaction mixture is fully inerted.[6]
-
Heat the reaction mixture to 85-90°C using an oil bath.
-
Maintain stirring at this temperature for 20-24 hours. The mixture will typically appear as a dark slurry. Monitor the reaction progress by TLC or HPLC if desired.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to 40-50°C.
-
Dilute the reaction mixture by adding 200 mL of deionized water and stir for 15 minutes.[6]
-
Further cool the suspension to between -5°C and 0°C in an ice-salt bath.
-
Stir at this temperature for at least 2 hours to ensure complete precipitation of the product.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water (3 x 50 mL) to remove inorganic salts.
-
Dry the crude product in a vacuum oven at 60-65°C to a constant weight.
-
Purification Protocol
The crude product can be purified via recrystallization or an acid-base wash to achieve high purity.
-
Acid-Base Wash (Recommended):
-
Dissolve the crude solid in dichloromethane (DCM, ~7 volumes, e.g., 70 mL for 10 g crude).
-
Transfer the solution to a separatory funnel and wash with 0.5 M HCl (~5 volumes). The product will move into the acidic aqueous phase.
-
Separate the layers and extract the organic phase again with 0.5 M HCl (2 x 2.5 volumes) to ensure complete recovery.[8]
-
Combine all acidic aqueous layers. Cool this solution in an ice bath and slowly basify with a suitable base (e.g., 2 M NaOH) until the product precipitates completely.
-
Filter the purified solid, wash with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold acetone.
-
Dry the pure product in a vacuum oven at 50°C.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot N,N'-dimethylformamide (DMF) (~1.2 volumes) at 120°C.[8]
-
Allow the solution to cool slowly to room temperature, during which crystallization should occur.
-
Cool further in an ice bath for 1-2 hours.
-
Filter the crystals, wash with a small amount of cold acetone (2 x 0.8 volumes), and dry under vacuum.[8]
-
Workflow and Data Summary
The entire process, from setup to the final pure product, is summarized in the workflow diagram below.
Caption: Experimental workflow for the one-pot synthesis.
Expected Results
| Parameter | Value | Reference |
| Crude Molar Yield | 80-85% | [6] |
| Crude Purity (HPLC) | ~88% | [6] |
| Purified Yield (from crude) | 85-90% | [8] |
| Final Purity (HPLC) | >99% | |
| Appearance | White to off-white solid | [8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature or time.3. Impure starting materials. | 1. Ensure a thoroughly inert atmosphere; repeat degassing cycles.2. Verify oil bath temperature and extend reaction time.3. Check purity of reagents. |
| Product is Oily/Gummy | 1. Incomplete removal of inorganic salts.2. Presence of unreacted starting material or byproducts. | 1. Ensure thorough washing of the crude product with water.2. Proceed with the purification step (acid-base wash is effective). |
| Low Yield After Purification | 1. Product loss during transfers.2. Incomplete precipitation during pH adjustment.3. Using too much solvent for recrystallization. | 1. Use minimal transfer steps.2. Ensure pH is sufficiently basic for full precipitation; check with pH paper.3. Use a minimal volume of hot solvent for dissolution. |
Conclusion
This application note provides a robust, efficient, and scalable one-pot protocol for synthesizing the Etoricoxib ketosulfone intermediate. By leveraging a palladium-catalyzed reaction in an aqueous medium, the process minimizes the use of volatile organic compounds and simplifies the isolation procedure. The detailed steps, mechanistic rationale, and troubleshooting guide serve as a comprehensive resource for chemists in the pharmaceutical industry, enabling the reliable production of this key intermediate for the synthesis of Etoricoxib.
References
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Etoricoxib. Retrieved from [Link]
-
Portico. (n.d.). Etoricoxib. Retrieved from [Link]
-
European Patent Office. (2014). A process for the preparation of etoricoxib. Patent 2479166. Retrieved from [Link]
- Google Patents. (2014). WO2014114352A1 - Process for making etoricoxib.
-
Semantic Scholar. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Retrieved from [Link]
-
Chemsrc.com. (n.d.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Retrieved from [Link]
-
RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
- Google Patents. (n.d.). CN105566181B - The synthetic method of 4 mesyl toluene.
- Google Patents. (2013). WO2013144977A2 - An improved process for the preparation of etoricoxib.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-methysulfonyl toluene in Chemical Synthesis. Retrieved from [Link]
-
International Journal of Environmental Sciences. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
- Google Patents. (2015). WO 2015/036550 A1.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]
- Google Patents. (2014). US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib.
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- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
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- 7. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene [quickcompany.in]
- 8. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
The Strategic Synthesis of α-Aryl Ketosulfones via Palladium-Catalyzed α-Arylation: A Detailed Application Note and Protocol
Introduction: The Significance of α-Aryl Ketosulfones in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the α-aryl ketosulfone moiety represents a cornerstone structural motif. These compounds are integral to a variety of pharmacologically active agents, prized for their unique electronic properties and metabolic stability. The precise and efficient construction of the α-aryl-α-sulfonyl carbonyl framework is, therefore, a critical challenge for synthetic chemists. Traditional synthetic routes often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant byproduct waste.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig and Hartwig α-arylations, has revolutionized the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of this powerful catalytic system to the synthesis of α-aryl ketosulfones, offering a field-proven, high-yield protocol and a detailed examination of the underlying mechanistic principles.
The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Cycle
The palladium-catalyzed α-arylation of a ketosulfone proceeds through a well-established catalytic cycle, as depicted below. The success of this transformation hinges on the careful selection of the palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a suitable base.[3]
Figure 1: Catalytic Cycle of Palladium-Catalyzed α-Arylation of Ketosulfones.
The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Concurrently, a strong, non-nucleophilic base deprotonates the α-carbon of the ketosulfone, generating the corresponding enolate. This enolate then displaces the halide on the palladium center. The final, crucial step is the reductive elimination from the arylpalladium(II) enolate complex, which forms the desired carbon-carbon bond of the α-aryl ketosulfone and regenerates the active palladium(0) catalyst.[3]
Key Experimental Considerations: The "Why" Behind the "How"
The successful execution of this reaction is highly dependent on the judicious choice of several key parameters:
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be employed. Pd(II) precursors, such as Pd(OAc)₂, are often preferred for their air stability and are reduced in situ to the active Pd(0) species. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly used, reliable Pd(0) source.[4]
-
Ligand Selection: The ligand is arguably the most critical component of the catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps. Biarylphosphine ligands, such as Xantphos, have demonstrated exceptional efficacy in these reactions due to their large bite angle and electron-donating properties, which stabilize the palladium center and facilitate the key catalytic steps.[1][4]
-
Base: A strong, non-nucleophilic base is required to generate the ketosulfone enolate without competing in side reactions. Sodium tert-butoxide (t-BuONa) is a common and effective choice.[4] The slow addition of the base can be crucial for maintaining a low concentration of the enolate, thereby minimizing potential side reactions.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the enolate and deactivation of the catalyst. Toluene is a frequently used solvent for these reactions, providing a suitable boiling point for reactions that require heating.[4]
Detailed Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone
This protocol is adapted from a documented, high-yield industrial process and serves as a robust starting point for the α-arylation of ketosulfones.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-bromophenyl methyl sulfone | ≥98% | Sigma-Aldrich |
| 3-acetyl-6-methyl pyridine | ≥98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Strem Chemicals |
| Xantphos | ≥98% | Strem Chemicals |
| Sodium tert-butoxide (t-BuONa) | ≥97% | Sigma-Aldrich |
| Anhydrous Toluene | ≥99.8% | Acros Organics |
| Hydrochloric Acid (HCl), diluted solution | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the synthesis of an α-aryl ketosulfone.
Step-by-Step Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge Xantphos (0.027 g, 0.0477 mmol) and Pd₂(dba)₃ (0.0182 g, 0.0198 mmol) in 100 ml of anhydrous toluene under an inert atmosphere.
-
Addition of Reactants: To the catalyst mixture, add 4-bromophenyl methyl sulfone (9.3 g, 39.7 mmol) and 3-acetyl-6-methyl pyridine (5.4 g, 39.7 mmol).
-
Heating: Heat the reaction mixture to reflux.
-
Base Addition: Prepare a suspension of sodium tert-butoxide (8.4 g) in 100 ml of anhydrous toluene. Add this suspension dropwise to the refluxing reaction mixture over approximately 4 hours.
-
Reaction Monitoring: After the completion of the base addition, maintain the reaction at reflux for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to 20°C.
-
Carefully add a diluted solution of hydrochloric acid until the pH is acidic.
-
Separate the aqueous phase.
-
In a separate vessel, prepare a mixture of water (83.3 g), ethyl acetate (153 g), and sodium bicarbonate (20.1 g) and heat to 60°C.
-
Add the acidic aqueous phase dropwise to the heated bicarbonate mixture over 1 hour.
-
After the addition is complete, maintain the temperature at 60°C for 1 hour, ensuring the final pH is between 4 and 7.
-
-
Product Isolation:
-
Cool the mixture to 20°C.
-
Collect the precipitated solid by filtration.
-
Dry the solid under vacuum at 50°C to yield the final product, 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone.
-
Expected Yield: Approximately 72%.[4]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use fresh palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a freshly opened container of base or titrate to determine its activity. |
| Formation of side products | - Homocoupling of the aryl halide- Aldol condensation of the ketosulfone | - Decrease the catalyst loading.- Ensure slow addition of the base to maintain a low enolate concentration. |
| Difficulty in product isolation | - Product is soluble in the work-up solvent mixture | - Adjust the solvent composition for precipitation.- Perform an extraction instead of precipitation. |
Conclusion
The palladium-catalyzed α-arylation of ketosulfones is a powerful and versatile method for the synthesis of this important class of compounds. By understanding the key mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent functional group tolerance. The detailed protocol provided herein serves as a validated starting point for the synthesis of α-aryl ketosulfones, enabling the rapid advancement of research and development in medicinal chemistry and related fields.
References
-
Palucki, M.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Ketones. J. Am. Chem. Soc.1997 , 119 (45), 11108–11109. [Link]
-
Hamann, B. C.; Hartwig, J. F. Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. J. Am. Chem. Soc.1997 , 119 (50), 12382–12383. [Link]
-
Limbeck, M.; Wamhoff, H.; Rölle, T.; Griebenow, N. Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Tetrahedron Letters2006 , 47 (15), 2549-2551. [Link]
-
Chen, Y.; et al. Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Org. Chem. Front.2021 , 8, 5937-5943. [Link]
-
Li, Y.; et al. Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. J. Org. Chem.2023 , 88 (8), 5035–5044. [Link]
-
Yu, M.; et al. Palladium-catalyzed α-arylation/β-elimination of sulfones. Org. Biomol. Chem.2021 , 19, 6611-6615. [Link]
-
Ghorai, M. K.; et al. Recent advances in the synthesis and applications of β-keto sulfones. Org. Biomol. Chem.2022 , 20, 5945-5969. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
Singh, A.; et al. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules2023 , 28 (14), 5393. [Link]
-
Santeusanio, S.; et al. β-Keto sulfones: preparation and application in organic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements2020 , 195 (10), 837-853. [Link]
-
Liao, X.; Hartwig, J. F. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. J. Am. Chem. Soc.2008 , 130 (1), 195–200. [Link]
-
Culkin, D. A.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc. Chem. Res.2003 , 36 (4), 234–245. [Link]
-
Macmillan Group. Buchwald-Hartwig C-C Bond Formation. [Link]
-
Hartwig Group. Publications. [Link]
- Facher, S.; et al. The Process For Preparing a Ketosulfone Derivative. U.S.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]
Application Note: Selective Oxidation Strategies for the Synthesis of Etoricoxib
Executive Summary
Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor, is a critical therapeutic agent for managing pain and inflammation. A pivotal step in its synthesis is the oxidation of the methylthio (-SCH₃) group of its precursor, 5-chloro-6'-methyl-3-[4-(methylthio)phenyl]-2,3'-bipyridine, to a methylsulfonyl (-SO₂CH₃) group. This transformation is crucial as the sulfone moiety is integral to the drug's pharmacological activity. This document provides a comprehensive technical guide for researchers and drug development professionals, detailing robust and scalable protocols for this key oxidation step. We will explore the mechanistic underpinnings of sulfide oxidation, compare various oxidative systems, and provide field-proven, step-by-step protocols that ensure high yield and purity.
Introduction: The Role of the Sulfone Moiety in Etoricoxib
The synthesis of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, involves several key transformations, but none are more critical to its final efficacy than the formation of the sulfone group. This functional group plays a vital role in the molecule's ability to selectively bind to the COX-2 enzyme. The oxidation of the advanced ketosulfide intermediate is therefore a step that demands high precision and efficiency to avoid side-product formation and ensure the viability of the overall synthetic route.
The primary challenge in this oxidation lies in achieving complete conversion from the sulfide to the sulfone without significant accumulation of the intermediate sulfoxide. Furthermore, the chosen method must be compatible with the other functional groups present in the complex bipyridine structure. This guide focuses on two highly effective and industrially relevant methods: the Tungstate-Catalyzed Hydrogen Peroxide system and the Oxone®-based oxidation.
Reaction Schematics and Mechanistic Considerations
The core transformation involves a two-step oxidation of the sulfur atom. The sulfide is first oxidized to a sulfoxide, which is then further oxidized to the final sulfone.
Caption: General oxidation pathway from ketosulfide to Etoricoxib.
The causality behind choosing specific reagents is rooted in controlling this process. Strong, non-selective oxidants can lead to undesired side reactions on the pyridine rings. Catalytic systems, such as those involving tungstate, are often preferred as they can be tuned to favor the complete oxidation to the sulfone under milder conditions.[1][2]
Comparative Analysis of Oxidation Methods
Selecting an appropriate oxidation system is a balance of efficiency, cost, safety, and scalability. Below is a comparison of two leading methods for the synthesis of the Etoricoxib ketosulfone.
| Parameter | Method A: H₂O₂ / Sodium Tungstate | Method B: Oxone® (Potassium Peroxymonosulfate) |
| Primary Oxidant | Hydrogen Peroxide (30-35% aq.) | Potassium Peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄) |
| Catalyst | Sodium Tungstate (Na₂WO₄)[3] | Typically catalyst-free, but can be used with PTCs[4] |
| Typical Solvent | Alcohols (Methanol, Ethanol), Acetic Acid[3] | Aqueous mixtures (e.g., Acetone/Water, Acetonitrile/Water) |
| Reaction Temp. | 50-70 °C[1] | Ambient to 50 °C |
| Key Advantages | - Cost-effective (H₂O₂ is inexpensive) - High atom economy (water is the only byproduct) - Well-established and scalable[5] | - Operationally simple and often rapid[6] - Solid, stable reagent, easy to handle - Can be highly selective for sulfones in aqueous media[7] |
| Potential Issues | - Requires careful temperature control to prevent H₂O₂ decomposition. - Potential for runaway reactions if not controlled. | - Stoichiometric use of a salt generates significant waste streams. - Can be less cost-effective for very large scales. |
| Work-up | Quenching of excess peroxide (e.g., with Na₂SO₃), extraction. | Dilution, extraction, and removal of inorganic salts. |
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating clear steps for reaction monitoring and product isolation.
Protocol 1: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide
This protocol is adapted from established industrial practices and leverages an efficient catalytic cycle.[3][8] The tungstate catalyst forms peroxo-tungsten species with hydrogen peroxide, which are the active oxidants.[9]
Workflow Diagram:
Caption: Workflow for Tungstate-Catalyzed Ketosulfide Oxidation.
A. Reagents and Materials:
-
5-chloro-6'-methyl-3-[4-(methylthio)phenyl]-2,3'-bipyridine (Ketosulfide, 1.0 eq)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, ~0.05 eq)
-
Hydrogen Peroxide (35% aqueous solution, ~2.5 - 3.0 eq)
-
Acetic Acid
-
Methanol
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Isopropanol
-
Brine
B. Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the ketosulfide precursor (1.0 eq) and sodium tungstate dihydrate (0.05 eq).
-
Dissolution: Add a solvent mixture of acetic acid and methanol (e.g., 1:1 v/v, ~10 mL per gram of substrate). Stir until all solids are dissolved.
-
Heating: Gently heat the reaction mixture to 55-60°C.
-
Oxidant Addition: Slowly add the 35% hydrogen peroxide solution (2.5 eq) dropwise via the dropping funnel over 30-60 minutes. Causality: A slow addition rate is critical to maintain temperature control, prevent dangerous H₂O₂ decomposition, and minimize side reactions. The exothermic nature of the oxidation requires careful management.
-
Reaction Monitoring: Maintain the reaction temperature at 60°C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material and the intermediate sulfoxide are consumed.
-
Quenching: Cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide. (Test with peroxide test strips to ensure complete quenching).
-
Neutralization & Extraction: Carefully adjust the pH of the mixture to 8-9 with a 2M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Etoricoxib.
-
Purification: Recrystallize the crude solid from a suitable solvent like isopropanol to obtain pure Etoricoxib.
Protocol 2: Oxidation with Oxone®
This method offers a simple, non-catalytic alternative that is highly effective, particularly in aqueous solvent systems which can drive the reaction to the sulfone.[7]
A. Reagents and Materials:
-
5-chloro-6'-methyl-3-[4-(methylthio)phenyl]-2,3'-bipyridine (Ketosulfide, 1.0 eq)
-
Oxone® (Potassium peroxymonosulfate, ~2.2 eq of KHSO₅)
-
Acetone or Acetonitrile
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
B. Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the ketosulfide precursor (1.0 eq) in acetone or acetonitrile (~15 mL per gram of substrate).
-
Oxidant Solution: In a separate beaker, prepare a solution of Oxone® (2.2 eq) and sodium bicarbonate (~4.0 eq) in water (~15 mL per gram of substrate). Causality: Sodium bicarbonate is used to buffer the reaction mixture, as the decomposition of Oxone® can generate acidic species that may affect the substrate.[6]
-
Reaction: Add the aqueous Oxone® solution to the solution of the ketosulfide at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously for 4-8 hours. The reaction progress can be monitored by TLC or HPLC. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Etoricoxib.
Troubleshooting and Process Optimization
-
Incomplete Conversion: If the sulfoxide intermediate is still present after the recommended reaction time, a small additional charge of the oxidant (e.g., 0.2-0.3 eq) can be added. Ensure the initial stoichiometry was correct.
-
Product Purity Issues: Impurities can arise from over-oxidation or degradation. Ensure the reaction temperature is strictly controlled. The purity of the final product is highly dependent on an efficient work-up and recrystallization.
-
Scalability: The tungstate-catalyzed H₂O₂ method is generally more cost-effective and generates less inorganic waste, making it more favorable for large-scale industrial synthesis.[4] However, thermal safety studies (e.g., using RC1 calorimetry) are essential before scaling up any exothermic oxidation.
Conclusion
The oxidation of the ketosulfide precursor is a controllable and high-yielding step in the synthesis of Etoricoxib when the correct methodology is applied. Both the tungstate-catalyzed hydrogen peroxide system and the Oxone® method provide reliable pathways to the desired ketosulfone. The choice between them will often depend on the scale of the synthesis, cost considerations, and available equipment. The protocols provided herein offer robust starting points for laboratory synthesis and process development, emphasizing safety, control, and efficiency.
References
-
He, Y., Ma, X., Ji, H. F., Zha, X. B., Jiang, H., & Lu, M. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(7), 868-874.
-
Taylor & Francis Online. (n.d.). Full article: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.
-
Yi, W. B., Wang, C., & Cai, C. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(5), 1279-1282.
-
RSC Publishing. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.
-
Google Patents. (n.d.). Process for the synthesis of etoricoxib - EP2802564B1.
-
Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF ETORICOXIB - European Patent Office - EP 2802564 B1.
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PTC Organics Inc. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone.
-
Google Patents. (n.d.). A process for preparing sulfones - WO1994021603A1.
-
Schultz, H. S., Freyermuth, H. B., & Buc, S. R. (1963). New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. The Journal of Organic Chemistry, 28(4), 1140-1141.
-
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. International Journal of Chemical and Physical Sciences, 8(2).
-
Mahajan, N. S., et al. (2011). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. Asian Journal of Chemistry, 23(12), 5415-5417.
-
Kulkarni, J., Ameta, R., & Kothari, S. (2015). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences, 4(1).
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.
-
European Patent Office. (n.d.). A process for the preparation of etoricoxib - Patent 2479166.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
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- 7. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
The Pivotal Role of Substituted Pyrimidinediones in Modern Drug Discovery: A Guide to Application and Synthesis
An Important Note on Chemical Identity: Initial research into CAS 221615-75-4 has revealed a discrepancy. This CAS number correctly identifies the compound 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , also known as Ketosulfone, a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[1][2][3] However, the structural motif implied by its broader application in medicinal chemistry as a versatile building block, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors, corresponds to a different class of molecules: substituted chloropyrimidinediones.
This guide will focus on the application and synthetic protocols for a prominent member of this latter class, 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS 865758-96-9), which serves as a cornerstone for the synthesis of the anti-diabetic drug Alogliptin.[4] We will also briefly discuss the actual utility of CAS 221615-75-4.
Part 1: The Chloropyrimidinedione Benzonitrile Scaffold - A Gateway to DPP-4 Inhibitors
The 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile scaffold is a highly valuable building block in medicinal chemistry due to its intrinsic reactivity and its pre-installed features that are crucial for binding to the DPP-4 enzyme. Its structure combines a reactive chloropyrimidine ring with a benzonitrile moiety, providing a versatile platform for introducing diversity and optimizing pharmacokinetic properties.
Key Structural Features and Rationale for Use:
-
The Uracil Core: The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding interactions with biological targets.
-
The Reactive Chlorine Atom: The chlorine at the 6-position of the uracil ring is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This is the key site for introducing the amine-containing pharmacophore required for DPP-4 inhibition.
-
The Benzonitrile Moiety: The 2-cyanobenzyl group at the N1 position serves as a crucial recognition element for the S1 pocket of the DPP-4 enzyme. The nitrile group is a key interacting functionality.
-
The N3-Methyl Group: This methylation prevents unwanted side reactions and provides steric bulk that can influence the molecule's conformation and binding affinity.
Application in the Synthesis of Alogliptin:
Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, used for the treatment of type 2 diabetes. The synthesis of Alogliptin hinges on the strategic use of the chloropyrimidinedione benzonitrile building block. The core synthetic transformation involves the displacement of the C6-chloro group with a primary amine, in this case, (R)-3-aminopiperidine.
Experimental Protocols
Protocol 1: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This protocol outlines the N-alkylation of 6-chloro-3-methyluracil with 2-cyanobenzyl bromide.
Materials:
-
6-Chloro-3-methyluracil
-
2-Cyanobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloro-3-methyluracil (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-cyanobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Data Summary:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | C₁₃H₁₀ClN₃O₂ | 275.69 g/mol | White Solid |
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the preparation of the key pyrimidinedione intermediate.
Protocol 2: Nucleophilic Aromatic Substitution for Alogliptin Synthesis
This protocol details the coupling of the chloropyrimidinedione intermediate with (R)-3-aminopiperidine.
Materials:
-
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-Aminopiperidine dihydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in ACN or DMSO, add (R)-3-aminopiperidine dihydrochloride (1.2 eq).
-
Add triethylamine or DIPEA (3.0 eq) to the mixture to act as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using ACN, the product may precipitate upon cooling and can be collected by filtration. If using DMSO, perform an aqueous workup and extract the product.
-
The crude product can be purified by recrystallization or column chromatography to yield Alogliptin.
Signaling Pathway Context:
Alogliptin functions by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.
Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.
Part 2: CAS 221615-75-4 (Ketosulfone) - An Intermediate for Etoricoxib
As previously mentioned, CAS 221615-75-4 is correctly identified as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, also known as Ketosulfone.[1] This compound is a crucial intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[2][3]
The synthesis of Etoricoxib involves the condensation of Ketosulfone with a suitable amine, followed by cyclization to form the core pyridinone ring structure of the final drug. The methylsulfonylphenyl and methylpyridine moieties of Ketosulfone are integral parts of the final Etoricoxib molecule, contributing to its binding affinity and selectivity for the COX-2 enzyme.
Chemical Properties of Ketosulfone:
| Property | Value |
| CAS Number | 221615-75-4 |
| Molecular Formula | C₁₅H₁₅NO₃S |
| Molecular Weight | 289.35 g/mol |
| IUPAC Name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone |
| Primary Use | Pharmaceutical intermediate for the synthesis of Etoricoxib.[2] |
Conclusion
While the initial query presented a CAS number that pointed to an intermediate for an anti-inflammatory drug, the broader context of modern medicinal chemistry and versatile building blocks led to the exploration of the chloropyrimidinedione benzonitrile scaffold. This scaffold is a testament to rational drug design, providing a robust platform for the synthesis of DPP-4 inhibitors like Alogliptin. Understanding the specific reactivity and strategic importance of such building blocks is fundamental for researchers and scientists in the field of drug development. This guide provides both the corrected identity of CAS 221615-75-4 and a detailed protocol for the application of a structurally related, highly relevant building block in contemporary medicinal chemistry.
References
- The Indispensable Role of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in Alogliptin Production. (2026). Ningbo Inno Pharmchem Co., Ltd.
- CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (n.d.).
- Ketosulfone CAS 221615-75-4 - Best Price for Pharmaceutical Intermedi
- 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone). (n.d.). Scimplify.
Sources
- 1. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]
- 2. Ketosulfone CAS 221615-75-4 - Best Price for Pharmaceutical Intermediate [avdpharma.in]
- 3. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 4. nbinno.com [nbinno.com]
A Robust, Validated HPLC-UV Method for the Quantification of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract and Introduction
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone, also known as Ketosulfone, is a pivotal chemical intermediate in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor.[1][2][3][4][5] Given its role as both a key building block and a potential process-related impurity in the final Active Pharmaceutical Ingredient (API), the development of a precise and reliable analytical method for its quantification is critical for ensuring drug purity and manufacturing consistency.[1][4][] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering the selectivity and sensitivity required in a regulated pharmaceutical environment.[7][8][9]
This application note details a comprehensive, stability-indicating reverse-phase HPLC method (RP-HPLC) for the accurate determination of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and practical applicability.
Analyte Properties & Chromatographic Strategy
A foundational step in any HPLC method development is understanding the physicochemical properties of the analyte.[7]
-
Structure and Polarity: The analyte (Figure 1) possesses a moderately polar structure, containing a pyridine ring, a ketone, and a sulfone group. This molecular architecture makes it an ideal candidate for reverse-phase chromatography, where it can interact effectively with a non-polar stationary phase.
-
UV Absorbance: The presence of aromatic rings (pyridine and phenyl) results in strong ultraviolet (UV) absorbance, enabling sensitive detection with a standard UV or Photodiode Array (PDA) detector.[10][11] For maximum sensitivity, the detection wavelength should be set at the analyte's absorbance maximum (λmax), which is typically determined by running a UV scan of a standard solution. Based on similar structures, a wavelength of 220-235 nm is a logical starting point.[12][13]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and provides an excellent starting point. Its hydrophobic nature will offer sufficient retention for the analyte. The method specified herein utilizes a column with end-capping to minimize peak tailing that can arise from interactions between the basic pyridine nitrogen and residual silanols on the silica support.
-
Mobile Phase Rationale: The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile).
-
Acetonitrile is chosen for its low viscosity and UV transparency.
-
A phosphate buffer at a slightly acidic pH (e.g., pH 3.1) is incorporated to ensure consistent protonation of the pyridine ring. This suppresses silanol interactions and yields a sharp, symmetrical peak shape, which is crucial for accurate quantification.[12]
-
A gradient elution is employed to ensure that the main analyte peak is eluted with a good peak shape while also separating it from potentially less polar or more polar impurities that may be present in the sample matrix.[11]
-
Figure 1: Chemical Structure of the Analyte
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
CAS RN: 221615-75-4
Molecular Formula: C₁₅H₁₅NO₃S
Molecular Weight: 289.35 g/molDetailed Experimental Protocol
This protocol is designed to be a self-validating system. The initial System Suitability Test (SST) ensures that the chromatographic system is performing adequately before any sample is analyzed, providing confidence in the subsequent results.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/PDA detector. (e.g., Shimadzu LC 2010, Agilent 1260 Infinity II, or equivalent).[14]
-
Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™, LC Solutions).
-
Column: YMC AQ-ODS, 3 µm, 4.6 x 150 mm (or equivalent high-quality, end-capped C18 column).[12]
-
Reagents:
-
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone Reference Standard (Purity ≥98%).
-
Acetonitrile (HPLC Gradient Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.[12]
-
Orthophosphoric Acid (H₃PO₄), ACS Grade.
-
Water, HPLC Grade or Milli-Q equivalent.
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in Table 1 for clarity.
| Parameter | Condition | Justification |
| Stationary Phase | YMC AQ-ODS, 3 µm, 4.6 x 150 mm | Provides excellent resolution and peak shape for moderately polar compounds.[12] |
| Mobile Phase A | 10mM KH₂PO₄ in Water, pH 3.1 adjusted with H₃PO₄ | Buffered to ensure consistent ionization state of the analyte for reproducible retention and symmetrical peaks.[12] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and low UV cutoff. |
| Elution Mode | Gradient Elution | Ensures efficient elution of the main peak and separation from potential impurities with varying polarities. |
| Gradient Program | 0-11 min: 28% B11-30 min: 28% → 70% B30-35 min: 70% → 90% B35-37 min: 90% B37-38 min: 90% → 28% B38-45 min: 28% B (Equilibration) | Adapted from robust methods for the parent compound, Etoricoxib, ensuring separation of related substances.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, improves efficiency, and ensures retention time stability.[12] |
| Detection Wavelength | 220 nm | Provides high sensitivity for the aromatic chromophores in the analyte.[12] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 45 minutes | Allows for the elution of all components and re-equilibration of the column for the next injection. |
Table 1: Optimized HPLC Chromatographic Conditions.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.36 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.
-
Add approximately 800 mL of HPLC grade water and sonicate to dissolve.
-
Adjust the pH to 3.1 ± 0.05 with dropwise addition of orthophosphoric acid.
-
Bring to final volume with HPLC grade water and mix thoroughly.
-
Filter through a 0.45 µm nylon membrane filter before use.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5-10 minutes until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (Target concentration ~50 µg/mL):
-
Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 50 mL volumetric flask.
-
Follow steps 2-4 as described for the Standard Stock Solution preparation.
-
Perform a 1-in-10 dilution (as for the Working Standard) to achieve the target concentration.
-
System Suitability Testing (SST) Protocol
Before commencing any analysis, the system's performance must be verified.
-
Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no carryover or system contamination.
-
Make five (5) replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the results against the acceptance criteria in Table 2.
| Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability and precision of the pump and flow rate. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | Confirms the separation efficiency of the column. |
Table 2: System Suitability Test (SST) Acceptance Criteria.
Analysis and Data Interpretation
Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure, from initial setup to final reporting.
Caption: A flowchart of the complete HPLC analytical workflow.
Calculation
The concentration of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone in the sample is calculated using the external standard method with the following formula:
Concentration (µg/mL) = (Area_sample / Area_std) * C_std * Dilution_factor
Where:
-
Area_sample = Peak area of the analyte in the sample chromatogram.
-
Area_std = Mean peak area of the analyte from the replicate standard injections.
-
C_std = Concentration of the Working Standard Solution (µg/mL).
-
Dilution_factor = Any dilution performed on the initial sample preparation.
Method Validation Framework
To ensure this method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). A validated method provides trustworthiness in the reported results.[10][15]
The following diagram illustrates the key validation parameters that must be assessed.
Caption: Key parameters for a comprehensive HPLC method validation.
Conclusion
The HPLC-UV method detailed in this application note provides a robust, precise, and reliable means for the quantification of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone. The use of a buffered mobile phase, gradient elution, and a high-quality C18 column ensures excellent peak shape and resolution from potential impurities. The inclusion of a rigorous System Suitability Test protocol guarantees system performance prior to analysis, lending high confidence to the resulting data. This method is directly applicable for in-process control during the synthesis of Etoricoxib and for final product purity testing in pharmaceutical quality control laboratories.
References
-
HPLC analytical Method development: an overview. (2022, May 27). PharmaCores. Retrieved January 21, 2026, from [Link]
-
Venugopal, S., et al. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. CORE. Retrieved January 21, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com. Retrieved January 21, 2026, from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
- Hartman, R., et al. (2003). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib.
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved January 21, 2026, from [Link]
-
Venugopal, S., et al. (2015). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved January 21, 2026, from [Link]
-
Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2014, March 4). Patsnap Eureka. Retrieved January 21, 2026, from [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. (n.d.). Corey Organics. Retrieved January 21, 2026, from [Link]
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- 4. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
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- 10. pharmtech.com [pharmtech.com]
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- 15. files.core.ac.uk [files.core.ac.uk]
Application Note: Comprehensive NMR Characterization of Key Intermediates in Etoricoxib Synthesis
Abstract
The structural integrity of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Etoricoxib, a selective COX-2 inhibitor, is synthesized through a multi-step process where the characterization of key intermediates is a critical control point.[2] This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation and purity assessment of crucial Etoricoxib intermediates. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, grounded in the principles of modern structural chemistry, to provide researchers and drug development professionals with a robust analytical framework.
Introduction: The Imperative for Intermediate Characterization
In pharmaceutical manufacturing, a well-defined synthetic route is the foundation of a reproducible and high-quality product. Each step in the synthesis of Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) presents the potential for the formation of impurities, including isomers and by-products, which can carry over to the final API.[3][4] Rigorous characterization of isolated intermediates serves two primary functions: it confirms the desired reaction has occurred, and it identifies and quantifies any impurities, allowing for process optimization and ensuring regulatory compliance.[5]
NMR spectroscopy is an unparalleled tool for this purpose, offering detailed information on molecular structure, connectivity, and conformation in a non-destructive manner.[6][7] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR can provide de novo structural elucidation, making it indispensable for process development and impurity profiling.[8][9]
This guide focuses on the NMR characterization of two pivotal intermediates in a common Etoricoxib synthesis pathway: the "ketosulfone" precursor and the subsequent bipyridine intermediate.
Strategic Workflow for NMR-Based Structural Elucidation
A systematic approach is essential for efficient and accurate structure determination. The workflow integrates several NMR experiments, each providing a unique piece of the structural puzzle. The relationship between these experiments is hierarchical, with 1D spectra providing the foundation for more complex 2D analyses.
Figure 1: General workflow for NMR characterization.
Characterization of Intermediate I: The Ketosulfone Precursor
One of the core building blocks in Etoricoxib synthesis is the ketosulfone intermediate, 2-(4-(methylsulfonyl)phenyl)-1-(6-methylpyridin-3-yl)ethan-1-one . Its correct formation is crucial for the subsequent cyclization step.
Figure 2: Structure of the Ketosulfone Intermediate.
Expected NMR Data for the Ketosulfone Intermediate
The following table summarizes the expected chemical shifts based on typical values for similar structural motifs. Actual values may vary slightly based on solvent and concentration.
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Correlations |
| Pyridine-CH₃ | ~2.6 | ~24 | HSQC: Correlates with proton signal at ~2.6 ppm |
| Sulfone-CH₃ | ~3.1 | ~44 | HSQC: Correlates with proton signal at ~3.1 ppm |
| Methylene (-CH₂-) | ~4.4 | ~45 | COSY: No correlations. HSQC: Correlates with C at ~45 ppm. |
| Pyridine H-5 | ~7.3 (d) | ~123 | COSY: Correlates with Pyridine H-4 |
| Phenyl H-3', H-5' | ~7.6 (d) | ~128 | COSY: Correlates with Phenyl H-2', H-6' |
| Phenyl H-2', H-6' | ~8.0 (d) | ~131 | COSY: Correlates with Phenyl H-3', H-5' |
| Pyridine H-4 | ~8.2 (dd) | ~136 | COSY: Correlates with Pyridine H-5 and H-2 |
| Pyridine H-2 | ~9.1 (d) | ~151 | COSY: Correlates with Pyridine H-4 |
| Ketone C=O | - | ~195 | No proton attached |
| Other Ar-C | - | ~127-158 | Various quaternary and CH carbons |
Protocol 1: ¹H NMR Acquisition
-
Principle & Rationale: ¹H NMR provides the most fundamental information, revealing the number of distinct proton environments, their electronic shielding (chemical shift), the number of protons in each environment (integration), and neighbor relationships through spin-spin coupling (multiplicity). This is the first and most critical step in confirming the presence of all expected proton-containing groups.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the intermediate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans (NS): 8 to 16.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz).
-
Carefully phase the spectrum to achieve pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the relative proton ratios.
-
Pick and label all peaks with their chemical shift, integration, and multiplicity (e.g., s, d, t, q, m).
-
-
Characterization of Intermediate II: The Bipyridine Core
The reaction of the ketosulfone with a formylating agent equivalent leads to the formation of the core bipyridine structure, 5-chloro-3-(4-(methylthio)phenyl)-6'-methyl-2,3'-bipyridine . This intermediate is one oxidation step away from the final Etoricoxib API.
Sources
- 1. soeagra.com [soeagra.com]
- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 6. moravek.com [moravek.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone (CAS 221615-75-4). This molecule is a critical intermediate in the development of COX-2 inhibitors, such as Etoricoxib.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yield and purity. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final yield is consistently low after the oxidation of the ketosulfide precursor. What are the most common causes and how can I fix this?
Low yield in the final oxidation step—converting 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone (ketosulfide) to the target ketosulfone—is a frequent challenge. The root cause typically lies in one of three areas: incomplete reaction, degradation of the oxidant, or suboptimal reaction conditions.
Causality Analysis: The oxidation of a sulfide to a sulfone is a two-step process (sulfide → sulfoxide → sulfone). It requires a sufficient quantity of an active oxidizing agent and conditions that favor the full conversion without degrading the starting material or the product. Hydrogen peroxide (H₂O₂) is a common oxidant, but its effectiveness is highly dependent on temperature and activation by acidic or catalytic promoters.[3]
Troubleshooting Protocol:
-
Verify Oxidant Stoichiometry and Addition:
-
Issue: Insufficient oxidant or rapid decomposition.
-
Protocol: Use at least 3 equivalents of a 30-35% w/w hydrogen peroxide solution.[1][4] The addition must be slow and dropwise, maintaining a low internal temperature (5-10°C).[1][4] A rapid, uncontrolled addition can cause localized heating, leading to the decomposition of H₂O₂ into water and oxygen, which reduces its effective concentration.
-
-
Optimize Temperature Control:
-
Issue: Incorrect temperature profile for the reaction.
-
Protocol: The reaction is biphasic. Maintain a strict temperature of 5-10°C during the dropwise addition of H₂O₂.[1] After the addition is complete, allow the mixture to warm to 20-25°C and stir for at least 6 hours to ensure the reaction proceeds to completion.[1][4] Some protocols may then involve gentle heating to 50°C to push the final conversion.[4]
-
-
Ensure Proper Acidic Catalysis:
-
Issue: Insufficient activation of the hydrogen peroxide.
-
Protocol: The oxidation is typically performed in an acidic medium. A mixture of acetic acid and methanesulfonic acid is commonly used to activate the H₂O₂.[1][4] Ensure that approximately 1.2 equivalents of methanesulfonic acid are used. However, be aware that the use of methanesulfonic acid at an industrial scale is sometimes avoided due to concerns about the formation of potential genotoxic alkylating impurities. Alternative oxidation systems using catalysts like sodium tungstate (Na₂WO₄) in acidic conditions are also effective.[3]
-
Q2: I'm observing significant impurity formation alongside my desired ketosulfone product. How can I identify and minimize these side products?
Impurity generation can drastically reduce the isolated yield and complicate purification. The primary impurities often result from incomplete oxidation (residual ketosulfide or the intermediate sulfoxide) or side reactions promoted by the reaction conditions.
Causality Analysis: The sulfoxide intermediate is a common process-related impurity if the oxidation is incomplete. Over-reaction or side reactions are less common but can be promoted by excessive temperatures or highly concentrated reagents. In alternative synthetic routes, such as those involving Grignard reagents, a specific impurity designated as "408" has been reported, highlighting the importance of controlling reaction stoichiometry and addition sequences.[5]
Troubleshooting & Purity Enhancement Protocol:
-
Monitor Reaction Progress:
-
Issue: Stopping the reaction prematurely or allowing it to run too long under harsh conditions.
-
Protocol: Regularly monitor the reaction's progress using HPLC or TLC. Compare the reaction mixture against standards of the starting ketosulfide and the final ketosulfone product. The reaction is complete when the starting material is no longer detectable.
-
-
Implement a Proper Quenching Procedure:
-
Issue: Residual oxidant causing product degradation during work-up.
-
Protocol: After the reaction is complete, cool the mixture to 0-5°C and quench any remaining hydrogen peroxide by adding a solution of sodium thiosulfate.[4] This step is critical to prevent unwanted side reactions during product isolation.
-
-
Optimize Product Isolation and Purification:
-
Issue: Co-precipitation of impurities with the product.
-
Protocol: After quenching, carefully adjust the pH of the solution to 5.5-6.5 using a base like 30% sodium hydroxide to precipitate the crude product.[4] The isolated crude solid can be effectively purified by recrystallization. Methanol is a commonly cited solvent for this purpose, yielding a high-purity, tungsten-free product if a tungstate catalyst was used. Dichloromethane and N,N'-dimethylformamide have also been used for purification.[1]
-
Table 1: Recommended Conditions for Ketosulfide Oxidation
| Parameter | Recommended Value | Rationale & Reference |
|---|---|---|
| H₂O₂ Stoichiometry | 3.0 equivalents | Ensures complete conversion from sulfide to sulfone.[1][4] |
| H₂O₂ Addition Temp. | 5-10°C | Minimizes H₂O₂ decomposition and controls exotherm.[1][4] |
| Reaction Temp. | 20-25°C (then optionally 50°C) | Allows for a controlled reaction rate to completion.[4] |
| Reaction Time | ≥ 6 hours | Ensures the reaction proceeds to full conversion.[1][4] |
| Quenching Agent | Sodium Thiosulfate | Safely neutralizes excess oxidant before isolation.[4] |
| Precipitation pH | 5.5 - 6.5 | Maximizes precipitation of the target product.[4] |
| Purification Solvent | Methanol | Effective for removing process-related impurities. |
Q3: My Palladium-catalyzed cross-coupling reaction between 3-acetyl-6-methyl pyridine and 4-bromophenyl methyl sulfone is inefficient. What factors are critical for this route?
The Palladium-catalyzed α-arylation is a powerful alternative for forming the C-C bond in the target molecule.[6][7] Its success hinges on the precise control of the catalytic cycle, which is sensitive to air, moisture, and the choice of reagents.
Causality Analysis: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Each step can be inhibited by oxygen, which can deactivate the Pd(0) catalyst, or by suboptimal choices of ligand and base. The ligand stabilizes the palladium center and facilitates the reaction, while the base is crucial for the deprotonation step that enables the coupling.
Troubleshooting Protocol:
-
Maintain a Strict Inert Atmosphere:
-
Issue: Deactivation of the palladium catalyst by oxygen.
-
Protocol: The entire reaction setup, including solvents and reagents, must be thoroughly deoxygenated. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen. Use techniques such as vacuum-argon cycles to prepare the reaction flask.[6]
-
-
Select the Appropriate Catalyst System:
-
Issue: Poor catalytic activity or turnover.
-
Protocol: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky electron-rich phosphine ligand like Xantphos has proven effective.[6][8] The ligand is critical for promoting both the oxidative addition and reductive elimination steps.
-
-
Optimize the Base and Solvent:
-
Issue: Incomplete deprotonation or poor reagent solubility.
-
Protocol: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) or potassium phosphate (K₃PO₄) are effective choices.[6][8] The reaction should be conducted in an anhydrous, high-boiling aprotic solvent like toluene or NMP (N-Methyl-2-pyrrolidone) to ensure all components remain in solution at the required reaction temperature (reflux/100°C).[6][8]
-
Table 2: Key Parameters for Pd-Catalyzed Cross-Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Reference |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ or Pd(acac)₂ | Common, effective Pd(0) precursors.[6][8] |
| Ligand | Xantphos | Bulky ligand that promotes efficient catalytic turnover.[6][8] |
| Base | t-BuONa or K₃PO₄ | Strong base required for the coupling mechanism.[6][8] |
| Solvent | Anhydrous Toluene or NMP | Anhydrous, high-boiling solvent to facilitate the reaction.[6][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative deactivation.[6] |
| Temperature | Reflux / 100°C | Provides the necessary thermal energy for the reaction.[6] |
Visualized Workflows and Methodologies
Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in the synthesis.
Caption: Major synthetic routes to the target molecule.
References
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Google Patents (IP.com). Available from: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.Google Patents (US20120232281A1).
- Process for preparing a ketosulfone derivative.Google Patents (EP2639221B1).
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.Google Patents (EP2551265B1).
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available from: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.Google Patents (US6441183B1).
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications (Organic Letters). Available from: [Link]
-
CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Molbase. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. Available from: [Link]
-
(PDF) Preparation Of Etoricoxib By Continuous Flow. ResearchGate. Available from: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.Google Patents (US6566527B1).
-
An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Semantic Scholar. Available from: [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Publishing. Available from: [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.Google Patents (WO2001007410A1).
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.Google Patents (US20030088107A1).
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 5. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Etoricoxib Intermediates
Welcome to the technical support center for the synthesis of Etoricoxib and its key intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic pathway. My goal as your application scientist is not just to provide protocols, but to illuminate the chemical principles behind them. Impurity profiling and mitigation are paramount in pharmaceutical synthesis; understanding the "why" behind a side reaction is the first step toward preventing it. This document provides in-depth troubleshooting for common issues, supported by validated protocols and mechanistic insights, to ensure the robustness and reproducibility of your synthesis.
Section 1: Overview of the Core Synthetic Pathway
The most prevalent synthetic route to Etoricoxib, a selective COX-2 inhibitor, hinges on a critical cyclocondensation reaction. This step constructs the central 5-chloro-2,3'-bipyridine core. The reaction typically involves the condensation of a key ketosulfone intermediate with a three-carbon (C3) synthon, such as a vinamidinium salt.
The primary transformation can be summarized as follows:
Caption: Core cyclocondensation pathway to Etoricoxib.
The efficiency and cleanliness of this step are highly dependent on the choice of reagents and reaction conditions, which directly influence the profile of side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities found in Etoricoxib synthesis?
Impurities in Etoricoxib synthesis can be broadly categorized into three groups[]:
-
Process-Related Impurities: These arise from the starting materials or are intermediates that have carried through. An example is the unreacted ketosulfone intermediate.
-
Side-Reaction Products: These are novel structures formed by competing reaction pathways. A notable example that has been isolated and characterized is a pyrrole derivative, which forms under certain cyclocondensation conditions[2][3].
-
Degradation Products: These form during the reaction or work-up due to the instability of the product under certain conditions (e.g., harsh pH or oxidation). The most common degradation product is the Etoricoxib N'-Oxide, formed via oxidation of the pyridine nitrogen[4].
Q2: Which analytical techniques are most effective for monitoring these side reactions?
A robust analytical methodology is the cornerstone of process control. For Etoricoxib synthesis, the following are indispensable:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A validated, stability-indicating reverse-phase HPLC method can separate Etoricoxib from its process-related impurities and major degradation products, allowing for accurate quantification[4][5].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown peaks observed in HPLC. It provides the molecular weight of impurities, which is the first clue to their structure. For example, an impurity with a mass of [M+16] relative to Etoricoxib is almost certainly an N-oxide derivative[4].
Q3: The synthesis of the vinamidinium salt C3 synthon often involves hazardous reagents like phosphorus oxychloride. Are there safer alternatives?
Yes, this is a significant process safety consideration. The use of phosphorus oxychloride is a major drawback[6][7][8]. An alternative C3 synthon is 2-chloromalonaldehyde. While this reagent is less hazardous, its condensation with the ketosulfone intermediate under traditional acidic conditions has been reported to give modest yields[6][7]. However, recent process improvements have shown that this route can be optimized to achieve high yields, making it a more viable and safer alternative for large-scale production[6]. The choice involves a trade-off between reagent hazard, reaction yield, and impurity profile, which must be evaluated for your specific application.
Section 3: Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues, their underlying causes, and validated solutions.
Problem 1: Formation of an Unknown, Highly Non-Polar Impurity during Cyclocondensation
-
Symptom: You observe a significant, unexpected peak in your HPLC chromatogram, typically eluting later than Etoricoxib, indicating a less polar compound. LC-MS analysis does not correspond to common impurities like starting materials or N-oxides.
-
Probable Cause: You are likely forming a pyrrole-based impurity, specifically 2-(6-methylpyridin-3-yl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole. This side reaction is a known competitor to the desired pyridine ring formation[2][3]. It occurs when the initial adduct from the ketosulfone and the C3 synthon cyclizes through the nitrogen of the ammonium source attacking the wrong electrophilic center.
Caption: Competing pathways in the cyclocondensation step.
-
Solution & Scientific Rationale:
-
Introduce a Copper(I) Catalyst: A copper-mediated protocol has been shown to be highly effective in promoting the desired pyridine formation and suppressing the pyrrole side reaction[2][3]. The presumed mechanism involves the coordination of Cu(I) to facilitate the correct intramolecular cyclization pathway.
-
Optimize the Base and Solvent System: Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF. This ensures rapid and complete formation of the ketosulfone enolate, which is critical for the initial addition step[9].
-
Control Temperature: Maintain a consistent reaction temperature, typically between 80-100°C. Temperature excursions can alter the selectivity of the competing cyclization pathways.
-
Problem 2: Significant Peak at M+16 in LC-MS (N'-Oxide Formation)
-
Symptom: A peak with a molecular weight corresponding to your Etoricoxib product +16 amu is observed, particularly when using the thioether oxidation route or during stressful work-up conditions.
-
Probable Cause: The nitrogen atom on the 6-methylpyridine ring is susceptible to oxidation, forming Etoricoxib N'-Oxide. This is a known metabolite and can be formed by over-oxidation with agents like hydrogen peroxide or m-CPBA, or even by air oxidation under harsh conditions[4].
-
Solution & Scientific Rationale:
-
Stoichiometric Control of Oxidant: When oxidizing the thioether precursor, use a precise stoichiometry of the oxidizing agent (e.g., 2.1-2.2 equivalents of H₂O₂). Avoid large excesses.
-
Use a Catalytic System: Employ a catalyst like sodium tungstate (Na₂WO₄) for the oxidation of the thioether. This allows the reaction to proceed efficiently at lower temperatures and with better control, minimizing over-oxidation of the sensitive nitrogen atom[6].
-
Inert Atmosphere during Work-up: If the impurity forms during work-up or purification, ensure that prolonged heating or concentration steps are performed under an inert atmosphere (N₂ or Ar) to minimize air oxidation.
-
pH Control: Avoid strongly acidic or basic conditions during work-up, as these can sometimes promote oxidative degradation.
-
Problem 3: Low Yield and Incomplete Conversion in the Cyclocondensation Step
-
Symptom: HPLC analysis shows a large peak for the unreacted ketosulfone starting material and a correspondingly low yield of the Etoricoxib product.
-
Probable Cause: This issue typically stems from one of three factors: (a) insufficient basicity to fully deprotonate the ketosulfone, (b) poor reactivity or degradation of the C3 synthon, or (c) suboptimal solvent and temperature conditions leading to slow reaction kinetics[9].
-
Solution & Scientific Rationale:
-
Verify Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a sufficiently strong base relative to the ketosulfone. For less reactive systems, a stronger base like potassium tert-butoxide is superior to weaker bases like potassium carbonate.
-
Assess C3 Synthon Quality: The vinamidinium salt is hygroscopic and can degrade. Store it in a desiccator and consider purifying it by recrystallization if its quality is suspect. A simple ¹H NMR can confirm its integrity before use.
-
Optimize Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are often superior for this reaction as they effectively solvate the ionic intermediates. A continuous flow setup has also been shown to improve yields and reduce impurities by providing precise control over temperature and residence time[9][10].
-
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base ensures full enolate formation. |
| Solvent | Dimethylformamide (DMF) | High boiling point and ability to dissolve ionic intermediates.[9] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for cyclization without significant degradation. |
| Ammonium Source | Ammonium Acetate (NH₄OAc) | Serves as the nitrogen source for the newly formed pyridine ring. |
Section 4: Validated Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Etoricoxib
This method is adapted from validated, stability-indicating assays and is effective for separating the primary impurities discussed[4][5].
-
Column: Zorbax SB-CN (250 x 4.6 mm, 5 µm) or equivalent cyano-phase column.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 40 60 35 20 80 40 20 80 41 70 30 | 50 | 70 | 30 |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 2: Optimized Cyclocondensation to Minimize Pyrrole Impurity
This protocol incorporates best practices to favor the formation of the desired bipyridine product.
-
Reagent Setup: To a dry, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add the ketosulfone intermediate (1.0 eq) and the vinamidinium salt (1.1 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of ~0.2 M with respect to the ketosulfone.
-
Base Addition: Add potassium tert-butoxide (1.5 eq) and ammonium acetate (3.0 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC every 2 hours. Look for the disappearance of the ketosulfone starting material.
-
Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane or MTBE to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure Etoricoxib.
References
-
Ray, G., & Seshadri, S. (2007). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Journal of Liquid Chromatography & Related Technologies, 26(15), 2551-2566. [Link]
-
Rao, B. M., et al. (2011). Validated Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Rasayan Journal of Chemistry, 4(2), 333-340. [Link]
- U.S. Patent 9,024,030 B2. (2015). Process for the synthesis of etoricoxib.
-
Awasthi, A., Kumar, B., et al. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. ChemistrySelect, 2(30), 9929-9932. [Link]
-
Justia Patents. (2015). Process for the synthesis of etoricoxib. [Link]
-
Shahi, S., et al. (2021). A Review on Various Analytical Methodologies for Etoricoxib. AIJR Proceedings, 65-70. [Link]
-
Vishwakarma, S. K., et al. (2020). analytical techniques for the assay of etoricoxib -a review. ResearchGate. [Link]
-
ResearchGate. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Request PDF. [Link]
-
European Patent Office. (2013). PROCESS FOR THE SYNTHESIS OF ETORICOXIB - EP 2802564 B1. [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. [Link]
- Google Patents. (n.d.). DK2401253T3 - Method for producing etoricoxib.
-
Ameta, R., & Kothari, S. (2020). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences & Natural Resources, 25(5). [Link]
- Google Patents. (n.d.).
-
Cernuschi, S., et al. (2016). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 6(78), 74843-74847. [Link]
-
Patsnap. (n.d.). Synthesis method of etoricoxib. [Link]
- Google Patents. (n.d.). CN104693113A - Synthesis method of etoricoxib.
-
ResearchGate. (2020). (PDF) Preparation Of Etoricoxib By Continuous Flow. [Link]
Sources
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. theaspd.com [theaspd.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tungsten-Free Oxidation Methods for Ketosulfone Preparation
A Foreword from Your Application Scientist
Welcome to the technical support center for tungsten-free ketosulfone synthesis. As a Senior Application Scientist, I've worked with numerous research and development teams navigating the complexities of modern organic synthesis. Ketosulfones are invaluable structural motifs in medicinal chemistry and materials science, but their preparation can be fraught with challenges, particularly concerning oxidant selection, reaction control, and byproduct management.[1][2][3]
Historically, tungsten-based oxidants were common, but concerns over metal contamination and waste have driven the adoption of metal-free alternatives.[4] This guide is designed to be your partner at the bench, providing practical, field-tested advice for troubleshooting common issues encountered with modern, tungsten-free oxidation methods. We will move beyond simple procedural lists to explore the why behind each step, empowering you to make informed decisions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues in Ketosulfone Synthesis
This section directly addresses the most frequent obstacles encountered during the oxidation of precursor molecules (e.g., hydroxysulfones, activated alkylsulfones) to the target ketosulfones using tungsten-free methods.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Incomplete Conversion / Sluggish Reaction | 1. Poor Reagent Solubility (esp. IBX): 2-Iodoxybenzoic acid (IBX) is notoriously insoluble in many common organic solvents, limiting its reactivity.[5] 2. Insufficient Reagent Stoichiometry: Underestimating the required equivalents of the oxidant, especially if the starting material or solvent has reactive impurities. 3. Low Reaction Temperature (esp. DMSO-based): While necessary for selectivity, excessively low temperatures can stall the reaction if the substrate is not sufficiently activated.[6] 4. Steric Hindrance: A sterically encumbered alcohol or α-carbon can significantly slow the rate of oxidation. | For IBX: Switch to DMSO as the solvent or co-solvent, where IBX has much better solubility.[5] Alternatively, heating the reaction can improve both solubility and reaction rate. For All Methods: Increase the oxidant stoichiometry incrementally (e.g., from 1.5 to 2.0 equivalents). Ensure starting materials and solvents are anhydrous, as water can deactivate some reagents.[5] For DMSO-based: Allow the reaction to warm slightly (e.g., from -78 °C to -60 °C) after the addition of the substrate, monitoring carefully for side-product formation by TLC or LCMS. For Sterically Hindered Substrates: Consider using Dess-Martin Periodinane (DMP), which is often more effective for hindered alcohols than other systems due to its mechanism.[7][8] |
| Formation of Over-Oxidized or Degradation Byproducts | 1. Excessive Reaction Temperature or Time: Allowing the reaction to proceed for too long or at too high a temperature can lead to undesired side reactions. 2. Unbuffered Reaction Conditions (esp. DMP): The Dess-Martin oxidation produces two equivalents of acetic acid, which can cause degradation of acid-sensitive functional groups on the substrate.[7] 3. Incorrect Quenching Procedure: Improper quenching can lead to exothermic events or the degradation of the desired product during workup. | For All Methods: Monitor the reaction closely by TLC or quick NMR analysis of an aliquot.[9] Quench the reaction as soon as the starting material is consumed. For DMP: Add a mild base like sodium bicarbonate (NaHCO₃) or pyridine to the reaction mixture to buffer the generated acetic acid and protect acid-labile groups.[7] For Hypervalent Iodine Reagents: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess oxidant.[9] This is a standard and reliable method. |
| Low or Inconsistent Yields | 1. Reagent Decomposition: Hypervalent iodine reagents like DMP are moisture-sensitive and can decompose upon storage, leading to lower effective concentrations.[9] 2. Sub-optimal Activator for DMSO: In DMSO-based oxidations, the choice of activator (e.g., oxalyl chloride for Swern, SO₃·pyridine for Parikh-Doering) is critical and substrate-dependent.[6] 3. Product Isolation Issues: The byproducts of hypervalent iodine oxidations (like 2-iodobenzoic acid) can sometimes co-precipitate or complicate the purification of the desired ketosulfone.[10] | For DMP/IBX: Store reagents in a freezer under an inert atmosphere.[9] It is advisable to test the activity of a new batch on a small-scale, simple substrate first. For DMSO-based: If a Swern oxidation gives low yields, consider trying the Parikh-Doering or Pfitzner-Moffatt protocol, as they offer milder conditions that may be more compatible with the substrate.[6] For Workup: After quenching, dilute the reaction mixture with an appropriate organic solvent and wash with saturated sodium bicarbonate solution to remove acidic byproducts. The reduced iodine species are often insoluble and can be removed by filtration.[10] |
| Difficulty Removing Byproducts | 1. Reduced Iodine Species: The reduced form of DMP, 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBA), and the corresponding byproduct from IBX can be difficult to separate from the product.[10] 2. Dicyclohexylurea (DCU) from Moffatt Oxidation: In Pfitzner-Moffatt oxidations using dicyclohexylcarbodiimide (DCC), the resulting DCU byproduct is often poorly soluble and can complicate purification.[6] | For DMP/IBX: The standard workup involves diluting with an organic solvent (like ether or ethyl acetate) and washing with saturated NaHCO₃ and Na₂S₂O₃. The reduced iodine byproducts often precipitate and can be removed by filtering the entire mixture through a pad of Celite®.[9][10] For Moffatt: Most of the DCU can be removed by filtration. If some remains soluble, it can often be removed by column chromatography, though it may require a more polar eluent system. |
Visual Workflow: Troubleshooting Your Oxidation
This decision tree provides a logical path for diagnosing and solving common issues during tungsten-free ketosulfone synthesis.
Caption: A logical workflow for troubleshooting common oxidation issues.
Frequently Asked Questions (FAQs)
Q1: Which tungsten-free oxidant is best for my substrate with sensitive functional groups?
The best choice depends on the nature of the sensitivity.
-
For acid-sensitive substrates: Dess-Martin Periodinane (DMP) is an excellent choice, but it must be buffered with a mild base like pyridine or sodium bicarbonate to neutralize the acetic acid byproduct.[7] DMSO-based oxidations like the Swern or Parikh-Doering are also performed under basic or neutral conditions during the final elimination step, making them suitable.[6]
-
For base-sensitive substrates: The Pfitzner-Moffatt oxidation, a DMSO-based method, is performed under weakly acidic conditions and can be advantageous here.[6]
-
For general mildness and high functional group tolerance: DMP is often considered a go-to reagent because it operates at room temperature, avoids harsh acids or bases (when buffered), and does not use toxic chromium reagents.[7][11]
Q2: My reaction with IBX is sluggish. What can I do?
This is a very common issue stemming from IBX's poor solubility in most organic solvents except for DMSO.[5] To accelerate the reaction, you can:
-
Switch to DMSO: Running the reaction in DMSO at room temperature or with gentle heating often solves the problem entirely.
-
Use a Co-solvent: A mixture of a common solvent like THF or MeCN with DMSO can work.
-
Increase Temperature: Heating the reaction in a solvent like MIBK or fluorobenzene can significantly increase the rate.
Q3: How do I properly handle and quench Dess-Martin Periodinane (DMP) oxidations for safety and effectiveness?
DMP is a high-energy molecule and should be handled with care, though it is generally considered safer than IBX.
-
Handling: Avoid grinding or heating the solid reagent excessively. Always handle it in a fume hood.
-
Quenching: The standard and most effective quenching procedure involves adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the hypervalent iodine species. It is often added along with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid and facilitate the separation of the organic and aqueous layers.[9] Vigorous stirring is recommended to ensure the biphasic mixture reacts completely.[9]
Q4: I'm seeing low yields in my Swern oxidation. What are the most critical parameters to control?
The Swern oxidation is highly effective but exquisitely sensitive to temperature.
-
Temperature Control: The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[6] Allowing the temperature to rise prematurely will cause the decomposition of the reactive intermediate.
-
Order of Addition: The correct order is crucial. First, activate DMSO with oxalyl chloride. Second, add the alcohol substrate. Third, add the hindered base (like triethylamine) to induce the elimination.
-
Anhydrous Conditions: All reagents and the reaction apparatus must be scrupulously dry. Water will consume the activated electrophilic species.
Q5: What is the typical workup procedure to remove hypervalent iodine byproducts?
Removing the iodine-containing byproducts (like IBA from DMP or 2-iodobenzoic acid from IBX) is straightforward but essential for purification.
-
Quench: First, quench any unreacted oxidant with aqueous sodium thiosulfate.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[9]
-
Wash: Wash the organic layer with saturated aqueous sodium bicarbonate to remove acidic byproducts.[9]
-
Filter: The reduced iodine species are often insoluble in the organic solvent and will appear as a white precipitate.[10] Filter the entire mixture through a pad of Celite® or filter paper to remove these solids.[10] The desired product should now be in the filtrate, ready for drying and concentration.
Visual Guide: Reagent Selection
Choosing the right oxidant is critical for success. This diagram outlines the decision-making process based on key substrate characteristics.
Caption: A decision tree for selecting an appropriate tungsten-free oxidant.
Exemplary Experimental Protocols
Protocol 1: Ketosulfone Synthesis via Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of a secondary hydroxysulfone to the corresponding β-ketosulfone.
-
Rationale: This method is chosen for its mild conditions, high chemoselectivity, and operational simplicity, making it ideal for complex molecules with sensitive functional groups.[7][8]
-
Materials:
-
Hydroxysulfone starting material (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine, Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hydroxysulfone (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).
-
Add solid sodium bicarbonate (4.0 equiv) to the solution.
-
In a single portion, add the Dess-Martin Periodinane (1.5 equiv) to the stirred suspension at room temperature.
-
Scientist's Note: The reaction is often complete within 1-3 hours. Monitor the reaction progress by TLC, staining with potassium permanganate (which reacts with the alcohol but not the ketone).
-
Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Stir the resulting biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketosulfone.
-
Purify the crude product by flash column chromatography as required.
-
-
Safety: DMP is an energetic compound. Handle with care and avoid excessive heat. The reaction should be performed in a well-ventilated fume hood.
References
-
ResearchGate. Controlled Synthesis of β‐Keto Sulfones and Vinyl Sulfones under Electrochemical Oxidation. Available from: [Link]
-
University of Rochester. DMSO Oxidation. Available from: [Link]
-
ResearchGate. Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides. Available from: [Link]
-
ResearchGate. Selective Oxidation of Sulfides to Sulfoxides Using IBX-Esters. Available from: [Link]
-
Chem-Station. IBX Oxidation. Available from: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]
-
National Institutes of Health. Metal-free synthesis of γ-ketosulfones through Brønsted acid-promoted conjugate addition of sulfinamides. Available from: [Link]
-
ACS Publications. Notes - Oxidation of Organic Sulfides with Dimethyl Sulfoxide. Available from: [Link]
-
Royal Society of Chemistry. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Available from: [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. Available from: [Link]
-
Wikipedia. Dess–Martin oxidation. Available from: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]
-
Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available from: [Link]
-
ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. Available from: [Link]
-
ResearchGate. Methods for β‐ketosulfones syntheses from ketones. Available from: [Link]
-
ResearchGate. Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Available from: [Link]
-
MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available from: [Link]
-
ResearchGate. The strategies for the synthesis of β‐keto sulfones/vinyl sulfones. Available from: [Link]
-
ElectronicsAndBooks. Safe oxidation of sulfides into sulfoxides using SIBX. Available from: [Link]
- Google Patents. Process for preparing a ketosulfone derivative.
-
ACS Publications. Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. Available from: [Link]
-
IPRadvisors. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]
-
ACS Publications. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin. Available from: [Link]
-
Semantic Scholar. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Available from: [Link]
-
Royal Society of Chemistry. metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Available from: [Link]
-
National Institutes of Health. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available from: [Link]
-
Organic Chemistry Portal. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates. Available from: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. Available from: [Link]
-
Phase Transfer Catalysis. PTC-Oxone® Oxidation of Sulfide to Sulfone. Available from: [Link]
-
Taylor & Francis. Oxone – Knowledge and References. Available from: [Link]
-
Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. Available from: [Link]
-
arizona.openrepository.com. Synthesis of Fluorinated #-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- an. Available from: [Link]
-
Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available from: [Link]
-
Royal Society of Chemistry. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Available from: [Link]
-
ResearchGate. Strategies for the functionalization of sulfonamides and the synthesis of sulfones. Available from: [Link]
-
ResearchGate. General synthetic approaches towards β‐keto sulfones, and their.... Available from: [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Available from: [Link]
- Google Patents. Synthesis of ketosulfone esters.
- Google Patents. Process for preparing a ketosulfone derivative.
-
ChemRxiv. Sulfones: A New Functional Group for Modular Radical Cross- Coupling. Available from: [Link]
- Google Patents. Process for preparing a ketosulfone derivative.
-
ResearchGate. Plausible mechanism for the synthesis of γ-ketosulfone. Available from: [Link]
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Technical Support Center: Purification of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Welcome to the technical support guide for the purification of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib.[1][2][3][4][5] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of the target compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Purity of Crude Product After Initial Synthesis and Work-up
Symptom: HPLC analysis of the crude product, obtained after the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, shows a purity of less than 90%.[6]
Potential Causes & Solutions:
-
Incomplete Oxidation: The oxidation of the sulfide to the sulfone is a critical step. Incomplete reaction is a common source of impurity.
-
Causality: Insufficient oxidant (e.g., hydrogen peroxide), inadequate reaction time, or suboptimal temperature can lead to the presence of the starting sulfide or the intermediate sulfoxide as impurities.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or in-process HPLC analysis to ensure the complete disappearance of the starting material before proceeding with the work-up.
-
Optimize Oxidant Stoichiometry: Ensure at least 3 equivalents of 30% w/w hydrogen peroxide are used.[6] A slight excess may be necessary to drive the reaction to completion.
-
Temperature Control: Maintain the reaction temperature between 5-10°C during the dropwise addition of hydrogen peroxide to control the exothermic reaction.[6] After the addition, allowing the mixture to warm to 20-25°C and stirring for at least 6 hours can facilitate completion.[1][6]
-
-
-
Formation of By-products: The reaction conditions can sometimes lead to the formation of undesired side products.
-
Causality: Over-oxidation or side reactions involving the pyridine ring or the ketone functionality can occur, especially at elevated temperatures or with an excessive amount of oxidant.
-
Solution:
-
Strict Temperature Control: Adherence to the recommended temperature profile is crucial to minimize by-product formation.
-
Controlled Addition of Reagents: Slow, dropwise addition of the oxidant is recommended to maintain control over the reaction exotherm.[6]
-
-
-
Ineffective Work-up Procedure: The work-up is designed to remove excess reagents and inorganic salts.
-
Causality: Improper pH adjustment or insufficient washing can lead to the co-precipitation of impurities with the desired product.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to 5.5-6.5 with a 30% sodium hydroxide solution to ensure the precipitation of the product while keeping impurities in solution.[6]
-
Thorough Washing: Wash the filtered solid product with an adequate volume of water (e.g., 2 x 400 mL for a 100g scale reaction) to remove any remaining inorganic salts or water-soluble impurities.[6]
-
-
Problem 2: Difficulty in Removing a Persistent Yellow Color from the Product
Symptom: The isolated 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone product is a yellow solid, while the desired product is a white or off-white solid.[1]
Potential Causes & Solutions:
-
Presence of Colored Impurities: The yellow hue is often indicative of residual impurities from the synthesis.
-
Causality: These impurities can be unreacted starting materials, by-products from the oxidation step, or degradation products.
-
Solution: Recrystallization
-
Solvent Selection: Methanol has been shown to be an effective solvent for the purification of this compound.[7] Other potential solvents for recrystallization include N,N-dimethylformamide (DMF) followed by washing with acetone, or a mixture of dichloromethane and aqueous HCl for an acid-base extraction prior to crystallization.[1]
-
Hot Pulping with Methanol: A "hot pulping" method with methanol can be particularly effective. This involves stirring the crude product in methanol at an elevated temperature (e.g., 75-80°C) for a few hours, followed by slow cooling to room temperature to allow for the crystallization of the purified product.[7]
-
-
Problem 3: Presence of an Impurity with a Molecular Weight of 408 g/mol
Symptom: HPLC or LC-MS analysis reveals the presence of a significant impurity with a mass corresponding to 408 g/mol .
Potential Causes & Solutions:
-
Dimerization or Side Reaction: This specific impurity, often referred to as "impurity '408'", has been noted in certain synthetic routes.[2]
-
Causality: The formation of this impurity is often associated with the coupling reaction conditions used in alternative synthetic pathways, particularly those involving Grignard reagents.[2]
-
Solution:
-
Review Synthetic Route: If this impurity is consistently observed, it may be inherent to the chosen synthetic method. The oxidation route from the corresponding sulfide generally avoids the formation of this particular impurity.[1][6][7]
-
Purification: If present, this impurity can often be removed through careful recrystallization, as its solubility profile is likely different from the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the crude product before recrystallization?
A1: Following the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone and a proper work-up, a crude purity of around 94% as determined by HPLC (area percentage) can be reasonably expected.[6]
Q2: What analytical techniques are recommended for purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone and quantifying impurities.[2][6][8][9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically employed.[9][10][11] UV detection at a suitable wavelength (e.g., 220-250 nm) is appropriate for this chromophoric molecule.[12]
Q3: Are there any specific safety precautions to consider during the purification process?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Methanesulfonic Acid: This is a corrosive acid and should be handled in a fume hood with appropriate PPE.[6]
-
Solvents: Organic solvents such as methanol, dichloromethane, and acetone are flammable and should be handled in a well-ventilated area, away from ignition sources.
Q4: Can column chromatography be used for purification?
A4: While column chromatography is a viable purification technique for many organic compounds, it is often not the preferred method for large-scale purification of this intermediate in an industrial setting due to cost and solvent consumption. Recrystallization is generally a more efficient and scalable method for achieving high purity of this solid compound.[7][13]
Q5: What are some common sources of impurities in the synthesis of Etoricoxib and its intermediates?
A5: Impurities can arise from various sources, including:
-
Starting materials and reagents: The purity of the initial reactants is crucial.[]
-
Side reactions: Unwanted reactions that occur alongside the desired transformation.[]
-
Degradation products: The product may degrade under certain conditions of temperature, pH, or light exposure.[]
-
Residual solvents: Traces of solvents used in the synthesis or purification may remain in the final product.[]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone.
Caption: A generalized workflow for the purification of the target compound.
Key Purification Parameters
| Parameter | Recommended Condition | Rationale |
| Recrystallization Solvent | Methanol | Effective in dissolving the compound at elevated temperatures and allowing for good crystal formation upon cooling, while leaving many impurities in the mother liquor.[7] |
| Recrystallization Temperature | 75-80°C | Ensures complete dissolution of the crude product.[7] |
| Cooling Protocol | Slow cooling to 25-30°C | Promotes the formation of larger, purer crystals. |
| Washing Solvent | Cold Methanol | Removes residual mother liquor without significantly dissolving the purified product. |
| Drying Temperature | 50-65°C under vacuum | Effectively removes residual solvent without causing thermal degradation of the product.[1] |
References
- Vertex AI Search. (2025). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
-
European Patent Office. (n.d.). EP2639221B1 - Process for preparing a ketosulfone derivative. Retrieved from [Link]
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Semantic Scholar. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Retrieved from [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]
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-
European Patent Office. (n.d.). EP2802564B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]
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-
AIJR Journals. (2021). A Review on Various Analytical Methodologies for Etoricoxib. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN104418799A - Etoricoxib crystal as well as preparation method and application thereof.
-
Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]
-
National Institutes of Health. (2022). Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities. Retrieved from [Link]
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
MDPI. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for the assay of etoricoxib - a review. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing etoricoxib.
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Technical Support Center: Optimizing the Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
Welcome to our dedicated technical support guide for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the manufacture of the selective COX-2 inhibitor, Etoricoxib.[1][2][3][4][5] This resource is tailored for researchers, chemists, and process development professionals, offering in-depth troubleshooting, frequently asked questions, and scientifically grounded protocols to navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (from here on referred to as "the ketone intermediate") is a critical process step where yield and purity directly impact the efficiency of the final active pharmaceutical ingredient (API) production. Several synthetic strategies have been developed, each with its own set of challenges and optimization parameters. This guide will focus on two prominent and distinct routes: the Palladium-Catalyzed α-Arylation and the Grignard Reagent-Mediated Condensation.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Route 1: Palladium-Catalyzed α-Arylation of 3-Acetyl-6-methylpyridine
This synthetic approach involves the cross-coupling of 3-acetyl-6-methylpyridine with a 4-halophenyl methyl sulfone, typically 4-bromophenyl methyl sulfone, in the presence of a palladium catalyst and a suitable ligand.
Issue 1: Low Conversion of Starting Materials and Inconsistent Yields
Question: My palladium-catalyzed α-arylation reaction is showing low conversion of the starting materials, leading to inconsistent and generally low yields of the ketone intermediate. What are the likely causes and how can I improve the reaction's performance?
Answer: Low conversion in a palladium-catalyzed cross-coupling reaction is a frequent challenge that can often be attributed to several critical factors. A systematic evaluation of your reaction setup is key to identifying the root cause.
1. Catalyst and Ligand Integrity:
-
Palladium Source and Activity: The choice and quality of the palladium catalyst are paramount. Palladium(II) acetylacetonate (Pd(acac)₂) is a commonly used precursor.[4] Ensure it is from a reputable source and has been stored under inert conditions to prevent deactivation.
-
Ligand Selection and Purity: The ligand plays a crucial role in the catalytic cycle. Xantphos is a frequently employed ligand for this transformation.[4] Its purity is critical, as impurities can poison the catalyst. Consider using a fresh batch of high-purity ligand.
-
Catalyst Loading: While higher catalyst loading can increase conversion, it also adds to the cost and can lead to more side reactions. Optimization studies are recommended to find the lowest effective catalyst loading for your specific conditions.
2. Reaction Conditions:
-
Solvent Choice and Purity: Anhydrous, degassed solvents are essential for palladium-catalyzed reactions. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices.[2][4] Traces of water or oxygen can lead to catalyst deactivation and side reactions.
-
Base Selection and Strength: A strong, non-nucleophilic base is required to generate the enolate of 3-acetyl-6-methylpyridine. Potassium phosphate (K₃PO₄) is a proven base for this reaction.[2][4] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Temperature Control: The reaction temperature is a critical parameter. Temperatures typically range from 85°C to 120°C.[4] A temperature that is too low will result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition and byproduct formation.
3. Starting Material Quality:
-
Purity of 3-Acetyl-6-methylpyridine: Impurities in this starting material can interfere with the catalytic cycle. It is advisable to use highly pure 3-acetyl-6-methylpyridine.
-
Reactivity of the Aryl Halide: 4-Bromophenyl methyl sulfone is generally more reactive than the corresponding chloride.[2] If using the chloro-derivative, higher temperatures and longer reaction times may be necessary.
Experimental Protocol: A Self-Validating System for α-Arylation
To establish a reliable baseline for your α-arylation, consider the following validated protocol:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl methyl sulfone, and anhydrous potassium phosphate.
-
In a separate vessel, prepare the catalyst solution by dissolving palladium(II) acetylacetonate and Xantphos in anhydrous, degassed N,N-dimethylformamide.
-
Add the catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to a temperature between 85°C and 100°C and monitor the progress by HPLC or GC.[4]
-
Upon completion (typically 16-20 hours), cool the reaction mixture and proceed with an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).[4]
-
The crude product can be purified by silica gel chromatography or recrystallization.[4]
Troubleshooting Logic Diagram for α-Arylation:
Caption: Troubleshooting workflow for low conversion in α-arylation.
Route 2: Grignard Reagent-Mediated Condensation
This synthetic route involves the reaction of (4-methylsulfonyl)phenyl acetic acid or its alkaline salt with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent.[1]
Issue 2: Formation of a High Molecular Weight Impurity (MW 408.5)
Question: I am using the Grignard-mediated condensation method and my final product is contaminated with a significant amount of an impurity with a molecular weight of 408.5. How can I minimize the formation of this impurity?
Answer: The formation of the impurity with a molecular weight of 408.5, identified as 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone, is a known issue with this synthetic route.[1] Its formation is highly dependent on the mode of addition of the reagents.
1. Understanding the Cause:
This impurity arises from the reaction of the desired ketone intermediate with another molecule of the activated (4-methylsulfonyl)phenyl acetic acid species. Sequential or discontinuous addition of the Grignard reagent and the 6-methylnicotinate ester can lead to localized excesses of the reactive intermediates, promoting the formation of this byproduct.[1]
2. The Solution: Simultaneous and Continuous Addition:
The key to minimizing the formation of the '408' impurity is the simultaneous and continuous addition of the Grignard reagent and the ester of 6-methylpyridine-3-carboxylic acid to the solution of (4-methylsulfonyl)phenyl acetic acid or its salt.[1] This ensures that the reactive species are consumed as they are introduced, preventing the buildup that leads to the side reaction.
Optimized Grignard Condensation Protocol:
-
In an anhydrous flask, prepare a solution of (4-methylsulfonyl)phenyl acetic acid or its lithium salt in anhydrous tetrahydrofuran (THF).[1]
-
Heat the solution to reflux (approximately 65°C).[1]
-
Using two separate addition funnels or syringe pumps, simultaneously and continuously add a solution of the Grignard reagent (e.g., tert-butylmagnesium chloride in THF) and a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid in THF to the refluxing mixture over a period of 30 minutes to 2 hours.[1]
-
After the addition is complete, maintain the reaction at reflux for an additional 30 minutes and monitor for completion by HPLC.[1]
-
Cool the reaction and quench with water, followed by acidification with hydrochloric acid.[1]
-
The product can be isolated by adjusting the pH to precipitate the ketone intermediate, followed by filtration and drying.[1]
Data Presentation: Impact of Reagent Addition Method on Impurity Formation
| Addition Method | Molar Yield of Ketone Intermediate (%) | '408' Impurity Level (HPLC Area %) |
| 3 Discontinuous Sequential Additions | 73 | 2.02 - 3.85 |
| Simultaneous and Continuous Addition | 78 | 0.21 |
Data synthesized from patent literature.[1]
Impurity Minimization Flowchart for Grignard Condensation:
Caption: Flowchart for minimizing the '408' impurity in the Grignard condensation.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude ketone intermediate?
A1: The choice of purification method depends on the impurity profile and the scale of the reaction.
-
For the α-arylation route: Silica gel column chromatography using a gradient of ethyl acetate in a non-polar solvent like cyclohexane is effective for removing catalyst residues and other organic impurities.[4]
-
For the Grignard condensation route: A well-executed acid-base workup can effectively remove many impurities. The crude product can often be purified by recrystallization from a suitable solvent system, such as an acetonitrile/acetone mixture.[1]
Q2: Can the synthesis be performed in a "one-pot" manner?
A2: Yes, the Grignard condensation route is particularly amenable to a one-pot process where the alkaline salt of (4-methylsulfonyl)phenyl acetic acid is prepared in situ, followed by the simultaneous addition of the Grignard reagent and the nicotinic acid ester without isolating the salt.[1] This approach can improve process efficiency and reduce waste.
Q3: Are there any specific safety precautions to consider for these syntheses?
A3: Standard laboratory safety protocols should be strictly followed. Specific hazards to be aware of include:
-
Palladium Catalysts: Some palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water. They must be handled under a strictly inert atmosphere.
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF. DMF and NMP are reproductive toxins and should be handled in a well-ventilated fume hood with appropriate PPE.
By carefully considering the reaction mechanism and the critical parameters outlined in this guide, you can effectively troubleshoot and optimize the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, leading to improved yields, higher purity, and a more robust and scalable process.
References
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (EP2551265B1). Google Patents.
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2013). RSC Advances. Retrieved from [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (US20120232281A1). Google Patents.
-
Very efficient process for preparing an intermediate of etoricoxib. (2014). Justia Patents. Retrieved from [Link]
Sources
- 1. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Challenges in scaling up the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Introduction
Welcome to the technical support guide for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone (CAS 221615-75-4). This diaryl ketone is a critical intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2] While laboratory-scale synthesis may appear straightforward, scaling up production presents significant challenges related to reaction control, impurity management, and final product isolation.
This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to equip you with the expertise to anticipate and overcome the hurdles of scaling this synthesis from the bench to pilot plant and beyond.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues you may encounter during the scale-up of the most common synthetic route: the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (the "ketosulfide") to the target ketosulfone.
Category 1: The Oxidation Reaction
Question: My reaction is experiencing a dangerous thermal runaway upon scaling up the hydrogen peroxide addition. How can I control this exotherm?
Answer: This is the most critical challenge in this synthesis. The oxidation of the sulfide to the sulfone is highly exothermic. What is manageable in a flask cooled by an ice bath becomes a serious safety hazard in a large reactor where the surface-area-to-volume ratio is significantly lower.[3][4]
-
Causality: The rapid, uncontrolled reaction generates heat faster than the reactor's cooling system can remove it, leading to a thermal runaway.[5] This can cause boiling of the solvent, a dangerous pressure buildup, and potentially catastrophic failure of the vessel.
-
Immediate Actions & Solutions:
-
Reduce Addition Rate: The primary control parameter is the addition rate of the hydrogen peroxide. On scale, this must be done via a calibrated dosing pump over a prolonged period (e.g., several hours).[5]
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. This involves using a jacketed reactor with a powerful chilling utility. For very large scales, internal cooling coils may be necessary.[6]
-
Dilution: While it impacts throughput, increasing the volume of the solvent (acetic acid) can help absorb the heat generated, acting as a heat sink.[7]
-
Process Analytical Technology (PAT): Implement real-time temperature monitoring with multiple probes to detect the formation of hot spots, which can indicate poor mixing.[6]
-
Reverse Addition: Consider adding the ketosulfide solution to the peroxide solution, although this may affect impurity profiles and should be carefully evaluated.
-
Question: I'm seeing incomplete conversion even after extending the reaction time to over 6 hours. What's the problem?
Answer: Incomplete conversion on scale-up often points to issues with mass transfer (mixing) or reagent stability.
-
Causality:
-
Poor Mixing: In a large reactor, the reagents may not be mixing efficiently. The dense methanesulfonic acid and aqueous peroxide may not be homogenously dispersed in the acetic acid, leading to localized reactions and areas of unreacted starting material.[6]
-
Peroxide Decomposition: Hydrogen peroxide can decompose over time, especially if contaminated with trace metals. If your addition is too slow or the temperature rises excessively, you may lose oxidant before the reaction is complete.
-
-
Solutions:
-
Optimize Agitation: Evaluate your stirrer design and speed. A pitched-blade turbine or similar impeller is generally more effective for ensuring top-to-bottom mixing in a large tank than a simple anchor stirrer.[6]
-
Confirm Reagent Quality: Use a fresh, stabilized grade of hydrogen peroxide. Titrate the peroxide solution before use to confirm its concentration.
-
In-Process Checks (IPC): Use HPLC or TLC to monitor the reaction. Do not rely solely on time. Take samples from different parts of the reactor (top and bottom) to check for homogeneity.
-
Category 2: Work-up and Isolation
Question: During the work-up, quenching with sodium thiosulfate and pH adjustment is inconsistent. Sometimes my product crashes out, other times it remains oily.
Answer: This stage is sensitive to temperature, pH, and the concentration of the product in the mixture. Oiling out is a common problem for polar compounds when they precipitate from a complex mixture.
-
Causality:
-
Temperature Control: The quench of residual peroxide with thiosulfate is also exothermic. If the temperature is not strictly controlled (e.g., 0-5 °C), the product's solubility changes, and it can precipitate as an amorphous oil instead of a crystalline solid.[1][7]
-
pH Overshoot: The pH adjustment to 5.5-6.5 is a critical crystallization parameter.[7] Localized pH spikes from adding concentrated NaOH too quickly can cause the product to oil out.
-
Supersaturation: If the concentration of the product is too high, it will precipitate too quickly upon pH adjustment, preventing the formation of an ordered crystal lattice.
-
-
Solutions:
-
Controlled Quench: Add the sodium thiosulfate solution slowly while maintaining vigorous cooling to keep the batch temperature below 5 °C.
-
Diluted Base Addition: Use a more dilute solution of sodium hydroxide (e.g., 15-30%) and add it subsurface with good agitation to prevent localized pH spikes.[1]
-
Anti-Solvent Strategy: Consider adding a miscible anti-solvent (a solvent in which the product is insoluble) after pH adjustment to induce controlled crystallization. This must be validated at a small scale first.
-
Seeding: Introduce a small amount of pure, crystalline product ("seed crystals") after pH adjustment to encourage the formation of the desired crystalline form and prevent oiling.
-
Question: My final product has a persistent yellow color and fails purity specifications. What are the likely impurities?
Answer: The yellow color suggests the presence of residual impurities. Given the reaction, these could be over-oxidized species, starting materials, or byproducts from side reactions.
-
Causality & Identification:
-
Unreacted Ketosulfide: The most common impurity. Check your IPCs to ensure the reaction went to completion.
-
Sulfoxide Intermediate: The oxidation proceeds from sulfide to sulfoxide to sulfone. Incomplete reaction can leave the intermediate sulfoxide.
-
Etoricoxib Impurities: The target molecule is an intermediate for Etoricoxib, and related impurities might be present.[7]
-
Degradation Products: High temperatures during reaction or work-up can lead to degradation.
-
-
Solutions:
-
Recrystallization: This is the most effective method for purification. The search results indicate that methanol or a mixture of dichloromethane and aqueous HCl can be used for purification.[1][8] A well-designed recrystallization protocol should remove both less polar (ketosulfide) and more polar impurities.
-
Charcoal Treatment: If the color is due to minor, highly conjugated impurities, a treatment with activated carbon during the recrystallization process can be effective.
-
Re-evaluation of Reaction Conditions: If impurity levels are consistently high, revisit the reaction conditions. Running the reaction at a slightly higher temperature (e.g., 20-25 °C vs. 5-10 °C) after the initial exothermic addition can sometimes drive the reaction to completion and consume intermediates.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is a Suzuki-Miyaura coupling a viable alternative route for scale-up?
A1: While synthetically possible, a Suzuki-Miyaura coupling to form the diaryl bond presents its own significant scale-up challenges.[9] These include the high cost of palladium catalysts, sensitivity of the reaction to air and temperature, and the critical need to remove residual palladium from the product to ppm levels, which is a major regulatory hurdle.[10][11] For this specific intermediate, the oxidation pathway is generally preferred in manufacturing.
Q2: Can I use a different oxidizing agent instead of hydrogen peroxide?
A2: Other oxidants like Oxone® have been reported but can be complex and result in poor yields.[12] Hydrogen peroxide is cost-effective and environmentally benign (water is the only byproduct), making it the preferred industrial choice despite the exotherm challenge. The process described in patents heavily favors H₂O₂.[1][7][8]
Q3: My isolated product is difficult to dry and holds onto solvent. Why?
A3: This is often related to the crystal morphology (shape and size). If the crystallization process is too rapid, you can form very small, needle-like crystals that have a high surface area and can trap solvent within the solid matrix. A slower, more controlled crystallization will form larger, more regular crystals that are easier to filter and dry. Ensure your drying conditions (vacuum and temperature) are adequate; for this product, drying at 40-65 °C under vacuum is recommended.[1][7]
Q4: Why is methanesulfonic acid used in addition to acetic acid?
A4: Methanesulfonic acid acts as a strong acid catalyst. It protonates the intermediate sulfoxide, making it more susceptible to nucleophilic attack by hydrogen peroxide, thereby facilitating the second oxidation step to the sulfone. Acetic acid serves primarily as the reaction solvent.[1][7]
Experimental Protocols & Data
Protocol 1: Scale-Up Controlled Oxidation Reaction
This protocol is adapted for a 10 L scale in a jacketed reactor.
-
Reactor Setup: Charge a 20 L jacketed glass reactor with 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 kg, 1.0 equiv).
-
Solvent Addition: Add glacial acetic acid (1.5 L, 1.5 vol) and methanesulfonic acid (0.3 L, 0.3 vol).[1][7]
-
Cooling: Begin agitation and cool the reactor contents to 5-10 °C using the jacket chiller.
-
Peroxide Dosing: Prepare a solution of 30% w/w hydrogen peroxide (1.2 L, 1.2 vol).[7] Using a peristaltic pump, add the peroxide solution dropwise over a period of 4-6 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as needed.
-
Reaction: Once the addition is complete, maintain the batch at 5-10 °C for 1 hour, then allow it to warm to 20-25 °C and stir for at least 6 hours.[1]
-
IPC: Take a sample for HPLC analysis to confirm the disappearance of the starting material (<1% remaining).
-
Cooling for Quench: Cool the reaction mixture to 0-5 °C.
-
Quench: Slowly add a pre-chilled solution of sodium thiosulfate (3.0 kg) in water (10 L) over 1-2 hours, ensuring the temperature remains below 5 °C.
-
pH Adjustment & Crystallization: Slowly add a 30% sodium hydroxide solution to adjust the pH to 5.5-6.5, maintaining the temperature below 10 °C.[7] The product should begin to crystallize.
-
Maturation: Stir the resulting slurry at 20-25 °C for 2 hours to allow for complete crystallization.[7]
-
Isolation: Filter the solid product and wash the cake with deionized water (2 x 4 L).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Temperature Profile | Expected Recovery | Notes |
| Methanol | Dissolve at reflux (~65°C), cool slowly to 0-5°C. | 85-90% | Good for removing less polar impurities. Can be flammable on a large scale.[8] |
| Dichloromethane / 0.5M HCl | Dissolve in DCM, perform aqueous wash with HCl. | ~90% | Effective for removing basic impurities. Requires phase separation, which can be challenging on scale.[1] |
| N,N-Dimethylformamide (DMF) | Dissolve at high temp (~120°C), cool to 25°C. | >90% | High boiling point can make solvent removal difficult. Good for highly impure material.[1] |
| Acetic Acid / Water | Dissolve in hot acetic acid, add water as anti-solvent. | 80-88% | Avoids solvent swap post-reaction but can be difficult to control crystallization. |
Process & Troubleshooting Diagrams
Diagram 1: Oxidation Exotherm Control Workflow
This diagram outlines the decision-making process for managing the primary reaction hazard.
Caption: Workflow for managing exotherms during peroxide addition.
Diagram 2: Troubleshooting Low Purity Product
This logical tree helps diagnose and solve issues with the final product's quality.
Caption: Decision tree for troubleshooting an impure final product.
References
- Google Patents.US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.[Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.[Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.[Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.[Link]
-
IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.[Link]
- Google Patents.
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.[Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.[Link]
- Google Patents.EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
DEKRA. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.[Link]
-
CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients.[Link]
-
ResearchGate. Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal.[Link]
- Google Patents.WO2013104546A1 - Process for the synthesis of etoricoxib.
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.[Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.[Link]
-
ResearchGate. Strategies for the synthesis of diaryl ketones.[Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?[Link]
-
LibreTexts. 4. Crystallization.[Link]
-
ResearchGate. Solvent Systems for Crystallization and Polymorph Selection.[Link]
-
Syrris. Pharmaceutical Crystallization in drug development.[Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]
- Google Patents.WO2015036550A1 - Process for making etoricoxib.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]
-
ResearchGate. Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.[Link]
-
ResearchGate. Preparation Of Etoricoxib By Continuous Flow.[Link]
-
NIH National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]
-
ACS Publications. (2023, March 21). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation.[Link]
-
NIH National Center for Biotechnology Information. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes.[Link]
-
Royal Society of Chemistry. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.[Link]
-
International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow.[Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes.[Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fauske.com [fauske.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. amarequip.com [amarequip.com]
- 7. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 9. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
Technical Support Center: Solvent Waste Minimization for CAS 221615-75-4 Purification
Answering the global call for sustainable science, this Technical Support Center provides researchers, scientists, and drug development professionals with actionable strategies for minimizing solvent waste during the purification of CAS 221615-75-4, an important intermediate in the synthesis of Etoricoxib.[1][2] Adhering to the principles of green chemistry is not only an environmental imperative but also a route to enhanced efficiency and significant cost savings in pharmaceutical manufacturing.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section provides in-depth answers, explaining the scientific principles behind the recommendations and offering practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My current reversed-phase HPLC method for purifying CAS 221615-75-4 consumes a large volume of acetonitrile. How can I reduce this without purchasing new equipment?
A1: Significant solvent reduction can be achieved by optimizing your existing High-Performance Liquid Chromatography (HPLC) method. The goal is to decrease the total volume of mobile phase used per injection without compromising the purity of the final product. These strategies are often the most immediate and cost-effective changes you can implement.
The primary ways to achieve this are by adjusting column dimensions and operational parameters.[5] Reducing the column's internal diameter (ID) is particularly effective. By switching from a standard 4.6 mm ID column to a 3.0 mm or 2.1 mm ID column, you can lower the required flow rate while maintaining the same linear velocity, leading to a proportional decrease in solvent consumption.[6]
Troubleshooting & Optimization Protocol: HPLC Method Modification
-
Baseline Performance: Run your current method and establish baseline values for resolution between the target peak (CAS 221615-75-4) and its nearest impurities, as well as peak asymmetry and retention time.
-
Column Selection: Select a column with the same stationary phase and particle size but a smaller internal diameter (e.g., move from a 4.6 mm ID to a 3.0 mm ID).
-
Flow Rate Adjustment: Adjust the flow rate to maintain the same linear velocity. The new flow rate can be calculated as: New Flow Rate = Old Flow Rate × (New Column ID / Old Column ID)² Example: If your old flow rate was 1.0 mL/min on a 4.6 mm ID column, the new flow rate for a 3.0 mm ID column would be approximately 1.0 × (3.0/4.6)² ≈ 0.42 mL/min.
-
System Optimization: For smaller ID columns (especially ≤2.1 mm), ensure your HPLC system has minimal extra-column volume (use smaller diameter tubing, a low-volume flow cell, and detector settings optimized for narrow peaks) to prevent band broadening.
-
Gradient & Run Time Evaluation:
-
Inject your sample using the new, lower flow rate.
-
Critically assess the chromatogram. Is the stop time unnecessarily long after the last peak has eluted? Shorten the run time to what is necessary for elution and column re-equilibration.[7]
-
Most modern reversed-phase columns equilibrate within 10 column volumes. Verify that your equilibration step is not excessively long.[7]
-
-
Performance Verification: Compare the new chromatogram to your baseline. Confirm that resolution and peak shape remain within acceptable limits for your application. The reduction in solvent use will be directly proportional to the reduction in flow rate and run time.
Q2: What are the best "green" solvent alternatives for purifying CAS 221615-75-4, particularly to replace hazardous solvents like dichloromethane in normal-phase chromatography?
A2: Selecting safer, more sustainable solvents is a cornerstone of green chemistry.[3] Several leading pharmaceutical companies and academic consortia have developed solvent selection guides that rank common solvents based on safety, health, and environmental (SHE) criteria.[8][9] The CHEM21 guide, for example, is a widely recognized resource that categorizes solvents as "Recommended," "Problematic," or "Hazardous."[10]
For a molecule like CAS 221615-75-4, which has both polar (sulfonyl, ketone) and non-polar (aromatic rings) functionalities, a range of solvents may be suitable. When replacing a hazardous solvent like dichloromethane (DCM), which is a major contributor to chlorinated waste, greener alternatives can often provide comparable or even superior chromatographic performance.
Recommended Solvent Replacement Strategy:
-
Target for Replacement: Dichloromethane (DCM).
-
Green Alternatives: A mixture of ethyl acetate and heptane/hexane is a highly effective and much greener alternative for many normal-phase separations. Ethanol and methanol are also considered environmentally preferable solvents.[8][11]
-
Method Development:
-
Use Thin-Layer Chromatography (TLC) to quickly screen for a suitable mobile phase composition using mixtures of ethyl acetate/heptane.
-
Start with a 20:80 mixture and test various ratios to find the optimal separation (Rf value) for CAS 221615-75-4.
-
Translate the optimized TLC mobile phase to your flash chromatography or preparative HPLC system.
-
| Hazardous Solvent | Recommended Green Alternative(s) | Key Considerations |
| Dichloromethane | Ethyl Acetate / Heptane | Excellent replacement for many normal-phase applications. Adjust ratio for desired polarity. |
| Acetonitrile | Ethanol, Methanol | Acetonitrile is ranked as "problematic".[10] Ethanol is a bio-based, biodegradable alternative. |
| Benzene, Toluene | Heptane, Toluene (use sparingly) | Toluene is preferable to benzene but still problematic. Heptane is a much better choice where possible. |
This table is based on information from established green solvent selection guides.[8][10][12]
Q3: I need to purify multi-gram to kilogram quantities of CAS 221615-75-4. Are there more sustainable and efficient alternatives to traditional batch preparative HPLC?
A3: Yes. For large-scale purification, moving beyond batch chromatography is crucial for minimizing waste and improving productivity. Several advanced and sustainable technologies are well-established in the pharmaceutical industry for this purpose.[13][14]
-
Supercritical Fluid Chromatography (SFC): This is a powerful "green" purification technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase, drastically reducing the consumption of organic solvents.[15][16] SFC is often faster and more efficient than HPLC, making it ideal for both chiral and achiral separations at the preparative scale.[17]
-
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatography process that can offer dramatic reductions in solvent consumption (up to 90%) and stationary phase costs compared to batch methods.[][19] It operates by simulating a counter-current movement between the stationary and mobile phases, leading to very high efficiency and productivity.[20][21] It is particularly well-suited for separating binary mixtures.[13]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that uses no solid stationary phase, eliminating solid waste entirely.[22] It is highly scalable and can handle large sample loads with excellent recovery, making it a cost-effective alternative to preparative HPLC.
Caption: Decision workflow for selecting a sustainable purification strategy.
Q4: How does Supercritical Fluid Chromatography (SFC) concretely compare to HPLC for purifying a molecule like CAS 221615-75-4?
A4: SFC offers compelling advantages over traditional reversed-phase HPLC for achiral purifications, primarily in speed, efficiency, and environmental impact.[17] The mobile phase in SFC has low viscosity and high diffusivity, which allows for faster separations and rapid column equilibration.[15] The primary mobile phase, CO₂, is inexpensive, non-toxic, and simply evaporates upon fraction collection, leaving the purified compound in a small amount of co-solvent. This significantly reduces the time and energy needed for solvent evaporation.
Comparative Analysis: Preparative HPLC vs. SFC
| Parameter | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Advantage |
| Primary Mobile Phase | Purified Water | Supercritical CO₂ | SFC (Cheaper, Greener) |
| Organic Solvent | Acetonitrile / Methanol | Methanol / Ethanol (as co-solvent) | SFC (Significantly less used) |
| Typical Run Time | 15 - 30 minutes | 3 - 8 minutes | SFC (3-4x faster)[17] |
| Solvent Waste | High volume of aqueous/organic mixture | Low volume of organic co-solvent | SFC |
| Post-Purification | Energy-intensive evaporation (lyophilization) | Fast evaporation of co-solvent | SFC |
| Operating Pressure | Moderate (100-400 bar) | High (100-400 bar), requires back-pressure regulator | Neutral |
Protocol: SFC Method Development for CAS 221615-75-4
-
Solubility Check: Ensure the crude sample of CAS 221615-75-4 is fully soluble in a suitable co-solvent, typically methanol (MeOH) or a mixture like Dichloromethane/Methanol (DCM/MeOH), to prevent precipitation on the column.[17]
-
Column Screening: Screen a variety of achiral stationary phases. Common choices include columns with diol, ethyl pyridine, or amino functionalities.
-
Co-solvent Screening: Using a generic gradient (e.g., 5% to 40% MeOH in CO₂ over 5 minutes), inject the sample onto each column to identify the stationary phase that provides the best peak shape and selectivity.
-
Method Optimization:
-
Once the best column is identified, optimize the gradient slope, temperature, and back pressure to maximize resolution.
-
The use of additives (e.g., diethylamine for basic compounds) in the co-solvent can significantly improve peak shape.
-
-
Scale-Up: Once an optimized analytical method is established, it can be geometrically scaled to a larger preparative SFC column for bulk purification.
Caption: Simplified schematic of a Supercritical Fluid Chromatography (SFC) system.
Q5: My facility generates a significant volume of mixed solvent waste. What are my options for on-site recycling and recovery?
A5: On-site solvent recovery is a highly effective strategy for reducing both hazardous waste and operational costs.[23] Instead of paying for disposal, facilities can purify and reuse spent solvents, creating a circular economy within the lab or plant.[4] The most common technology for solvent recovery is distillation.
Solvent Recovery Technologies:
-
Distillation: This is the workhorse of solvent recovery. By exploiting differences in boiling points, distillation can effectively separate organic solvents from non-volatile contaminants (like buffers, salts, and the purified compound itself). Modern, automated solvent recyclers can achieve high purity, making the recovered solvent suitable for reuse in many chromatographic applications.[24]
-
Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) can be used to separate solvents from dissolved solutes, offering an energy-efficient recovery method.[22][24]
Implementation Steps for Solvent Recovery:
-
Waste Stream Segregation: The first and most critical step is to segregate waste streams. Avoid mixing chlorinated and non-chlorinated solvents, and keep aqueous-organic waste separate from purely organic waste. This simplifies the recovery process.
-
Feasibility Assessment: Evaluate your primary solvent waste streams. High-volume, relatively simple mixtures (e.g., acetonitrile/water from reversed-phase HPLC) are excellent candidates for recovery.
-
Technology Selection: For most pharmaceutical applications, a fractional distillation unit is the most versatile and effective choice. These systems can handle a variety of solvents and mixtures.
-
Quality Control: It is essential to establish a quality control (QC) protocol for the recovered solvent. Before reuse, verify its purity (e.g., by GC-FID), water content (by Karl Fischer titration), and UV transparency to ensure it does not compromise future purifications.
Implementing a robust solvent recovery program can reduce solvent purchase and disposal costs by up to 90% and significantly decrease a facility's environmental footprint.[23]
References
-
CARBOGEN AMCIS AG. (2023, July 3). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]
-
AZoM. (2017, November 23). Improving Separations with Simulated Moving Bed Chromatography. Retrieved from [Link]
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Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]
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Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
LCGC International. (n.d.). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. Retrieved from [Link]
-
Wikipedia. (n.d.). Simulated moving bed. Retrieved from [Link]
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BÜCHI Labortechnik AG. (2025, February 3). On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. Retrieved from [Link]
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CPL. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Retrieved from [Link]
-
RotaChrom Technologies. (n.d.). Optimizing Solvent Consumption For Your Chromatographic Solution. Retrieved from [Link]
-
KNAUER. (2020, June 2). Simulated Moving Bed Chromatography principle - SMB theory for beginners. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Solvent Recovery – ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Chemik Co., Ltd. (n.d.). CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide - Green Chemistry Initiative. Retrieved from [Link]
-
Innvocept. (n.d.). Green Chemistry in Pharma: Sustainable Drug Manufacturing. Retrieved from [Link]
-
LCGC International. (2025, August 20). Solvent Selection from the Green Perspective. Retrieved from [Link]
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DEC IMPIANTI S.p.A. (n.d.). Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. Retrieved from [Link]
-
LCGC International. (n.d.). How to Reduce Mobile-Phase Consumption. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. Retrieved from [Link]
-
CBG Biotech. (2024, October 24). Steps for Managing Solvents in API Manufacturing. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026, January 8). Solvent Selection Guides: Summary and Further Reading. Retrieved from [Link]
-
Altiras. (2025, July 29). Pharmaceutical Solvent Reuse Strategies: A Smarter Way to Manage Waste. Retrieved from [Link]
-
RotaChrom Technologies. (2022, December 21). Making the Right Choice: HPLC vs CPC for Your Purification Needs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education & Research. (2025, April-June). The use of green chemistry in the reduction of pollution in pharmaceutical plants. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 8). Green Solvent Selection Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Significant reduction in solvent consumption and waste generation can.... Retrieved from [Link]
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Newport International Journal. (n.d.). Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. Retrieved from [Link]
-
Chromatography Forum. (2011, October 23). Any cheap alternatives to HPLC?. Retrieved from [Link]
-
PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. Retrieved from [Link]
-
TKS Publisher. (2018, July/August). Moving beyond preparative reverse phase HPLC for peptide purification. Retrieved from [Link]
-
Scribd. (n.d.). Green Solvent Selection Guides | PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Alternatives to Chromatographic Separations. Retrieved from [Link]
-
Veeprho. (n.d.). Etoricoxib Inhouse Impurity D | CAS 221615-75-4. Retrieved from [Link]
-
PatSnap. (n.d.). Analytics for US Patent No. 8664402, Process for preparing 1-(6.... Retrieved from [Link]
- Google Patents. (n.d.). US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib.
-
PatSnap Eureka. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.. Retrieved from [Link]
- RSC Publishing. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. Retrieved from https://www.rsc.
-
PubMed. (2011, May 15). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone (MMPSE), a key intermediate in the synthesis of Etoricoxib.[1] Etoricoxib is a selective COX-2 inhibitor used for treating conditions like osteoarthritis and rheumatoid arthritis.[1] The purity of MMPSE, also known as Ketosulfone, directly impacts the quality and safety of the final drug product.[1]
This guide will explore a robust HPLC-UV method, compare it with Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative, and provide detailed experimental protocols. The methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]
The Critical Role of Purity Analysis
The synthesis of complex pharmaceutical molecules like Etoricoxib involves multiple steps, each with the potential to introduce impurities. MMPSE (CAS RN 221615-75-4) is a significant intermediate, and its purity must be rigorously controlled.[8] Impurities can arise from starting materials, by-products of side reactions, or degradation of the intermediate itself.[9][10] One particularly challenging process impurity is 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone, which can be difficult to remove in downstream processes. Therefore, a reliable and sensitive analytical method is paramount for the accurate quantification of MMPSE and the detection of any potential impurities.[1]
Standard HPLC-UV Method: The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most widely used technique for the analysis of drug products and intermediates in the pharmaceutical industry.[11][12] Its robustness and versatility make it a go-to method for quality control laboratories.[13]
Method Causality: Why These Parameters?
A well-developed HPLC method for MMPSE purity analysis is built on a logical selection of chromatographic parameters. A typical reversed-phase method is preferred due to the non-polar to moderately polar nature of MMPSE and its likely impurities.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is a common choice, offering excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.[11][12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed. This allows for the effective separation of compounds with varying polarities. Starting with a higher proportion of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic modifier concentration elutes the main analyte and any less polar impurities.
-
Detection: A UV detector set at an appropriate wavelength (e.g., 235 nm) where MMPSE and its potential impurities exhibit significant absorbance ensures sensitive detection.[9]
High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
In the fast-paced environment of drug development, analysis time is a critical factor. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to traditional HPLC, offering significant improvements in speed, resolution, and sensitivity.[13][14]
The UPLC Advantage
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[11] UPLC systems utilize columns with sub-2 µm particles, which provide a much higher separation efficiency.[14] To operate with these smaller particles, UPLC systems are designed to handle significantly higher backpressures, often up to 15,000 psi, compared to the 500-6,000 psi of typical HPLC systems.[11][12]
The benefits of UPLC for MMPSE purity analysis include:
-
Faster Analysis Times: Run times can be reduced by a factor of up to nine compared to HPLC, significantly increasing laboratory throughput.[14]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and enhanced detection of trace-level components.[13][14]
-
Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[11][13]
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A Definitive Guide to the Structural Validation of CAS 221615-75-4 via ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of regulatory compliance and process integrity. This guide provides an in-depth, experience-driven analysis of the nuclear magnetic resonance (NMR) validation for CAS 221615-75-4, chemically known as 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This compound is a critical intermediate in the synthesis of Etoricoxib (Arcoxia®), a selective COX-2 inhibitor.[1][2][3]
Our focus will be on the practical application and interpretation of ¹H and ¹³C NMR data, establishing a self-validating protocol that ensures the highest degree of confidence in molecular identity. We will also briefly compare the definitive nature of NMR with other common analytical techniques.
The Molecular Blueprint: Predicting NMR Signatures
Before stepping into the laboratory, a seasoned scientist first analyzes the target structure to predict its spectral fingerprint. This theoretical exercise is crucial for efficient data interpretation and immediate recognition of inconsistencies.
The Structure: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Molecular Formula: C₁₅H₁₅NO₃S[4][5][6]
(Image Source: ChemSpider, a free chemical structure database provided by the Royal Society of Chemistry)
¹H NMR Predictions:
-
Aromatic Protons: We expect two distinct aromatic systems.
-
A disubstituted benzene ring (para-substituted) should yield two doublets, each integrating to 2H. The protons closer to the electron-withdrawing sulfonyl group will be further downfield.
-
A trisubstituted pyridine ring should show three distinct signals, likely a doublet, a doublet of doublets, and a singlet-like signal, each integrating to 1H.
-
-
Aliphatic Protons:
-
A singlet for the methylene (-CH₂-) bridge between the ketone and the phenyl ring, integrating to 2H.
-
A singlet for the methyl (-CH₃) group on the pyridine ring, integrating to 3H.
-
A singlet for the methyl (-CH₃) group of the sulfonyl moiety, integrating to 3H.
-
¹³C NMR Predictions:
-
We anticipate a total of 15 carbon signals, though some aromatic carbons may overlap depending on the resolution and their electronic environment.
-
Key signals would include:
-
A carbonyl carbon (C=O) significantly downfield (>190 ppm).
-
Multiple aromatic carbons in the typical 120-150 ppm range.
-
A methylene carbon (-CH₂-) signal.
-
Two distinct methyl carbon (-CH₃) signals at the upfield end of the spectrum.
-
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed for robustness and reproducibility, ensuring the generation of high-quality, interpretable data.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the CAS 221615-75-4 sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is an excellent solvent for this moderately polar compound and has a well-defined residual solvent peak at 7.26 ppm for ¹H NMR and a triplet at 77.16 ppm for ¹³C NMR, which serve as convenient internal references.[7]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Rationale: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
The logical flow of this validation process is illustrated below.
Caption: Workflow for NMR-based structural validation.
Data Interpretation: Correlating Spectrum to Structure
The experimental data obtained from multiple sources aligns exceptionally well with our theoretical predictions, providing robust confirmation of the structure.[3][8]
¹H NMR Spectral Data Analysis
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 9.11 | d | 1H | Pyridine-H | Proton adjacent to the ring nitrogen and the ketone group, highly deshielded. |
| 8.16 | dd | 1H | Pyridine-H | Proton ortho to the ketone and meta to the methyl group. |
| 7.91 | d | 2H | Phenyl-H | Protons on the phenyl ring ortho to the electron-withdrawing sulfonyl group. |
| 7.46 | d | 2H | Phenyl-H | Protons on the phenyl ring meta to the sulfonyl group. |
| 7.29 | d | 1H | Pyridine-H | Proton ortho to the methyl group. |
| 4.38 | s | 2H | -CH₂- | Methylene protons between two electron-withdrawing groups (ketone and phenyl). |
| 3.04 | s | 3H | -SO₂CH₃ | Methyl protons directly attached to the sulfonyl group. |
| 2.64 | s | 3H | Pyridine-CH₃ | Methyl protons attached to the pyridine ring. |
Table 1: ¹H NMR (CDCl₃, 400 MHz) peak assignments for CAS 221615-75-4. Data sourced from patent literature.[3]
The observed splitting patterns (doublets and a doublet of doublets) and the 2:1 integration ratio for the aromatic protons perfectly match the substitution patterns on both the pyridine and phenyl rings. The three distinct singlets with integrations of 2H, 3H, and 3H confirm the methylene bridge and the two nonequivalent methyl groups.
¹³C NMR Spectral Data Analysis
A patent for a novel preparation process provides the following ¹³C NMR data, which is consistent with the proposed structure.[1][2]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 194.73 | C=O | Ketone carbonyl carbon, characteristically downfield. |
| 164.78 - 123.42 | Aromatic Carbons | Multiple signals corresponding to the 11 unique carbons of the pyridine and phenyl rings. |
| 63.58 | -CH₂- | Methylene carbon. |
| 45.18 | -SO₂CH₃ | Sulfonyl methyl carbon. |
| 24.96 | Pyridine-CH₃ | Pyridine methyl carbon. |
Table 2: Representative ¹³C NMR (CDCl₃, 100 MHz) peak assignments for CAS 221615-75-4.[1][2]
The presence of a signal near 195 ppm is definitive proof of the ketone functional group. The cluster of signals in the aromatic region and the three distinct aliphatic carbon signals are in full agreement with the molecular structure.
Comparison with Alternative Analytical Techniques
While other techniques provide valuable information, they lack the comprehensive structural detail offered by NMR.
| Technique | Information Provided | Limitations |
| NMR Spectroscopy | Unambiguous atom connectivity, stereochemistry, and 3D structure. | Requires slightly larger sample amounts; can be complex for very large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Does not directly provide information on atom-to-atom connectivity (isomers often cannot be distinguished). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, S=O bonds). | Provides no information on the overall carbon skeleton or connectivity. |
| Elemental Analysis | Provides the empirical formula (ratio of elements). | Does not differentiate between isomers. |
As shown, while MS can confirm the molecular formula C₁₅H₁₅NO₃S and IR can confirm the presence of carbonyl and sulfonyl groups, only NMR can piece the entire puzzle together and confirm that the specific arrangement of these atoms corresponds to CAS 221615-75-4.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides conclusive and irrefutable evidence for the structure of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4). The experimental data perfectly aligns with theoretical predictions for chemical shifts, signal integrations, and coupling patterns. This guide outlines a robust, self-validating methodology that serves as a gold standard for structural elucidation in the pharmaceutical industry, ensuring the integrity of synthetic pathways and the quality of final products.
References
- Bertolini, G., et al. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Bertolini, G., et al. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
- Verzini, M., et al. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Alachem. (n.d.). 2-(4-MESYLPHENYL)-1-(6-METHYLPYRIDIN-3-YL)- ETHAN-1-ONE. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Sunoit Chemicals. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]
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Tartaggia, S., et al. (2011). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of a Key Etoricoxib Intermediate
Introduction
Etoricoxib, a selective COX-2 inhibitor, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation associated with various forms of arthritis and other conditions. The synthesis of this complex bi-pyridine molecule relies on the efficient preparation of key intermediates. This guide provides a comprehensive comparison of various synthetic routes to a pivotal intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often referred to as the "ketosulfone" intermediate.
This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of different synthetic strategies, presenting experimental data, step-by-step protocols, and a critical evaluation of the merits and drawbacks of each approach. Our objective is to provide a scientifically rigorous resource that can inform decisions in process development and optimization for the synthesis of Etoricoxib.
The Central Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone)
The ketosulfone intermediate is a cornerstone in many of the reported syntheses of Etoricoxib. Its structure combines the two key aryl moieties of the final drug, making its efficient synthesis a critical factor in the overall process economy.
Figure 1: Chemical Structure of the Etoricoxib Ketosulfone Intermediate
A diagram of the chemical structure of the ketosulfone intermediate.
This guide will explore and compare four distinct synthetic pathways to this crucial intermediate.
Comparative Analysis of Synthetic Routes
We will delve into the specifics of four prominent synthetic strategies:
-
Route 1: Condensation of a Phenylacetonitrile Derivative
-
Route 2: Weinreb Amide Chemistry
-
Route 3: Ivanoff-Type Reaction
-
Route 4: Palladium-Catalyzed α-Arylation
-
Route 5: Continuous Flow Synthesis
For each route, we will examine the underlying chemical principles, provide detailed experimental protocols, and present a summary of key performance indicators.
Route 1: Condensation of 4-(Methylthio)phenylacetonitrile
This approach represents a classical and frequently utilized method for constructing the ketosulfone backbone. It involves the condensation of 4-(methylthio)phenylacetonitrile with a nicotinic acid ester, followed by hydrolysis, decarboxylation, and oxidation of the thioether to the sulfone.
Causality of Experimental Choices
The choice of a nitrile starting material provides an activated methylene group, facilitating the initial carbon-carbon bond formation. The use of a strong base like sodium methoxide is essential to generate the nucleophilic carbanion. The subsequent hydrolysis and decarboxylation in acidic medium are standard procedures to convert the cyano group to a ketone. The final oxidation step is crucial for installing the sulfone moiety, with hydrogen peroxide being a common and relatively green oxidant. The use of an in-situ process, where the intermediate ketosulfide is not isolated, can streamline the workflow and potentially improve overall efficiency.[1][2]
Experimental Protocol
Step 1: Preparation of 3-pyridine [2]
-
A mixture of 4-methylthiophenyl acetonitrile (1.0 kg) and methyl-6-methyl nicotinate (1.104 kg) in toluene (5.0 L) is heated to 90-95°C with stirring.
-
A solution of sodium methoxide (0.496 kg) in methanol (1.656 L) is added slowly to the reaction mixture.
-
An additional 5.0 L of toluene is added, and the mixture is maintained at 105-110°C for 6 hours.
-
After completion, the reaction is cooled to 25-30°C, and a mixture of deionized water (2.0 L) and acetic acid (0.54 kg) is added.
-
The resulting solid is filtered, washed sequentially with toluene and deionized water, and then dried.
Step 2: In-situ Hydrolysis, Decarboxylation, and Oxidation to Ketosulfone [1]
-
In a reaction vessel, deionized water (1.78 L) and concentrated sulfuric acid (3.4 kg) are stirred and heated to 60-65°C.
-
The product from Step 1 (1.25 kg) is added in portions.
-
The reaction mixture is heated to 95-100°C and maintained until the reaction is complete.
-
The mixture is cooled to 20-25°C, and acetic acid (1.96 kg) is added, followed by further cooling to 6-10°C.
-
48% Hydrogen peroxide (0.258 kg) is added dropwise, and the mixture is stirred at 10-12°C until the oxidation is complete.
-
Deionized water (3.75 L) is added at 5-10°C, and the pH is adjusted to 7.5-8.0 with ammonia solution.
-
The precipitated product is filtered, washed with water, and dried under vacuum.
Visualization of the Pathway
Diagram of the synthesis of the ketosulfone intermediate via the nitrile condensation route.
Route 2: Weinreb Amide Chemistry
This synthetic strategy offers a more controlled approach to the formation of the ketone functionality, avoiding potential side reactions associated with more reactive organometallic reagents. The key step is the formation of a Weinreb amide from a nicotinic acid derivative, which then selectively reacts with a Grignard reagent to form the ketone.
Causality of Experimental Choices
The Weinreb amide is a particularly useful functional group in organic synthesis because its reaction with organometallic reagents, such as Grignard reagents, typically stops at the ketone stage without proceeding to the tertiary alcohol.[3] This is due to the formation of a stable chelated intermediate.[3] This method provides high yields and good control over the reaction. The subsequent oxidation of the thioether to the sulfone is a common transformation.
Experimental Protocol
Step 1: Synthesis of the Weinreb Amide [3]
-
To a solution of 6-methylnicotinic acid methyl ester and N,O-dimethylhydroxylamine in toluene, isopropylmagnesium chloride is added at low temperature to generate the corresponding Weinreb amide.
Step 2: Grignard Reaction and Oxidation [3]
-
The Weinreb amide intermediate is reacted with 4-methylthiotoluene magnesium chloride Grignard reagent to yield the ketosulfide intermediate.
-
The resulting ketosulfide is then oxidized using hydrogen peroxide, often catalyzed by sodium tungstate, to afford the final ketosulfone.[3]
Visualization of the Pathway
Diagram of the synthesis of the ketosulfone intermediate via the Weinreb amide route.
Route 3: Ivanoff-Type Reaction
This route provides a more convergent approach, where the two key fragments are coupled in a single step using a Grignard reagent. It involves the reaction of the Grignard reagent of 4-methanesulfonylphenylacetic acid with a nicotinic acid ester.
Causality of Experimental Choices
The Ivanoff reaction involves the formation of a magnesium enolate (an Ivanoff reagent) from a phenylacetic acid derivative, which then acts as a nucleophile towards an ester. The use of a Grignard reagent like tert-butylmagnesium chloride is crucial for the formation of the dianion of the phenylacetic acid. This method can be more direct than the multi-step sequences but may require careful optimization of reaction conditions to achieve good yields.
Experimental Protocol
One-pot Synthesis of the Ketosulfone [4]
-
In an anhydrous flask, (4-methylsulfonyl)phenylacetic acid (1.0 mol. equiv.) is dissolved in anhydrous THF and heated to 65-70°C.
-
Simultaneously, a 1.0 M solution of tert-butylmagnesium chloride in THF (3.0 mol. equiv.) and a solution of methyl 6-methylpyridine-3-carboxylate (0.65 mol. equiv.) in anhydrous THF are added to the reaction mixture over about 1 hour while maintaining the temperature at 65-70°C.
-
The reaction is monitored by HPLC. Upon completion, the reaction is worked up by quenching with an acidic solution, followed by extraction and purification.
Visualization of the Pathway
Diagram of the synthesis of the ketosulfone intermediate via the Ivanoff-type reaction.
Route 4: Palladium-Catalyzed α-Arylation
This modern synthetic method utilizes a palladium catalyst to directly form the carbon-carbon bond between the two aromatic rings. It involves the coupling of an acetylpicoline derivative with a halogenated phenyl methyl sulfone.
Causality of Experimental Choices
Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for their efficiency and functional group tolerance. The α-arylation of ketones is a direct method to form the required C-C bond. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. This route can be very efficient, but the cost of the palladium catalyst can be a consideration for large-scale production.
Experimental Protocol
Optimized Palladium-Catalyzed α-Arylation [5]
-
A mixture of the acetylpicoline derivative, 4-bromophenyl methyl sulfone, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a phosphate or carbonate) in an appropriate solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.
-
The reaction progress is monitored by chromatography.
-
Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by crystallization or chromatography.
Visualization of the Pathway
Diagram of the synthesis of the ketosulfone intermediate via palladium-catalyzed α-arylation.
Route 5: Continuous Flow Synthesis
A more recent and innovative approach involves the use of continuous flow chemistry to synthesize Etoricoxib, starting from the ketosulfone intermediate. This method offers advantages in terms of safety, scalability, and process control.
Causality of Experimental Choices
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time by using small-volume reactors. This can lead to improved yields, higher purity, and safer handling of hazardous reagents. The reaction of the ketosulfone with a vinamidinium salt to form the pyridine ring of Etoricoxib is well-suited for a flow process.
Experimental Protocol
Flow Synthesis of Etoricoxib from Ketosulfone [6]
-
A solution of the ketosulfone (0.32 M in DMF) and a solution of a phosphate salt and potassium tert-butoxide (1.3 M in DMF) are prepared.
-
These solutions are pumped through a flow reactor at a controlled temperature (e.g., 90°C) and residence time (e.g., 40 seconds).
-
The output from the first reactor is then mixed with a solution of aqueous ammonia and ammonium acetate (1.2 M) in a second reactor to facilitate the cyclization and formation of the pyridine ring.
-
The final product is collected from the output of the second reactor. The reported yield for the final Etoricoxib product is 65-70%.[6]
Visualization of the Pathway
Diagram of the continuous flow synthesis of Etoricoxib from the ketosulfone intermediate.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key parameters for each of the discussed synthetic routes to the ketosulfone intermediate. It is important to note that yields can be highly dependent on the specific reaction conditions and scale.
| Route | Key Reagents | Typical Solvents | Temperature | Reported Yield | Key Advantages | Potential Disadvantages |
| 1: Nitrile Condensation | 4-(Methylthio)phenylacetonitrile, Methyl-6-methyl nicotinate, NaOCH₃, H₂SO₄, H₂O₂ | Toluene, Water, Acetic Acid | 90-110°C (condensation), 95-100°C (hydrolysis) | Good to Excellent[1][2] | Utilizes readily available starting materials, established and scalable. | Multi-step, requires handling of strong acids and oxidizers. |
| 2: Weinreb Amide | 6-Methylnicotinic acid ester, HN(OMe)Me, Grignard reagents, H₂O₂ | Toluene, THF | Low to ambient | High[3] | High selectivity for ketone formation, good control. | Requires preparation of Weinreb amide intermediate, use of Grignard reagents. |
| 3: Ivanoff-Type | 4-Methanesulfonylphenylacetic acid, 6-Methylnicotinic acid ester, t-BuMgCl | THF | 65-70°C | 72% (HPLC purity)[4] | Convergent one-pot synthesis. | Requires careful control of Grignard reagent addition, potential for side reactions. |
| 4: Pd-Catalyzed α-Arylation | Acetylpicoline derivative, 4-Halophenyl methyl sulfone, Pd catalyst | Toluene, Dioxane | Elevated | Remarkable[5] | High efficiency, direct C-C bond formation. | Cost of palladium catalyst, requires inert atmosphere. |
| 5: Continuous Flow | Ketosulfone, Phosphate salt, KTB, Ammonia | DMF, Water | 90°C | 65-70% (for Etoricoxib)[6] | Enhanced safety, scalability, and process control. | Requires specialized flow chemistry equipment. |
Conclusion
The synthesis of the key ketosulfone intermediate for Etoricoxib can be achieved through a variety of synthetic strategies, each with its own set of advantages and challenges.
-
The nitrile condensation route is a well-established and scalable method that utilizes readily available starting materials.
-
The Weinreb amide approach offers excellent control and high yields for the ketone formation step.
-
The Ivanoff-type reaction provides a convergent and efficient one-pot synthesis.
-
Palladium-catalyzed α-arylation represents a modern and highly efficient method for direct C-C bond formation.
-
Continuous flow synthesis offers a cutting-edge approach with significant benefits in terms of safety and process control for the subsequent conversion to Etoricoxib.
The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost of raw materials and catalysts, available equipment, and safety considerations. This guide provides the foundational information to assist researchers and process chemists in making an informed decision for the efficient and robust synthesis of this critical pharmaceutical intermediate.
References
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (URL not available)
-
Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库. (URL: [Link])
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Patsnap Eureka. (URL: [Link])
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Method for purifying etoricoxib.
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Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. ResearchGate. (URL: [Link])
- A process for the preparation of etoricoxib.
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A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Publishing. (URL: [Link])
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(PDF) Preparation Of Etoricoxib By Continuous Flow. ResearchGate. (URL: [Link])
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A process for the preparation of etoricoxib. European Patent Office. (URL: [Link])
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PROCESS FOR THE SYNTHESIS OF ETORICOXIB. European Patent Office. (URL: [Link])
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Process For The Preparation Of Etoricoxib. Quick Company. (URL: [Link])
- A kind of preparation method of Etoricoxib impurity and application.
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Etoricoxib Intermediates | Manufacturer | Supplier | SSpharma India. (URL: [Link])
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Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. (URL: [Link])
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A Senior Application Scientist's Comparative Guide to LC-MS Strategies for Impurity Profiling of Etoricoxib
Guide prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling for Etoricoxib
Etoricoxib, chemically known as 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone, is a selective COX-2 inhibitor widely used for its anti-inflammatory and analgesic properties. In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) like Etoricoxib is not merely a quality benchmark; it is a fundamental requirement for patient safety. Impurities, which can originate from starting materials, manufacturing processes, or degradation over time, can impact the drug's safety and efficacy, sometimes with severe health consequences.[1][]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, reporting, and qualification of impurities.[3][4][5] The guideline establishes thresholds for action; for instance, any impurity present above 0.10% must typically be identified.[1] This necessitates analytical methodologies that are not only sensitive and robust but also capable of elucidating the structures of unknown compounds at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone technique for this challenge, combining the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[6][7] This guide provides a comparative analysis of two primary LC-MS strategies for the comprehensive impurity profiling of Etoricoxib: High-Resolution Accurate Mass (HRAM) LC-MS for discovery and identification and Triple Quadrupole (QqQ) LC-MS/MS for targeted quantification .
Comparative Analysis of LC-MS Methodologies
The choice of an LC-MS platform is dictated by the analytical objective. In impurity profiling, the objectives are twofold: first, to detect and identify all potential impurities (known and unknown), and second, to accurately quantify them relative to the API.
| Feature | Method A: HRAM LC-MS (e.g., Q-TOF, Orbitrap) | Method B: Triple Quadrupole (QqQ) LC-MS/MS |
| Primary Application | Discovery, identification, and characterization of unknown impurities. | Targeted quantification of known impurities and degradation products. |
| Strength | High mass accuracy (<5 ppm) enables confident elemental composition determination. | Unmatched sensitivity and selectivity in complex matrices using Multiple Reaction Monitoring (MRM).[8] |
| Data Acquisition | Full-scan high-resolution data captures all ionizable species, allowing for retrospective data mining. | Monitors specific precursor-to-product ion transitions, filtering out chemical noise. |
| Weakness | Lower sensitivity in full-scan mode compared to targeted QqQ methods; wider linear dynamic range can be a challenge. | Incapable of identifying unknown compounds as it only monitors for pre-defined transitions. |
| Ideal Use Case | Forced degradation studies, initial batch release, reference standard characterization. | Routine quality control (QC), cleaning validation, monitoring specific toxic impurities. |
Causality Behind the Choices
-
Why HRAM for Discovery? When faced with a new batch or a forced degradation sample, the primary challenge is the unknown. HRAM instruments, like Orbitraps or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to calculate the elemental formula of an unknown impurity.[6][9] This is the first and most critical step in structure elucidation. For example, distinguishing between an impurity with a formula of C₁₅H₁₄N₂O₃S and one with C₁₆H₁₈O₄S, which have very similar nominal masses, is impossible without high-resolution data.
-
Why QqQ for Quantification? Once impurities are identified and characterized (often using HRAM), the goal shifts to routine, high-throughput monitoring. A Triple Quadrupole LC-MS/MS is the gold standard for this task. By setting the instrument to monitor a specific mass transition (e.g., for Etoricoxib, m/z 359.1 → 279.1[10]), the QqQ acts as a chemical filter, ignoring all other compounds in the sample. This results in exceptional signal-to-noise ratios, allowing for quantification at levels far below the ICH reporting thresholds.[8][11]
Experimental Protocols & Workflows
To ensure the trustworthiness and validity of results, any analytical protocol must be robust and well-defined. Below are detailed, self-validating experimental protocols for both HRAM and QqQ approaches, designed for the analysis of Etoricoxib.
Forced Degradation Study (Illustrative)
A forced degradation study is essential to demonstrate the stability-indicating nature of an analytical method.[12]
-
Protocol: Prepare solutions of Etoricoxib (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Subject separate aliquots to the following stress conditions:
-
Post-Stress: Neutralize acidic and basic samples, then dilute all samples to a final concentration of ~100 µg/mL for LC-MS analysis.
Method A: HRAM LC-MS Protocol for Impurity Identification
-
LC System: UHPLC System
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm (A phenyl-hexyl phase is chosen for its alternative selectivity, offering enhanced retention and resolution for aromatic compounds like Etoricoxib and its potential impurities through π-π interactions).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 15.0 80 17.0 95 19.0 95 19.1 10 | 22.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS System: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Full Scan (MS1) Range: m/z 100-1000
-
Resolution: >30,000 FWHM
-
Data-Dependent MS/MS (MS2): Top 5 most intense ions from MS1 scan, using a stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragmentation spectra.
Method B: QqQ LC-MS/MS Protocol for Targeted Quantification
-
LC System: (Same as Method A for method transferability)
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical Impurities):
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Etoricoxib 359.1 279.1 50 25 Impurity 1 (e.g., N-Oxide) 375.1 359.1 50 20 | Impurity 2 (e.g., Desmethyl) | 345.1 | 265.1 | 50 | 28 |
-
System Suitability: Before analysis, inject a standard mixture to verify retention time stability (<2% RSD), peak area precision (<5% RSD), and signal-to-noise ratio (>10 for the LOQ standard).
Visualization of Workflows
A logical workflow is crucial for systematic impurity identification.
Caption: Workflow for impurity profiling, from discovery with HRAM to routine quantification with QqQ.
Data Presentation and Interpretation
Following the analysis of a hypothetical base-degraded Etoricoxib sample, the following data illustrates the strengths of each method.
Table 1: HRAM Data for a Major Degradation Product
| Observed m/z | Calculated Formula | Mass Error (ppm) | Proposed Structure |
| 375.0905 | C₁₈H₁₅ClN₂O₃S | -1.2 | Etoricoxib N-Oxide |
-
Interpretation: The sub-2 ppm mass accuracy provides extremely high confidence in the elemental formula, a crucial piece of evidence for identifying the impurity as the N-Oxide derivative, a common metabolic and degradation pathway.[14]
Table 2: QqQ Method Validation Data for N-Oxide Impurity
| Parameter | Result | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.99 |
| LOD | 0.005% | Reportable |
| LOQ | 0.015% | ≤ Reporting Threshold (0.05%) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | 1.8% | < 15% |
-
Interpretation: The QqQ method demonstrates exceptional sensitivity (LOQ well below the 0.05% reporting threshold) and outstanding accuracy and precision.[15] This validates its suitability for reliably quantifying the N-Oxide impurity in routine QC environments.
Conclusion and Authoritative Recommendations
For a comprehensive impurity profiling strategy for Etoricoxib, a dual-pronged LC-MS approach is superior.
-
Utilize HRAM (Q-TOF or Orbitrap) LC-MS during method development, forced degradation studies, and for the characterization of any new, unknown impurities that appear during stability testing. Its strength lies in providing unambiguous elemental compositions, which is the foundation of structural elucidation.[16][17]
-
Employ QqQ LC-MS/MS for routine quality control of known impurities. Once an impurity is identified and a reference standard is available, the sensitivity, selectivity, and robustness of a targeted MRM method are unmatched for ensuring that every batch of Etoricoxib meets the stringent safety thresholds set by regulatory agencies.[8]
By strategically deploying these complementary technologies, researchers and drug development professionals can build a self-validating and regulatory-compliant system that ensures the purity, safety, and efficacy of the final drug product.
References
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec. (n.d.). Separation Science. [Link]
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Advancing Detection of Unknown Impurities. (2021). Pharmaceutical Technology. [Link]
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Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). Preprints.org. [Link]
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Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
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Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]
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A Validated Sensitive Stability Indicating HPLC Method for the Determination of Etoricoxib in Bulk and Formulation. (2023). Impactfactor.org. [Link]
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Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. (2018). MDPI. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (n.d.). ResolveMass. [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
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Etoricoxib base degradation sample 2 mL of 1 N NaOH (3 h at 80 °C). (n.d.). ResearchGate. [Link]
-
Separation of Etoricoxib and Its Degradation Products in Drug Substance Using UPLCTM. (2009). Semantic Scholar. [Link]
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Summary of forced degradation outcomes of Etoricoxib. (n.d.). ResearchGate. [Link]
-
Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. (2024). ResearchGate. [Link]
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Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. (n.d.). ResearchGate. [Link]
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Etoricoxib EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]
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2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. (n.d.). Pharmaffiliates. [Link]
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Sourcing High-Purity 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Guide for Pharma Buyers. (n.d.). Papharma. [Link]
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Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. (2022). National Center for Biotechnology Information. [Link]
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A Comparative Guide to Alternative Reagents for the Oxidation Step in Etoricoxib Intermediate Synthesis
Introduction
Etoricoxib, a selective COX-2 inhibitor, is a critical non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation. A key step in its synthesis involves the oxidation of a thioether intermediate, 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine, to its corresponding sulfone, which is Etoricoxib itself.[1][2] The efficiency, safety, and environmental impact of this oxidation step are paramount in pharmaceutical manufacturing. This guide provides an in-depth comparison of the conventional oxidation method with several promising alternatives, offering researchers and drug development professionals the data and insights needed to select the optimal process for their needs.
The Conventional Method: Tungstate-Catalyzed Hydrogen Peroxide
The established industrial method for oxidizing the Etoricoxib thioether intermediate typically employs hydrogen peroxide (H₂O₂) as the primary oxidant, catalyzed by a tungstate salt, such as sodium tungstate (Na₂WO₄), often in an acidic medium like acetic acid.[2][3]
Mechanism of Action: The reaction proceeds via the formation of a peroxotungstate species from the reaction between the tungstate catalyst and hydrogen peroxide. This highly reactive species then acts as the effective oxygen transfer agent, oxidizing the sulfide first to a sulfoxide and subsequently to the final sulfone.[4] The oxidation must be carefully controlled to prevent unwanted side reactions, such as the oxidation of the pyridine rings.[2]
Advantages:
-
Cost-Effectiveness: Hydrogen peroxide is an inexpensive and readily available bulk chemical.[5]
-
High Atom Economy: The only byproduct is water, aligning with green chemistry principles.[6]
-
Established Process: The methodology is well-documented and widely implemented in industrial settings.
Limitations:
-
Safety Concerns: Concentrated hydrogen peroxide poses significant safety risks, including the potential for thermal runaway and explosive decomposition, especially in the presence of organic solvents.[5]
-
Catalyst Contamination: The use of a heavy metal catalyst necessitates downstream purification steps to remove tungsten residues from the final active pharmaceutical ingredient (API).
-
Reaction Control: The second oxidation step (sulfoxide to sulfone) is often slower and may require more forcing conditions, increasing the risk of side-product formation.[6]
Representative Experimental Protocol (Conventional Method)
-
The thioether intermediate is dissolved in a suitable organic solvent, such as methanol or ethanol, along with an acid like sulfuric acid.[2][7]
-
A catalytic amount of sodium tungstate is added to the mixture.
-
Hydrogen peroxide (30-50% solution) is added dropwise to the solution while maintaining the temperature, typically up to 60°C.[7]
-
The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by adding a reducing agent (e.g., sodium bisulfite) to destroy excess peroxide.
-
The product is isolated through precipitation by basifying the aqueous solution, followed by filtration and optional recrystallization.[7]
Alternative Reagents: A Move Towards Greener and Safer Processes
Driven by the principles of green chemistry and the need for enhanced process safety, several alternative reagents have been investigated for the thioether-to-sulfone oxidation.
Alternative 1: Oxone® (Potassium Peroxymonosulfate)
Oxone®, a stable, solid triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and powerful oxidant where potassium peroxymonosulfate (KHSO₅) is the active component.[8][9] It is increasingly recognized as a practical and environmentally sound alternative for sulfone synthesis.[10]
Mechanism of Action: Oxone® directly oxidizes the sulfide to the sulfone. The reaction is typically performed in a biphasic system or a polar solvent mixture, such as acetone/water or methanol/water, to facilitate solubility of both the organic substrate and the inorganic oxidant.[9] The reaction can often be performed at ambient temperature without the need for a metal catalyst.[11]
Advantages:
-
Enhanced Safety: As a stable solid, Oxone® is significantly safer to handle and store than concentrated hydrogen peroxide.[8]
-
Catalyst-Free: The reaction often proceeds efficiently without the need for a metal catalyst, simplifying purification and eliminating heavy metal waste.[11]
-
High Yields & Clean Reactions: Oxone® is known for providing high yields of the desired sulfone with minimal side products.[10]
Limitations:
-
Stoichiometric Reagent: Oxone® is a stoichiometric reagent, which can result in a lower mass efficiency compared to catalytic systems.
-
Salt Byproducts: The reaction generates a significant amount of inorganic salt byproducts (potassium sulfate), which must be separated and disposed of.
Detailed Experimental Protocol (Oxone®)
-
Dissolve the thioether intermediate in a mixture of acetone and water (e.g., a 12.5% acetone/water solution).[9]
-
Add an excess of sodium bicarbonate to buffer the solution to a pH of 7.5-8.0.[9]
-
Add Oxone® (typically 1.1 to 1.5 equivalents) portion-wise to the stirred mixture at ambient temperature.[9]
-
Stir the mixture vigorously for 1-2 hours, monitoring progress by TLC.
-
Upon completion, quench any excess oxidant with sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Alternative 2: Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide (UHP) is a stable, solid adduct of urea and hydrogen peroxide, which acts as a convenient and safe source of H₂O₂.[12][13] It is an effective oxidizing agent for converting sulfides to sulfones, often in the presence of an activator like an anhydride.[12]
Mechanism of Action: In the presence of an anhydride (e.g., phthalic or maleic anhydride), UHP forms a peroxy acid in situ.[14] This peroxy acid is a highly effective oxidant that readily converts the thioether to the sulfone. The system avoids the need for metal catalysts and provides a controlled release of the oxidizing power of H₂O₂.[13]
Advantages:
-
Safety and Handling: UHP is a stable, crystalline solid that is much safer to handle than aqueous H₂O₂.[12][15]
-
Metal-Free: This system allows for a transition-metal-free oxidation, simplifying product purification.[12]
-
Mild Conditions: The reaction can often be carried out under mild conditions, reducing the potential for side reactions.
Limitations:
-
Activator Required: The system requires a stoichiometric amount of an anhydride activator.
-
Byproduct Formation: The reaction generates urea and the corresponding dicarboxylic acid as byproducts.
Detailed Experimental Protocol (UHP-Anhydride System)
-
Suspend the thioether intermediate in a suitable solvent such as ethyl acetate.
-
Add phthalic anhydride (or another suitable anhydride) to the suspension.
-
Add Urea-Hydrogen Peroxide (UHP) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction for several hours, monitoring for completion by TLC.
-
After the reaction is complete, filter the mixture to remove urea.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove the phthalic acid byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the sulfone product.[12]
Alternative 3: In Situ Generated Chlorine Dioxide (NaClO₂/HCl)
A more recent development involves the use of sodium chlorite (NaClO₂) activated by hydrochloric acid (HCl) to generate chlorine dioxide (ClO₂) in situ. This method provides a powerful and selective oxidation system in organic solvents.[16][17]
Mechanism of Action: The reaction between NaClO₂ and HCl in an organic solvent generates ClO₂, a potent oxidizing agent. This radical species efficiently oxidizes the sulfide to the sulfone with high selectivity.[17]
Advantages:
-
High Selectivity & Yields: This method demonstrates excellent selectivity for the sulfone, with reported yields up to 96% for similar substrates.[17]
-
Avoids Aqueous Systems: Conducting the reaction in organic solvents like ethyl acetate or acetonitrile overcomes substrate solubility issues often encountered with aqueous oxidants.[16]
-
Scalability: The process is reported to be scalable and uses inexpensive, commercially available reagents.[16]
Limitations:
-
Gaseous Reagent: Chlorine dioxide is a potentially hazardous gas, and its in situ generation requires careful control of reaction conditions.
-
Acid Sensitivity: The use of HCl may not be suitable for substrates with acid-labile functional groups.
Detailed Experimental Protocol (NaClO₂/HCl)
-
Dissolve the thioether intermediate in ethyl acetate in a well-ventilated fume hood.
-
Add sodium chlorite (NaClO₂) to the solution.
-
Slowly add a solution of hydrochloric acid (e.g., 4M in dioxane or an aqueous solution) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[17]
Comparative Data Summary
The following table summarizes the key performance indicators for the discussed oxidation methods.
| Reagent System | Catalyst | Typical Solvent | Temp. (°C) | Time | Yield | Key Advantages | Key Disadvantages |
| H₂O₂ / Na₂WO₄ | Sodium Tungstate | Methanol, Acetic Acid | RT - 60 | 2-6 h | Good-Exc. | Low cost, high atom economy | Safety risk (H₂O₂), metal catalyst |
| Oxone® | None | Acetone/Water | Ambient | 1-2 h | Excellent | High safety, catalyst-free | Stoichiometric, salt waste |
| Urea-H₂O₂ / Anhydride | None | Ethyl Acetate | Ambient | 2-8 h | Very Good | High safety, metal-free | Requires activator, byproducts |
| NaClO₂ / HCl | None | Ethyl Acetate | Ambient | 1-4 h | Excellent | High selectivity, non-aqueous | Gaseous reagent, acidic |
Visualization of Reaction Mechanisms and Workflows
To better illustrate the processes discussed, the following diagrams outline the core reaction mechanisms and a generalized experimental workflow.
Diagram 1: Tungstate-Catalyzed Oxidation Mechanism
Caption: Mechanism of tungstate-catalyzed oxidation of thioethers.
Diagram 2: General Experimental Workflow for Oxidation
Caption: A generalized workflow for the oxidation of a thioether to a sulfone.
Conclusion and Recommendations
The selection of an optimal reagent for the oxidation of the Etoricoxib thioether intermediate depends on a balance of factors including safety, cost, environmental impact, and scale of operation.
-
The conventional tungstate-catalyzed H₂O₂ method remains a viable, cost-effective option for large-scale manufacturing, provided that stringent safety protocols are in place to manage the risks associated with concentrated hydrogen peroxide.
-
Oxone® emerges as a highly attractive alternative, particularly for lab-scale and pilot-plant operations. Its superior safety profile, operational simplicity, and catalyst-free nature can lead to cleaner reactions and simplified product purification, potentially offsetting its higher reagent cost.
-
Urea-Hydrogen Peroxide (UHP) offers a similar safety advantage to Oxone® and is an excellent metal-free option. It is particularly suitable for processes where the byproducts (urea and a dicarboxylic acid) are easily separable from the desired product.
-
The in situ generation of ClO₂ is a potent and highly selective method. It is best suited for substrates that are robust to acidic conditions and where specialized equipment is available to handle the controlled generation of a gaseous reagent.
For research and development professionals, exploring alternatives like Oxone® and UHP is highly recommended. These modern reagents align with the principles of green chemistry, enhance laboratory safety, and can provide robust and high-yielding pathways to crucial pharmaceutical intermediates like Etoricoxib.
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Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. Retrieved from [Link]
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Mahajan, N. S., et al. (2011). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. Asian Journal of Chemistry, 23(12), 5415-5417. Retrieved from [Link]
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Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3386. Retrieved from [Link]
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Karami, B., et al. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxidant. Turkish Journal of Chemistry. Retrieved from [Link]
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Benchmarking catalytic systems for the synthesis of CAS 221615-75-4
An Objective Guide to Catalytic Systems for the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
For researchers and professionals in drug development and process chemistry, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of CAS 221615-75-4, a crucial intermediate for the selective COX-2 inhibitor, Etoricoxib.[1] The focus is on the critical amide bond formation step, a common challenge in pharmaceutical synthesis. We will delve into the mechanistic nuances of various catalytic approaches, offering experimental data to support an objective comparison.
The Core Synthetic Challenge: Amide Bond Formation
The synthesis of the target molecule, and many active pharmaceutical ingredients, often hinges on the robust and efficient formation of an amide bond. In the context of Ivacaftor (a structurally related but different molecule), the key step involves coupling a quinoline carboxylic acid with an aniline derivative. While the specific fragments for CAS 221615-75-4 are different, the underlying chemical transformation—amide coupling—shares similar catalytic requirements. The primary challenge lies in achieving high yields and purity under mild conditions, avoiding harsh reagents that can lead to side reactions and complicate purification.[2][3]
Several synthetic strategies for related complex molecules have been developed, with the choice of coupling agent or catalyst being a critical determinant of the overall process efficiency. Traditional methods often involved high temperatures and corrosive reagents like polyphosphoric acid and phosphoryl chloride, which are undesirable for large-scale production.[3] Modern approaches leverage sophisticated catalytic systems to achieve the desired transformation under milder and more controlled conditions.
Benchmarking Catalytic Systems for Amide Coupling
This guide will benchmark three classes of catalytic systems commonly employed for amide bond formation, drawing parallels from established syntheses of complex molecules like Ivacaftor.
Urionium-Based Coupling Agents: The HATU/HBTU System
Urionium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective activating agents for carboxylic acids, facilitating their coupling with amines.[4]
Mechanism of Action: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. The presence of a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.
Advantages:
-
High coupling efficiency and yields, often exceeding 70% in similar syntheses.
-
Relatively mild reaction conditions.
-
Broad functional group tolerance.
Disadvantages:
-
Can be expensive for large-scale synthesis.
-
The byproducts can sometimes complicate purification.
-
Potential for side reactions if not used under optimal conditions.
Phosphonium-Based Coupling Agents: The T3P® System
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and versatile coupling agent, often favored in industrial settings for its efficiency and safety profile.[5]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride. This activated species is then readily attacked by the amine to yield the desired amide. The reaction is driven by the formation of stable and easily removable phosphonic acid byproducts.
Advantages:
-
Effective under mild conditions, reducing the risk of side reactions.[5]
-
Compatible with a wide range of functional groups.
-
The byproducts are generally water-soluble, simplifying work-up and purification.
-
It is a crystalline solid, which is easy to handle and store.
Disadvantages:
-
Can be more expensive than some classical coupling agents.
Palladium-Catalyzed C-N Cross-Coupling: A Modern Perspective
While not a direct amide coupling in the classical sense, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming C-N bonds. In some synthetic routes for complex molecules, a C-N bond is formed that is later transformed into the required amide functionality. For instance, a third-generation palladacycle (t-BuXPhosPd G3) has been used to facilitate C-N cross-coupling in the synthesis of Elexacaftor, a related CFTR modulator. This highlights the potential of such catalytic systems in constructing the core scaffolds of complex drug molecules.
Mechanism of Action: The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.
Advantages:
-
Exceptional functional group tolerance.
-
Can be used to form C-N bonds that are difficult to access through other methods.
-
High catalytic turnover numbers are possible, reducing the amount of catalyst required.
Disadvantages:
-
The cost of palladium catalysts and specialized ligands can be high.
-
Requires careful optimization of reaction conditions (catalyst, ligand, base, solvent).
-
Residual palladium in the final product is a major concern in pharmaceutical manufacturing and requires efficient removal.
Experimental Protocols
The following are representative, detailed experimental protocols for the key amide coupling step in the synthesis of a generic quinoline-3-carboxamide, illustrating the practical application of the benchmarked catalytic systems.
Protocol 1: HATU-Mediated Amide Coupling
-
To a stirred solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.1 M) under an inert atmosphere, add HATU (1.2 equiv.) and diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 5-amino-2,4-di-tert-butylphenol (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: T3P®-Mediated Amide Coupling
-
To a suspension of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv.) and 5-amino-2,4-di-tert-butylphenol (1.1 equiv.) in 2-methyltetrahydrofuran (2-MeTHF, 0.2 M) at room temperature, add pyridine (2.0 equiv.).
-
Slowly add a 50% solution of T3P® in 2-MeTHF (1.5 equiv.) to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Upon completion, add water to quench the reaction.
-
Separate the organic layer, wash with aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Data Presentation and Comparison
The following table summarizes the key performance indicators for the benchmarked catalytic systems, based on literature reports for similar transformations.
| Parameter | HATU/HBTU System | T3P® System | Palladium Cross-Coupling |
| Typical Yield | 70-95% | 75-98% | 80-99% |
| Reaction Time | 4-12 hours | 2-6 hours | 8-24 hours |
| Temperature | Room Temperature | Room Temperature | 80-120°C |
| Catalyst Loading | Stoichiometric | Stoichiometric | 0.1-5 mol% |
| Key Byproducts | Tetramethylurea, HOBt/HOAt | Phosphonic acids | Ligand fragments, salts |
| Cost | Moderate to High | High | Very High (catalyst + ligand) |
| Scalability | Good | Excellent | Challenging (cost, metal removal) |
| Safety/Handling | Standard handling | Good safety profile | Requires inert atmosphere |
Visualization of Key Processes
General Amide Coupling Workflow
Caption: Generalized workflow for catalytic amide bond synthesis.
Catalytic Cycle with a Urionium-Based Agent (HATU)
Caption: Simplified activation and coupling using HATU.
Conclusion and Recommendations
The choice of a catalytic system for the synthesis of CAS 221615-75-4, or any related amide-containing molecule, is a multi-faceted decision.
-
For laboratory-scale synthesis and rapid lead optimization, urionium-based reagents like HATU offer a reliable and high-yielding option, despite their cost.
-
For process development and scale-up, T3P® presents a compelling case due to its high efficiency, mild conditions, and easier work-up, which are critical for industrial applications.[5]
-
Palladium-catalyzed cross-coupling remains a powerful tool for constructing challenging C-N bonds and should be considered when other methods fail or for novel synthetic route design, with the caveat of high costs and the need for stringent metal removal protocols.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including cost, scale, purity requirements, and the available equipment and expertise. This guide provides a foundational framework for making an informed decision, grounded in the principles of modern catalytic chemistry.
References
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Ferreira, F. C., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 786. Available from: [Link]
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European Patent Office. (2017). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. EP 4043439 A1. Available from: [Link]
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Van Goor, F., et al. (2014). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. Molecules, 28(23), 9776–9795. Available from: [Link]
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SciSpace. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Available from: [Link]
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Royal Society of Chemistry. (2020). A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor. Reaction Chemistry & Engineering. Available from: [Link]
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National Institutes of Health. (2020). Real-World Outcomes of Ivacaftor Treatment in People with Cystic Fibrosis: A Systematic Review. Journal of Clinical Medicine, 9(4), 1029. Available from: [Link]
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Encyclopedia.pub. (2024). Ivacaftor (VX-770). Available from: [Link]
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A Comparative Guide to the Synthesis of Ketosulfone Intermediates: A One-Pot vs. Multi-Step Approach
In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. Ketosulfones, valued for their utility as precursors to a variety of active pharmaceutical ingredients (APIs), including COX-2 inhibitors like Etoricoxib, are a prime example.[1] The synthetic route chosen for these intermediates can significantly impact the overall efficiency, cost, and environmental footprint of the drug manufacturing process. This guide provides a detailed comparative analysis of one-pot and multi-step synthetic strategies for a representative ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone, offering researchers and drug development professionals the data and insights needed to make informed decisions.
Introduction: The Strategic Importance of Synthesis Route Selection
The principle of "process intensification" in chemical synthesis favors strategies that are more efficient and sustainable. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key manifestation of this principle.[2] This approach is often contrasted with traditional multi-step synthesis, which involves sequential reactions with intermediate workup and purification.
The choice between these two methodologies is not merely academic; it has profound practical implications. A multi-step approach offers distinct points for quality control and the removal of impurities after each step. However, it often suffers from lower overall yields due to material loss during transfers and purifications, increased solvent and reagent consumption, and longer production times.[3] Conversely, one-pot synthesis can lead to higher yields, reduced waste, and shorter timelines, but presents challenges in terms of reaction compatibility and the potential for complex impurity profiles if not carefully optimized.[2][3]
This guide will dissect these trade-offs through the lens of a specific, industrially relevant ketosulfone intermediate, providing a side-by-side comparison of representative one-pot and multi-step protocols, supported by experimental data from the scientific literature.
Visualizing the Synthetic Pathways
To better understand the logistical differences between the two approaches, let's visualize the synthetic workflows.
Caption: A representative workflow for a multi-step synthesis of a ketosulfone intermediate, highlighting the multiple intermediate isolation and purification stages.
Caption: A streamlined one-pot synthesis workflow, where starting materials are converted to the final product in a single vessel before workup and purification.
Multi-Step Synthesis: A Step-by-Step Examination
A common multi-step route to 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone involves a three-stage process starting from 4-(methylthio)phenylacetonitrile and a 6-methylnicotinate ester.[4] This approach, while effective, exemplifies the classic multi-step paradigm with its attendant complexities.
Experimental Protocol: Multi-Step Synthesis
Step 1: Condensation [4]
-
A mixture of 4-methylthiophenylacetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L) is heated to 90-95°C.
-
A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is added slowly.
-
An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.
-
After cooling, the reaction is quenched with water and acetic acid.
-
The resulting solid intermediate, 3-pyridine, is filtered, washed, and dried.
Step 2: Hydrolysis and Decarboxylation [4]
-
The intermediate from Step 1 (1.25 kg) is added in portions to a heated solution (60-65°C) of concentrated sulfuric acid (3.4 kg) in water (1.78 L).
-
The reaction mixture is heated to 95-100°C until the reaction is complete.
-
The mixture is cooled, and acetic acid (1.96 kg) is added.
Step 3: In-situ Oxidation [4]
-
The reaction mixture from Step 2 is cooled to 6-10°C.
-
48% hydrogen peroxide (0.258 kg) is added dropwise, and the reaction is stirred at 10-12°C.
-
Upon completion, the reaction is quenched with water. The final product is then isolated and purified.
Data Summary: Multi-Step Synthesis
| Parameter | Value | Reference |
| Number of Steps | 3 | [4] |
| Key Reagents | Sodium methoxide, Sulfuric acid, Hydrogen peroxide | [4] |
| Intermediate Isolation | Yes, after condensation | [4] |
| Overall Yield | Not explicitly stated, but individual steps are high-yielding | |
| Purity | Requires purification; final product can be tungsten-free with specific purification | [4] |
One-Pot Synthesis: A Streamlined Alternative
The one-pot synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)phenyl]ethanone is typically achieved through a palladium-catalyzed α-arylation of a ketone.[5][6][7] This method circumvents the need for multiple steps and intermediate isolations, offering a more direct route to the final product.
Experimental Protocol: One-Pot Synthesis
-
To a reaction vessel under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (50 g), 4-bromophenyl-methyl sulfone (87 g), potassium phosphate (235.6 g), Pd(acac)₂ (169 mg), and Xantphos (482 mg).[5]
-
Add N,N'-dimethylformamide (300 ml) and perform three vacuum-nitrogen cycles.[5]
-
Heat the reaction mixture to 85°C and stir for 20 hours.[5]
-
Cool the mixture to 50°C and dilute with water (800 ml).
-
Separate the aqueous phase and add more water (600 ml) to the residue.
-
Cool to 0-5°C and stir for 2 hours to induce crystallization.[5]
-
Filter the solid, wash with water, and dry to yield the crude product.
-
The crude product can be further purified by dissolution in dichloromethane and extraction with aqueous HCl, followed by neutralization, filtration, and drying to yield the purified product.[5]
Data Summary: One-Pot Synthesis
| Parameter | Value | Reference |
| Number of Steps | 1 | [5][6][7] |
| Key Reagents | Palladium catalyst (e.g., Pd(acac)₂), Ligand (e.g., Xantphos), Base (e.g., K₃PO₄) | [5] |
| Intermediate Isolation | No | [5][6][7] |
| Yield (Crude) | 89% | [5] |
| Yield (Purified) | 83.2% (initial raw product), with subsequent purification steps yielding a high recovery. | [5] |
| Purity | High, with specific purification methods detailed to remove catalyst residues. | [5] |
Comparative Analysis: One-Pot vs. Multi-Step
| Feature | Multi-Step Synthesis | One-Pot Synthesis | Advantage |
| Process Efficiency | Lower, due to multiple workups and transfers. | Higher, with fewer unit operations.[3] | One-Pot |
| Yield | Generally lower overall yield due to cumulative losses. | Higher overall yield as intermediate losses are eliminated.[3] | One-Pot |
| Time | Longer, due to sequential steps and intermediate handling. | Shorter, with a single, albeit potentially longer, reaction step. | One-Pot |
| Solvent & Reagent Consumption | Higher, due to multiple reaction and purification steps. | Lower, contributing to a better environmental profile. | One-Pot |
| Waste Generation | Higher, from multiple workups and purifications. | Lower, aligning with green chemistry principles. | One-Pot |
| Process Control | Easier to monitor and control each individual step. | Can be more complex to control due to the presence of multiple reagents and potential side reactions. | Multi-Step |
| Impurity Profile | Intermediates can be purified to remove impurities before proceeding. | Impurities can be carried through to the final product, potentially complicating purification. | Multi-Step |
| Industrial Applicability | Can be cumbersome and less cost-effective for large-scale production. | Generally more amenable to industrial scale-up due to its efficiency and cost-effectiveness.[3] | One-Pot |
Conclusion: A Clear Advantage for One-Pot Synthesis in Modern Drug Development
While multi-step synthesis offers a degree of control through the isolation and purification of intermediates, the advantages of one-pot synthesis for the production of ketosulfone intermediates are compelling. The significant reductions in time, waste, and resources, coupled with higher overall yields, make one-pot strategies a more economically and environmentally sound choice for industrial applications.[2][3]
The palladium-catalyzed α-arylation of ketones represents a robust and efficient one-pot method for the synthesis of the target ketosulfone. While careful optimization is required to control the impurity profile and ensure catalyst compatibility, the benefits in terms of process intensification and sustainability are undeniable. For researchers and drug development professionals, the adoption of one-pot synthetic strategies for key intermediates like ketosulfones is a critical step towards more efficient and responsible pharmaceutical manufacturing.
References
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McQuade, D. T., & Seeberger, P. H. (2013). One-pot multi-step synthesis: A challenge spawning innovation. Angewandte Chemie International Edition, 52(43), 11228-11230. Retrieved from [Link]
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Bielenberg, R. A., & Ghadiri, M. R. (2018). Multistep One-Pot Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. ACS Catalysis, 8(12), 11625–11645. Retrieved from [Link]
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One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone
Introduction: Why Isomeric Purity is Non-Negotiable
In pharmaceutical development, the precise chemical structure of any substance is intrinsically linked to its safety and efficacy. This principle is paramount for 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2][3][4] The presence of isomers—molecules with the same chemical formula but different structural arrangements—can introduce significant risks, including altered pharmacological activity or unforeseen toxicity.[]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities, including isomers.[6][7][8] The ICH Q3A(R2) guideline, for instance, requires impurities present above a 0.10% threshold to be reported, identified, and qualified, underscoring the need for robust analytical methods.[7][9][10] This guide provides a comparative analysis of analytical methodologies designed to resolve and accurately quantify potential isomers of this critical intermediate, ensuring that the final active pharmaceutical ingredient (API) meets the highest standards of quality and safety.
Understanding the Challenge: Potential Positional Isomers
The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone involves the precise coupling of a substituted pyridine and a substituted phenyl ring. Positional isomers are the most probable impurities, arising from incorrect substitution patterns on either aromatic ring during synthesis.
Key Potential Isomers Include:
-
Pyridinyl Isomers: Coupling at an alternative position on the pyridine ring (e.g., C-2 or C-5 instead of C-3).
-
Phenyl Isomers: Variation in the substitution pattern on the phenyl ring, although less likely given the common starting materials.
-
Methyl-group Isomers: The methyl group located at a different position on the pyridine ring (e.g., 2-, 4-, or 5-methylpyridin-3-yl).
Developing an analytical method with sufficient selectivity to distinguish these closely related structures is the primary objective.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the need for specificity, sensitivity, and reliability. While several methods can provide structural information, High-Performance Liquid Chromatography (HPLC) is the industry gold standard for purity analysis due to its high resolving power and quantitative accuracy.[11]
| Technique | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Primary quantitative analysis for purity and isomer separation. | High resolution, robust, excellent quantitation, widely available. | Co-elution of isomers with very similar polarity is possible; requires method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Peak identification and confirmation. | Provides molecular weight information, confirming the identity of isomers. Essential for impurity identification.[12] | Less quantitative than UV detection without specific calibration for each impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the main component and isolated impurities. | Unambiguously determines chemical structure and connectivity, distinguishing isomers. | Low sensitivity (not suitable for trace analysis), expensive, requires pure isolated samples. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Excellent for volatile compounds. | The target molecule is not sufficiently volatile for GC analysis without derivatization. |
For routine quality control and isomeric purity assessment, RP-HPLC coupled with UV detection is the most pragmatic and effective choice. LC-MS serves as an indispensable tool during method development and for the structural confirmation of unknown peaks.
Deep Dive: HPLC Method Development for Isomer Separation
The key to resolving positional isomers via HPLC lies in exploiting subtle differences in their physicochemical properties. Standard C18 columns, which separate based on hydrophobicity, may not be sufficient.[13]
Causality Behind Method Choices:
-
Column Chemistry: To enhance selectivity, stationary phases that offer alternative separation mechanisms are preferred. Phenyl-based columns (e.g., Phenyl-Hexyl) can induce π-π interactions with the aromatic rings of the analyte and its isomers.[14][15] These interactions are highly sensitive to the electron density and spatial arrangement of substituents, often providing the necessary resolution that a C18 column lacks.
-
Mobile Phase Optimization: The choice of organic modifier (acetonitrile vs. methanol) and pH can dramatically influence selectivity.[13]
-
Solvent: Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities, leading to differential interactions with the analyte and stationary phase. A screening of both is essential.
-
pH Control: The pyridine ring in the molecule has a pKa, meaning its charge state can be manipulated with pH. Using a buffer at a pH ~2 units below the pKa ensures the pyridine nitrogen is consistently protonated, leading to sharper peaks and stable retention times.
-
The following workflow outlines a logical approach to developing a robust, isomer-specific HPLC method.
Caption: HPLC method development workflow from initial screening to final validation.
Recommended Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis. This is a core requirement for trustworthy and reproducible results, aligning with principles outlined in ICH Q2(R1).[16][17][18]
| Parameter | Condition | Rationale |
| HPLC Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides π-π interactions for enhanced selectivity between aromatic isomers.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the pyridine moiety, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-26 min: 70-30% B; 26-30 min: 30% B | A shallow gradient is employed to maximize the separation of closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces backpressure and can improve peak efficiency. |
| UV Detection | 254 nm | Wavelength where the aromatic rings exhibit strong absorbance. |
| Injection Volume | 5 µL | |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Step-by-Step Experimental Workflow
-
System Suitability Test (SST):
-
Prepare an SST solution containing the main compound (~0.5 mg/mL) and a spiked potential isomer (~0.005 mg/mL).
-
Inject the SST solution six replicate times.
-
Acceptance Criteria:
-
Resolution between the main peak and the isomer peak must be > 2.0.
-
Tailing factor for the main peak must be < 1.5.
-
Relative standard deviation (RSD) of the main peak area for six injections must be < 2.0%.
-
-
Causality: The SST confirms that the system can adequately separate the compounds of interest and provide precise, repeatable results on that day. If the SST fails, troubleshooting is required before proceeding.
-
-
Standard Preparation:
-
Accurately weigh and prepare a reference standard solution of the main compound at a known concentration (e.g., 0.5 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and prepare the test sample at the same concentration as the standard (0.5 mg/mL).
-
-
Chromatographic Run:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Data Interpretation and Purity Calculation
Isomeric purity is calculated using the area percent method from the resulting chromatogram.
Calculation: Isomeric Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
Hypothetical Data Example:
| Peak Identity | Retention Time (min) | Peak Area | Area % |
| Isomer 1 | 15.2 | 15,800 | 0.08 |
| Main Compound | 16.5 | 19,750,000 | 99.85 |
| Unknown Impurity | 18.1 | 23,700 | 0.07 |
| Isomeric Purity | 99.85% |
This result would meet typical regulatory requirements, with the identified isomer falling below the qualification threshold.
Conclusion: A Strategy for Assured Quality
The assessment of isomeric purity for 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone is a critical step in ensuring the safety and quality of the final drug product. A well-developed RP-HPLC method, utilizing a phenyl-based stationary phase for enhanced selectivity, provides the most reliable and robust solution for routine quality control. This approach, when properly validated according to ICH Q2(R1) guidelines, creates a self-validating system that guarantees trustworthy results.[16][19] By integrating this level of analytical rigor early in the development process, manufacturers can mitigate risks, streamline scale-up, and ensure compliance with global regulatory standards.[12]
References
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ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patel, B. et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
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Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]
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Schürenkamp, J. et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Lin, Z. et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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ResearchGate. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities. [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
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IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]
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Justia Patents. Very efficient process for preparing an intermediate of etoricoxib. [Link]
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Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
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International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow. [Link]
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A Comparative Guide to the Reference Standard Qualification of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
In pharmaceutical development and quality control, the reference standard is the bedrock of analytical testing, ensuring the identity, purity, and strength of drug substances and products. This guide provides a comprehensive, technically-grounded framework for the qualification of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone as a reference standard. By integrating principles from international guidelines and practical expertise, this document outlines a multi-faceted approach to unequivocally confirm the molecule's structure and assign its purity. It offers a comparative analysis of essential analytical techniques, emphasizing the rationale behind experimental choices to establish a robust and trustworthy reference standard.
Introduction: The Imperative of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark in analytical procedures.[1] Its qualification is a critical process that underpins the reliability of all subsequent quality control testing for a drug substance or product. For 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals like Etoricoxib, establishing a qualified reference standard is paramount for consistent manufacturing and regulatory compliance.[2][3] The qualification process is guided by principles outlined by international bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[4][5][6][7][8][9][10][11][12]
The Qualification Pathway: A Symbiosis of Techniques
The qualification of a reference standard is a holistic endeavor that can be broadly divided into two main stages: structural elucidation and purity assessment.
Part 1: Unambiguous Structural Elucidation
The foundational step is to confirm the chemical identity of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone. This requires a suite of spectroscopic techniques that, in concert, provide a complete picture of the molecule's structure.
Experimental Workflow for Structural Confirmation
Caption: Workflow for structural elucidation of the reference standard candidate.
Comparison of Spectroscopic Techniques for Structural Verification
| Technique | Information Yielded | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the molecular structure, including connectivity of atoms and stereochemistry.[13][14] | Unambiguous structural determination. | Lower sensitivity compared to MS; requires higher sample amounts. |
| Mass Spectrometry (MS) | Delivers precise molecular weight and fragmentation patterns, aiding in elemental composition determination.[15][16] | High sensitivity and specificity. | Isomers can be challenging to differentiate without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, SO₂, aromatic rings).[17] | Rapid and non-destructive. | Provides limited information on the overall molecular skeleton. |
Expert Insight: The synergy of high-resolution mass spectrometry (HRMS) and a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard for irrefutable structural confirmation. HRMS provides the elemental formula, while 2D NMR techniques map out the intricate connections between atoms, leaving no doubt as to the molecule's identity.
Part 2: Comprehensive Purity Assessment
A reference standard must be of the highest achievable purity, which needs to be accurately determined and assigned. No single technique can detect all potential impurities, thus necessitating an orthogonal approach.
Orthogonal Purity Assessment Workflow
Caption: Workflow for the orthogonal purity assessment of the reference standard.
Comparison of Purity Determination Techniques
| Technique | Target Impurities | Principle | Strengths | Limitations |
| HPLC with Diode-Array Detection (HPLC-DAD) | Structurally related and other organic impurities. | Chromatographic separation with UV-Vis spectral analysis.[18][19][20][21][22] | High resolving power and sensitivity for chromophoric compounds. | Impurities without a chromophore will not be detected. |
| Gas Chromatography (GC) with Headspace (HS) | Volatile organic compounds (residual solvents). | Partitioning of volatiles into the headspace followed by chromatographic separation. | Excellent for detecting and quantifying residual solvents. | Not suitable for non-volatile or thermally labile impurities. |
| Karl Fischer (KF) Titration | Water content. | Titrimetric method based on the reaction of water with iodine and sulfur dioxide.[23][24][25][26][27] | Specific and accurate for water determination. | Only measures water content. |
| Thermogravimetric Analysis (TGA) | Volatiles (water and solvents) and inorganic content. | Measures weight change as a function of temperature.[28][29][30][31][32] | Provides information on total volatile content and ash. | Not specific for individual volatile components. |
| Residue on Ignition (ROI) / Sulfated Ash | Inorganic impurities. | Measures the residue remaining after ignition in the presence of sulfuric acid.[33][34][35][36][37] | A simple method for determining the total inorganic impurity content. | Destructive and does not identify individual inorganic species. |
Trustworthiness through Mass Balance: The mass balance approach is a cornerstone of reference standard certification, providing a self-validating system for purity assignment.[38][39][40][41][42] The purity is calculated by subtracting the sum of all determined impurities from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
This method ensures that all potential impurities are accounted for, leading to a highly reliable and defensible purity value.
Conclusion: Establishing a Foundation of Analytical Excellence
The qualification of 1-(6-methylpyridin-3-yl)-2-((4-methylsulfonyl)phenyl)ethanone as a reference standard is a rigorous scientific undertaking. It demands a meticulous, multi-disciplinary approach that combines advanced spectroscopic techniques for structural confirmation with orthogonal methods for purity assessment. By adhering to the principles outlined in this guide, researchers and drug development professionals can establish a well-characterized, high-purity reference standard. This, in turn, guarantees the accuracy, precision, and reliability of all subsequent analytical measurements, ensuring the quality and safety of the final pharmaceutical product.
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Safety Operating Guide
Navigating the Disposal of 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
-
Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] They are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5] Waste pyridine is considered a hazardous waste, and its disposal must adhere to strict state and federal regulations.[1]
-
Sulfones: The sulfonyl group (R-S(=O)₂-R') is generally characterized by its chemical stability.[6][7] However, under conditions of high heat, such as incineration, sulfones can decompose to release sulfur dioxide (SO₂), a toxic gas.[8]
Based on this analysis, this compound should be treated as a hazardous waste. A closely related compound, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10] It is prudent to assume a similar hazard profile for the compound .
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Aspect | Inferred Risk | Recommended Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation (H315) | P280: Wear protective gloves/protective clothing.[10] P302+P352: IF ON SKIN: Wash with plenty of water.[10] |
| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE) and Spill Management
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
Required PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: A lab coat and impervious gloves (e.g., nitrile) are essential.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]
Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the substance.[2][3]
-
Collection: Carefully collect the absorbent material and the spilled chemical into a designated, sealable hazardous waste container.[2][4][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[12]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[13][14][15][16]
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[11][17][18]
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[18][19]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[13][18]
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it segregated from strong acids, strong bases, and strong oxidizing agents to prevent any unforeseen reactions.[11][18]
Workflow for Waste Accumulation and Disposal:
The following diagram illustrates the workflow for the accumulation and disposal of chemical waste in a laboratory setting.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
